molecular formula C16H30O3 B1584505 Octanoic anhydride CAS No. 623-66-5

Octanoic anhydride

Cat. No.: B1584505
CAS No.: 623-66-5
M. Wt: 270.41 g/mol
InChI Key: RAFYDKXYXRZODZ-UHFFFAOYSA-N
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Description

Octanoic anhydride is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57372. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanoyl octanoate
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InChI

InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
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InChI Key

RAFYDKXYXRZODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70211363
Record name Octanoic anhydride
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Molecular Weight

270.41 g/mol
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CAS No.

623-66-5
Record name Octanoic anhydride
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Record name Octanoic anhydride
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Record name Octanoic anhydride
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Foundational & Exploratory

An In-depth Technical Guide to Octanoic Anhydride (CAS: 623-66-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides comprehensive information on octanoic anhydride (B1165640) (CAS: 623-66-5), a reactive chemical intermediate derived from the eight-carbon saturated fatty acid, octanoic acid.[1] Characterized by two octanoyl groups linked by an oxygen atom, it serves as a crucial acylating agent in organic synthesis.[2] This document outlines its chemical and physical properties, spectral data, safety and handling protocols, and significant applications. Detailed experimental methodologies for its use in acylation reactions are also presented, supported by workflow diagrams to illustrate key processes.

Chemical Identity and Synonyms

Octanoic anhydride is also known by several other names, the most common of which is caprylic anhydride.[1][3] Its fundamental details are summarized below.

IdentifierValue
CAS Number 623-66-5[1][3][4][5][6]
Molecular Formula C₁₆H₃₀O₃[1][3][4][5]
IUPAC Name Octanoyl octanoate[5]
Synonyms Caprylic anhydride, Caprylic acid anhydride, Octanoic acid anhydride, n-Octanoic anhydride, Dithis compound[1][3]
InChI Key RAFYDKXYXRZODZ-UHFFFAOYSA-N[1][5]
SMILES CCCCCCCC(=O)OC(=O)CCCCCCC[1][3][5]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is sensitive to moisture and should be stored accordingly.[6][7]

PropertyValueSource
Molecular Weight 270.41 g/mol [3][4][5][8]
Physical Form Liquid[1][6]
Melting Point -1 °C[3][6]
Boiling Point 237 °C (459 °F)[9]
Density 0.910 g/mL[3][6][9]
Refractive Index 1.434 - 1.44[3][6]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Spectral Data

Comprehensive spectral analysis is crucial for the verification and characterization of this compound. The following data are available through various public and commercial databases.

Spectral Data TypeAvailability / Source
¹H NMR & ¹³C NMR Spectra available from sources like SpectraBase.[8][10]
Mass Spectrometry (GC-MS) Data available from NIST Mass Spectrometry Data Center and SpectraBase.[8][10]
Infrared (IR) Spectroscopy FTIR spectra available from sources like SpectraBase.[8]
Raman Spectroscopy Data available from sources like SpectraBase.[8]

Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][11][12] Proper personal protective equipment (PPE) and handling procedures are mandatory.

Hazard ClassGHS PictogramHazard Statement (Code)Precautionary Statements (Examples)
Skin Corrosion/Irritation
alt text
Causes severe skin burns and eye damage (H314).[8][11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[8]
Serious Eye Damage Causes serious eye damage (H318).[8]P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Corrosive to Metals May be corrosive to metals (H290).[11]P234: Keep only in original container.

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[9][11][12]

GHS_Safety_Flowchart cluster_exposure Exposure Event cluster_response First Aid Response cluster_action Medical Action skin_contact Skin Contact rinse_skin Immediately rinse skin with water for 15+ minutes. skin_contact->rinse_skin eye_contact Eye Contact rinse_eyes Rinse cautiously with water for several minutes. eye_contact->rinse_eyes inhalation Inhalation fresh_air Move person to fresh air. inhalation->fresh_air call_poison_center Immediately call a POISON CENTER or doctor. rinse_skin->call_poison_center rinse_eyes->call_poison_center fresh_air->call_poison_center

First aid response workflow for this compound exposure.

Applications and Significance

The primary utility of this compound lies in its function as an acylating agent .[13][14] The two electrophilic carbonyl carbons make it highly reactive toward nucleophiles, facilitating the introduction of the octanoyl (or caprylyl) group into various substrates.[2]

  • Organic Synthesis: It is widely used for the synthesis of esters and amides, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][14] The reaction with alcohols produces octanoate (B1194180) esters, while reaction with amines yields octanamides.

  • Materials Science: Research has explored the use of this compound for the in-situ esterification of natural polymers like cellulose.[13] This modification renders the material more hydrophobic, enhancing properties such as water resistance.[13]

  • Biorenewable Surfactants: In green chemistry, Friedel-Crafts acylation of biomass-derived compounds like 2-methylfuran (B129897) with this compound is a key step in producing biorenewable oleo-furan surfactants.[15]

Experimental Protocols

This protocol describes a general procedure for the esterification of a primary or secondary alcohol using this compound. Reactions are typically conducted under anhydrous conditions.

Materials:

  • Alcohol substrate

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)

  • Base catalyst (e.g., Pyridine (B92270), DMAP, or Triethylamine, if required)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser (if heating)

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Dissolve the alcohol substrate in the chosen anhydrous solvent within the flask.

  • Catalyst Addition (Optional): If a catalyst is used (e.g., a catalytic amount of DMAP or using pyridine as the solvent/catalyst), add it to the alcohol solution.

  • Anhydride Addition: Slowly add this compound to the stirred solution at room temperature or 0 °C to control any initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux as necessary. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the octanoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Washing: Wash the combined organic layers sequentially with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure octanoate ester.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere dissolve 2. Dissolve Alcohol in Anhydrous Solvent setup->dissolve add_anhydride 3. Add this compound dissolve->add_anhydride stir 4. Stir at RT or Heat (Monitor Progress) add_anhydride->stir quench 5. Quench Reaction (e.g., with NaHCO₃) stir->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash Organic Layer extract->wash purify 8. Dry, Concentrate, and Purify wash->purify product Pure Ester Product purify->product

General workflow for the esterification of an alcohol using this compound.

This compound is typically synthesized from its corresponding carboxylic acid. While several methods exist, a common approach involves the dehydration of octanoic acid.[14] One patented method describes contacting octanoic acid with a catalyst system, such as one containing palladium acetate (Pd(OAc)₂), at elevated temperatures (120-300 °C) to facilitate the dehydration and form the anhydride.[16] Another lab-scale synthesis involves reacting the carboxylic acid with a dehydrating agent like oxalyl chloride, often catalyzed by triphenylphosphine (B44618) oxide.[14]

Synthesis_Pathway octanoic_acid 2x Octanoic Acid (C₈H₁₆O₂) dehydrating_agent Dehydrating Agent (e.g., Heat, Catalyst) octanoic_acid->dehydrating_agent octanoic_anhydride This compound (C₁₆H₃₀O₃) dehydrating_agent->octanoic_anhydride Forms water Water (H₂O) dehydrating_agent->water Eliminates

Simplified pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) ((C₈H₁₅O)₂O), also known as caprylic anhydride, is a symmetrical acid anhydride derived from octanoic acid. It serves as a valuable reagent and intermediate in organic synthesis, particularly in the preparation of esters, amides, and other acylated derivatives. Its utility is prominent in the pharmaceutical and fine chemical industries for the introduction of the octanoyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the principal methods for the synthesis of octanoic anhydride, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its effective preparation.

Synthesis Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most common methods include the catalytic dehydration of octanoic acid, the reaction of octanoyl chloride with an octanoate (B1194180) salt, and the use of coupling agents such as carbodiimides.

Catalytic Dehydration of Octanoic Acid

The direct dehydration of octanoic acid offers a straightforward approach to this compound. This method typically requires high temperatures and the use of a catalyst to facilitate the removal of water and drive the equilibrium towards the anhydride product.

Catalyst: Cobalt (II) acetate (B1210297) tetrahydrate

Procedure:

  • A 500 mL glass reactor equipped with a mechanical stirrer, a temperature controller, and a Dean-Stark apparatus is charged with 43.5 g (300 mmol) of octanoic acid and 0.74 g (3 mmol) of cobalt (II) acetate tetrahydrate.[1]

  • Approximately 7 mL of heptane (B126788) is added to the reactor, and the Dean-Stark trap is filled with heptane.

  • The reaction mixture is stirred vigorously and heated to 200°C.

  • Nitrogen gas is bubbled through the reaction mixture at a rate of 50 cc/minute.

  • The reaction is allowed to proceed for 3 hours, during which water is collected in the Dean-Stark trap.

  • The progress of the reaction can be monitored by infrared spectroscopy, observing the appearance of characteristic anhydride peaks at approximately 1825 and 1760 cm⁻¹.

  • Gas-liquid chromatography (GLC) analysis of the reaction mixture can be used to determine the conversion of octanoic acid to this compound.

CatalystReactant Ratio (Acid:Catalyst)Temperature (°C)Time (h)Yield
Co(OAc)₂·4H₂O100:12003~12% conversion (18 mmol)
Mn(OAc)₂·4H₂O100:1205±537 mmol
Cu(OAc)₂100:1200~36 mmol
Pd(OAc)₂/Cr(OAc)₃110:2:11605~30% conversion (50 mmol)
Pd(OAc)₂/Sb(OAc)₃/Cr(OAc)₃·H₂O99:1:1:120031.7 mmol

Data sourced from US Patent 4,477,382 A.[2]

From Octanoyl Chloride and Sodium Octanoate

This classic method involves the reaction of a highly reactive acyl chloride with the corresponding carboxylate salt. The reaction is typically rapid and proceeds in good yield.

Part A: Preparation of Sodium Octanoate

  • In a suitable reaction vessel, dissolve 288.4 g (2 mol) of octanoic acid in 750 mL of xylene.

  • Separately, prepare a solution of 80 g (2 mol) of sodium hydroxide (B78521) in 160 mL of water.

  • Slowly add the sodium hydroxide solution to the octanoic acid solution with stirring to neutralize the acid.

  • Remove the water from the reaction mixture, for example, by azeotropic distillation.

  • The resulting sodium octanoate can be used directly or isolated.

Part B: Synthesis of this compound

  • To a stirred suspension of the prepared sodium octanoate in an inert solvent (e.g., diethyl ether or dichloromethane), add an equimolar amount of octanoyl chloride dropwise at room temperature.

  • The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

  • After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • The precipitated sodium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Synthesis using Dicyclohexylcarbodiimide (B1669883) (DCC)

Carbodiimides are effective dehydrating agents that facilitate the formation of anhydrides from carboxylic acids under mild conditions. Dicyclohexylcarbodiimide (DCC) is a common reagent for this transformation.

  • Dissolve octanoic acid (2 equivalents) in a suitable anhydrous solvent such as carbon tetrachloride in a reaction flask.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same solvent to the octanoic acid solution at room temperature with stirring.

  • The reaction mixture is stirred at room temperature. The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid (e.g., by TLC).

  • Once the reaction is complete, the DCU precipitate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the this compound.

Fatty AcidSolventYield of Anhydride (%)
Caprylic (Octanoic) AcidCarbon Tetrachloride87-94
Palmitic AcidCarbon Tetrachloride88.5
Stearic AcidCarbon Tetrachloride91
Oleic AcidCarbon Tetrachloride86.5

Data from Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175.

Purification

The primary method for the purification of this compound is vacuum distillation. Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.

Procedure for Vacuum Distillation:

  • Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all glassware is dry and free of cracks.

  • Place the crude this compound in a round-bottom flask with a stir bar.

  • Connect the flask to the distillation apparatus.

  • Gradually apply vacuum using a vacuum pump.

  • Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is approximately 180°C at 20 mmHg.[3]

Visualizations

Synthesis_Pathways cluster_0 Catalytic Dehydration cluster_1 Acyl Chloride Route cluster_2 Carbodiimide Route Octanoic_Acid Octanoic Acid Sodium_Octanoate Sodium Octanoate Octanoic_Acid->Sodium_Octanoate + NaOH Octanoic_Anhydride This compound Octanoic_Acid->Octanoic_Anhydride Heat, Catalyst - H₂O Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->Octanoic_Anhydride Sodium_Octanoate->Octanoic_Anhydride + Octanoyl Chloride - NaCl Octanoic_Acid_DCC Octanoic Acid Octanoic_Acid_DCC->Octanoic_Anhydride + DCC - DCU

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start: Select Synthesis Method Reaction_Setup Reaction Setup (Glassware, Reagents) Start->Reaction_Setup Reaction Perform Reaction (Heating, Stirring, Monitoring) Reaction_Setup->Reaction Workup Reaction Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (Spectroscopy, Chromatography) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for synthesis.

References

The Hydrolysis of Octanoic Anhydride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and available kinetic data related to the hydrolysis of octanoic anhydride (B1165640). Due to a lack of specific quantitative data for octanoic anhydride in the literature, this guide draws upon established principles of carboxylic anhydride hydrolysis and data from analogous aliphatic anhydrides to provide a thorough understanding of the reaction.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with water is a classic example of nucleophilic acyl substitution. The process involves the cleavage of the anhydride bond by a water molecule, yielding two molecules of octanoic acid. This reaction is fundamental in various chemical and biological processes and is of significant interest in drug development and organic synthesis.

The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound molecule.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl carbon is bonded to four substituents: the original alkyl chain, the oxygen of the former carbonyl group (now an oxyanion), the bridging oxygen of the anhydride, and the oxygen of the attacking water molecule (which is now positively charged).

  • Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and a carboxylate group (an octanoate (B1194180) ion) is expelled as a leaving group.

  • Proton Transfer: A proton is transferred from the protonated carboxylic acid to the carboxylate anion, resulting in the formation of two molecules of octanoic acid.

This reaction can be catalyzed by both acids and bases. Acid catalysis proceeds by protonating one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Base catalysis, on the other hand, typically involves the deprotonation of water to form a more potent nucleophile, the hydroxide (B78521) ion, which then attacks the anhydride.

Visualizing the Reaction Pathway

The following diagram illustrates the uncatalyzed hydrolysis mechanism of this compound.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products octanoic_anhydride This compound C₁₆H₃₀O₃ tetrahedral_intermediate Tetrahedral Intermediate octanoic_anhydride->tetrahedral_intermediate 1. Nucleophilic Attack water Water H₂O water->tetrahedral_intermediate octanoic_acid1 Octanoic Acid C₈H₁₆O₂ tetrahedral_intermediate->octanoic_acid1 2. Collapse octanoic_acid2 Octanoic Acid C₈H₁₆O₂ tetrahedral_intermediate->octanoic_acid2 3. Proton Transfer Titration_Workflow cluster_protocol pH-Stat Titration Protocol step1 1. System Setup & Calibration Calibrate pH meter and titrator. step2 2. Reaction Initiation Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) in a thermostatted vessel. step1->step2 step3 3. Titration Maintain a constant pH by the automated addition of a standard base (e.g., NaOH) as octanoic acid is formed. step2->step3 step4 4. Data Collection Record the volume of titrant added over time. step3->step4 step5 5. Data Analysis Calculate the rate of reaction from the rate of titrant addition. step4->step5 FTIR_Workflow cluster_protocol FT-IR Spectroscopy Protocol step1 1. Calibration Obtain FT-IR spectra of known concentrations of this compound and octanoic acid to create calibration curves. step2 2. Reaction Setup Dissolve this compound in the chosen solvent within a reaction cell equipped with an in-situ FT-IR probe. step1->step2 step3 3. Data Acquisition Acquire FT-IR spectra at regular time intervals upon initiation of the reaction. step2->step3 step4 4. Data Analysis Use the calibration curves to determine the concentrations of reactant and product over time and calculate the rate constant. step3->step4

An In-Depth Technical Guide to the Solubility of Octanoic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely utilized in organic synthesis, particularly for acylation and esterification reactions.[1] Its application in the synthesis of pharmaceuticals, polymers, and other fine chemicals is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, product purification, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of octanoic anhydride. Due to a notable scarcity of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility profile based on physicochemical principles and data from analogous long-chain anhydrides.[2] Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided to empower researchers to generate precise data tailored to their specific needs.

Qualitative and Predictive Solubility Data

This compound is a colorless to pale yellow liquid at room temperature.[1] Its structure, consisting of two eight-carbon alkyl chains linked by an anhydride group, imparts a predominantly nonpolar, lipophilic character. This structural feature is the primary determinant of its solubility behavior, which can be predicted using the "like dissolves like" principle.[2]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on its chemical structure and the known solubility of similar long-chain fatty acid anhydrides.[2]

Disclaimer: This table provides an estimated guide. Experimental verification is crucial for any application requiring precise quantitative solubility data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Heptane, TolueneHighThe long, nonpolar alkyl chains of this compound are readily solvated by nonpolar solvents through van der Waals interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents possess a dipole moment sufficient to dissolve the polar anhydride group, while also having enough nonpolar character to solvate the alkyl chains. They are excellent solvents for facilitating reactions involving anhydrides.[2]
Polar Aprotic (Highly Polar) Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to HighWhile highly polar, these solvents are generally good solvents for a wide range of organic compounds. High miscibility is expected.
Polar Protic Methanol, EthanolMedium / ReactiveLower alcohols can solvate this compound. However, solubility may be limited by the energy required to disrupt the solvent's hydrogen-bonding network.[2] Caution: Anhydrides can react with protic solvents like alcohols (alcoholysis) to form esters, especially in the presence of catalysts or upon heating.[3]
Aqueous WaterLowThe large, hydrophobic alkyl chains render this compound poorly soluble in water.[1][2] It will react with water (hydrolyze) to form octanoic acid.[4][5]

Experimental Protocol: Determination of Solubility via the Gravimetric Shake-Flask Method

For applications requiring precise solubility values, the shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound.[2] As this compound is a liquid, this protocol is adapted for determining the miscibility or saturation point of a liquid solute in a liquid solvent.

Objective:

To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:
  • This compound (purity >95%)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled orbital shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Rotary evaporator or vacuum oven

Methodology:
  • Preparation of Supersaturated Solutions:

    • Add a known volume or mass of the selected organic solvent to several glass vials.

    • In a fume hood, add an excess amount of this compound to each vial. For a liquid solute, this means adding enough so that a separate, undissolved phase of this compound is clearly visible after initial mixing.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[2] A preliminary study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to determine the minimum time required to reach a constant concentration.

  • Phase Separation and Sampling:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours. This allows for the complete separation of the undissolved this compound phase from the saturated solvent phase.

    • Carefully, without disturbing the bottom layer, withdraw a precise aliquot (e.g., 1-5 mL) of the clear, supernatant (top) layer using a pipette or syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, dry volumetric flask or vial.[2] This step removes any microscopic droplets of the undissolved anhydride.

  • Quantification (Gravimetric Method):

    • Weigh the flask containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen in a fume hood. For high-boiling point solvents, a vacuum oven set to a moderate temperature (e.g., 40-60 °C) can be used to avoid degradation of the anhydride.[6]

    • Once the solvent is fully removed, place the flask in a desiccator to cool to room temperature.

    • Weigh the flask containing the residue (this compound) until a constant mass is achieved.[7]

Data Calculation:
  • Mass of Saturated Solution = (Mass of flask + solution) - (Mass of empty flask)

  • Mass of Solute (this compound) = (Mass of flask + residue) - (Mass of empty flask)

  • Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)

The solubility can then be expressed in various units:

  • g / 100 g solvent = (Mass of Solute / Mass of Solvent) * 100

  • g / L of solvent = (g / 100 g solvent) * Density of solvent (g/mL) * 10

  • Molarity (mol/L) = (Mass of Solute / Molar Mass of this compound) / Volume of Solvent (L)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric shake-flask method.

G cluster_0 Experimental Workflow: Gravimetric Solubility Determination prep Preparation Add excess this compound to a known volume of solvent in a sealed vial. equil Equilibration Agitate at constant temperature for 24-72 hours to achieve saturation. prep->equil phase_sep Phase Separation Let stand at constant temperature for 12-24 hours for layers to separate. equil->phase_sep sampling Sampling & Filtration Withdraw a clear aliquot of the supernatant and filter through a 0.22 µm syringe filter. phase_sep->sampling weighing1 Weighing (Solution) Transfer the filtered aliquot to a pre-weighed vessel and record the total mass. sampling->weighing1 evap Solvent Evaporation Remove the solvent under vacuum or with a nitrogen stream. weighing1->evap weighing2 Weighing (Solute) Dry and weigh the remaining solute (this compound) to a constant mass. evap->weighing2 calc Calculation Determine the mass of solute and solvent to calculate solubility in desired units. weighing2->calc

Caption: Workflow for determining solubility via the gravimetric shake-flask method.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents, with which it may react. For applications in research, drug development, and chemical synthesis that demand high precision, the detailed gravimetric shake-flask protocol provided in this guide offers a robust and reliable methodology for generating accurate quantitative solubility data.

References

The Core Reactivity of Octanoic Anhydride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octanoic anhydride (B1165640) (also known as caprylic anhydride) is a symmetrical acid anhydride derived from octanoic acid, an eight-carbon saturated fatty acid.[1] It serves as a valuable intermediate and acylating agent in organic synthesis, finding particular utility in the fields of pharmaceutical and materials science.[1][2] As a reactive derivative of a carboxylic acid, its chemistry is dominated by nucleophilic acyl substitution, making it an effective reagent for introducing the lipophilic octanoyl group into various molecules.[3][4] This guide provides an in-depth exploration of the reactivity of octanoic anhydride, focusing on its core chemical transformations, relevant experimental data, and procedural outlines for its application in research and drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number623-66-5[1][5][6]
Molecular FormulaC₁₆H₃₀O₃[1][5][6]
Molecular Weight270.41 g/mol [5][6][7]
AppearanceColorless to light yellow clear liquid[1]
Purity≥95% (GC)[5][6]
Density0.910 g/cm³[8]

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is centered around the two electrophilic carbonyl carbons.[9] The molecule readily reacts with nucleophiles in a process known as nucleophilic acyl substitution.[3] This reaction is generally less vigorous than with the corresponding acyl chloride, making this compound a safer and often more selective acylating agent.[10][11]

The general mechanism proceeds via an addition-elimination pathway. The nucleophile attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate.[12][13] Subsequently, the carbonyl double bond reforms, and a carboxylate anion (octanoate) is eliminated as a leaving group.[14] This leaving group is stabilized by resonance, which facilitates the reaction.[4]

Figure 1: General mechanism of nucleophilic acyl substitution.

Key Reactions of this compound

The primary reactions of this compound involve its interaction with common nucleophiles such as water, alcohols, and amines.

Hydrolysis: Reaction with Water

In the presence of water, this compound undergoes hydrolysis to form two molecules of octanoic acid.[3][15] This reaction is often an undesirable side reaction, necessitating the use of anhydrous ("dry") conditions during acylation experiments to maximize yield.[15] The reaction is typically slow at room temperature but can be accelerated by gentle heating or the presence of a catalyst.[16]

Reaction: (CH₃(CH₂)₆CO)₂O + H₂O → 2 CH₃(CH₂)₆COOH

Alcoholysis: Reaction with Alcohols

This compound reacts with primary and secondary alcohols to produce an octanoate (B1194180) ester and one molecule of octanoic acid as a byproduct.[3][11][17] This esterification reaction is fundamental in synthesizing fatty acid esters, which have applications as fragrances, plasticizers, and prodrugs.[18][19] To drive the reaction to completion and neutralize the acidic byproduct, a non-nucleophilic base such as pyridine (B92270) is often used as a catalyst or solvent.[3][17]

Reaction: (CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH

Aminolysis: Reaction with Amines

The reaction of this compound with ammonia, primary amines, or secondary amines yields N-substituted octanamides.[3][20][21] A key consideration for this reaction is that two molar equivalents of the amine are required.[3] The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the octanoic acid byproduct, forming an ammonium (B1175870) carboxylate salt.[10][22][23] If the amine is valuable or sterically hindered, an alternative, non-nucleophilic base (e.g., triethylamine) may be used instead of a second equivalent of the amine.

Reaction: (CH₃(CH₂)₆CO)₂O + 2 RNH₂ → CH₃(CH₂)₆CONHR + CH₃(CH₂)₆COO⁻ RNH₃⁺

Octanoic_Anhydride_Reactions anhydride This compound acid Octanoic Acid anhydride->acid + H₂O (Hydrolysis) ester Octanoate Ester anhydride->ester + R-OH (Alcoholysis) amide N-Substituted Octanamide anhydride->amide + 2 R-NH₂ (Aminolysis) water Water (H₂O) alcohol Alcohol (R-OH) amine Amine (R-NH₂) Experimental_Workflow prep 1. Preparation - Dissolve Substrate (Alcohol/Amine) - Add Catalyst/Base - Anhydrous Solvent, Inert Atmosphere addition 2. Reagent Addition - Add this compound (1.0-1.2 eq.) - Dropwise at 0°C or RT prep->addition reaction 3. Reaction - Stir at RT or with heating - Monitor by TLC/GC addition->reaction workup 4. Workup & Quench - Add aq. NaHCO₃ (or acid) - Neutralize byproducts reaction->workup extraction 5. Extraction - Separate organic layer - Wash with brine workup->extraction purification 6. Purification - Dry over Na₂SO₄ - Remove solvent - Column Chromatography / Recrystallization extraction->purification product Pure Acylated Product purification->product

References

An In-depth Technical Guide to the Safe Handling of Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for octanoic anhydride (B1165640) (CAS No. 623-66-5), a reactive chemical intermediate used in various synthetic processes within research and drug development. Adherence to the following protocols and precautions is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

Octanoic anhydride is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[2][4] Due to its reactivity, particularly with moisture, appropriate handling measures are essential to minimize exposure and ensure stability.[3]

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B[1]

  • Serious Eye Damage/Eye Irritation: Category 1[1]

  • Corrosive to Metals: Category 1[4]

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H290: May be corrosive to metals.[4]

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinctive fatty odor.[5] It is soluble in organic solvents but has limited solubility in water.[5]

PropertyValueReference(s)
CAS Number 623-66-5[5]
Molecular Formula C₁₆H₃₀O₃[5]
Molecular Weight 270.41 g/mol [6]
Appearance Colorless to pale yellow clear liquid[5]
Melting Point -1 °C (30 °F)[2][7]
Boiling Point 285 °C (545 °F)[7]
Specific Gravity 0.91[8]
Flash Point 142 °C (288 °F)[4]
Solubility Soluble in organic solvents, limited solubility in water.[5]

Exposure Controls and Personal Protective Equipment

To minimize exposure to this compound, it is crucial to implement appropriate engineering controls and utilize personal protective equipment (PPE).

Control ParameterRecommendationReference(s)
Engineering Controls Work in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]
Eye/Face Protection Wear chemical safety goggles and a face shield.[3]
Skin Protection Wear chemically resistant gloves (e.g., nitrile or butyl rubber), a flame-resistant laboratory coat, and closed-toe shoes.[6]
Respiratory Protection If working outside a fume hood or if vapors are not adequately controlled, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[2][9]

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mist.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Use only non-sparking tools.[7]

  • Ground/bond container and receiving equipment to prevent static discharge.[7]

  • Handle under an inert atmosphere (e.g., argon or nitrogen) as the material is moisture-sensitive.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[3]

  • Store in a corrosive-resistant container.[2]

Emergency Procedures

First-Aid Measures
Exposure RouteProtocolReference(s)
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water or milk to drink. Seek immediate medical attention.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Water spray can be used to cool containers.

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[2]

  • Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

The following workflow should be followed in the event of a spill:

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup (Trained Personnel Only) cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Personnel Evacuate->Alert Ventilate Ensure Adequate Ventilation (If Safe to Do So) Alert->Ventilate PPE Don Appropriate PPE: - Respirator - Chemical Goggles & Face Shield - Chemically Resistant Gloves - Lab Coat/Apron Ventilate->PPE Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) PPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Absorbed Material into a Labeled, Sealable Container for Hazardous Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Workflow for handling an this compound spill.

Stability and Reactivity

  • Reactivity: Reacts with water to form octanoic acid. This reaction can be vigorous.

  • Chemical Stability: Stable under recommended storage conditions.[3] It is sensitive to moisture.[8]

  • Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[3]

  • Conditions to Avoid: Heat, flames, ignition sources, and exposure to moisture.[3]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[3]

  • Hazardous Decomposition Products: Carbon oxides (CO, CO₂) upon combustion.[3]

Toxicological Information

EffectDescriptionReference(s)
Acute Toxicity No specific LD50 or LC50 data available for this compound. The primary hazard is severe burns upon contact.[3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]
Eye Damage/Irritation Causes serious, potentially permanent, eye damage.[1][2]
Respiratory Irritation Vapors and mists can cause irritation and chemical burns to the respiratory tract.[2]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[10]
Sensitization No information available.[3]

Experimental Protocols

Protocol for Dispensing this compound
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that a compatible fire extinguisher, safety shower, and eyewash station are accessible.

    • Don all required PPE: chemical safety goggles, face shield, chemically resistant gloves, and a lab coat.

    • Place an absorbent, chemical-resistant liner on the work surface inside the fume hood.

  • Procedure:

    • Ground the this compound container and the receiving vessel to prevent static discharge.

    • Slowly open the container, being mindful of any potential pressure buildup. If storing under an inert atmosphere, ensure proper procedures are followed to maintain it.

    • Use a clean, dry glass or polytetrafluoroethylene (PTFE) pipette or syringe to transfer the desired amount of liquid. Avoid using metal spatulas or other incompatible materials.[6]

    • Dispense the liquid slowly and carefully into the receiving vessel, avoiding splashes.

    • Tightly reseal the this compound container immediately after use.

  • Post-Dispensing:

    • Wipe down any external contamination on the container with a suitable solvent (e.g., isopropanol) and a disposable cloth, all within the fume hood.

    • Decontaminate the work surface.

    • Properly dispose of all contaminated disposable materials (pipette tips, wipes) in a designated hazardous waste container.

    • Remove PPE in the correct order and wash hands thoroughly.

Protocol for Setting Up a Reaction with this compound
  • Glassware Preparation:

    • Ensure all glassware is clean and oven-dried to remove any moisture.

    • Assemble the reaction apparatus inside the chemical fume hood. If the reaction is sensitive to moisture, assemble it hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • Add other reaction components (solvents, other reagents) to the reaction vessel before introducing the this compound, if the protocol allows.

    • Add the this compound to the reaction vessel using a syringe or dropping funnel, as appropriate for the scale and nature of the reaction. The addition should be done at a controlled rate, especially if the reaction is exothermic.

    • If the reaction is to be heated, ensure a condenser is in place and that the heating mantle is connected to a temperature controller.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction as per the specific experimental procedure.

    • Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.

    • Quench the reaction carefully, being mindful that unreacted this compound will react exothermically with aqueous solutions. The quenching procedure should be performed slowly and with cooling.

  • Cleaning:

    • Clean all glassware that was in contact with this compound by rinsing with an appropriate organic solvent, followed by a decontamination step (e.g., careful addition of a base like sodium bicarbonate solution to neutralize any residue), and then a final wash. All rinsates should be disposed of as hazardous waste.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic anhydride (B1165640) is a versatile and reactive chemical intermediate, playing a crucial role in a multitude of synthetic transformations. Its utility is primarily derived from its function as an efficient acylating agent, enabling the introduction of the octanoyl group onto a wide array of nucleophiles. This guide provides a comprehensive overview of the fundamental reaction mechanisms of octanoic anhydride, with a focus on nucleophilic acyl substitution. Key reactions, including esterification, amidation, and hydrolysis, are discussed in detail. This document is intended to serve as a technical resource, offering insights into reaction kinetics, experimental protocols, and analytical monitoring techniques, thereby empowering researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively harness the reactivity of this compound.

Core Principles: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. This two-step addition-elimination process is central to its reactions with a variety of nucleophiles. The two carbonyl carbons of the anhydride are electrophilic, making them susceptible to attack by electron-rich species.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbonyl carbons of the this compound, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step of the reaction.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a carboxylate anion (octanoate) as a leaving group. The octanoate (B1194180) is a relatively good leaving group due to resonance stabilization.

This fundamental pathway is modulated by the nature of the nucleophile, the presence of catalysts, and the reaction conditions.

Key Reactions and Mechanisms

Alcoholysis: Synthesis of Esters

The reaction of this compound with alcohols, known as alcoholysis, is a widely employed method for the synthesis of octanoate esters. These esters are valuable compounds, finding applications as flavorings, fragrances, plasticizers, and precursors for pharmaceuticals.

The reaction proceeds via the nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. The overall reaction is:

(CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH

Mechanism of Alcoholysis:

alcoholysis cluster_reactants Reactants cluster_products Products anhydride This compound tetrahedral_intermediate Tetrahedral Intermediate anhydride->tetrahedral_intermediate alcohol Alcohol (R-OH) alcohol->tetrahedral_intermediate Nucleophilic Attack protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Elimination of Octanoate acid Octanoic Acid tetrahedral_intermediate->acid Leaving Group Protonation ester Octanoate Ester protonated_ester->ester Deprotonation catalyst Catalyst (e.g., DMAP, Pyridine) catalyst->alcohol Activates aminolysis cluster_reactants Reactants cluster_products Products anhydride This compound tetrahedral_intermediate Tetrahedral Intermediate anhydride->tetrahedral_intermediate amine Amine (R₂NH) amine->tetrahedral_intermediate Nucleophilic Attack protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Elimination of Octanoate acid Octanoic Acid tetrahedral_intermediate->acid Leaving Group Protonation amide Octanamide protonated_amide->amide Deprotonation base Base (e.g., excess amine, pyridine) base->protonated_amide Accepts Proton hydrolysis cluster_reactants Reactants cluster_product Product anhydride This compound tetrahedral_intermediate Tetrahedral Intermediate anhydride->tetrahedral_intermediate water Water (H₂O) water->tetrahedral_intermediate Nucleophilic Attack protonated_acid Protonated Octanoic Acid tetrahedral_intermediate->protonated_acid Elimination of Octanoate acid Octanoic Acid (2 equiv.) tetrahedral_intermediate->acid Leaving Group Protonation protonated_acid->acid Deprotonation esterification_workflow start Mix Alcohol, this compound, and DMAP in DCM react Stir at Room Temperature (Monitor by TLC/GC) start->react workup1 Dilute with DCM react->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO₃ workup2->workup3 workup4 Wash with Brine workup3->workup4 dry Dry with MgSO₄/Na₂SO₄ workup4->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end Pure Octanoate Ester purify->end amidation_workflow start Dissolve Amine in Solvent add_anhydride Add this compound Dropwise start->add_anhydride react Stir at Room Temperature (Heat if necessary, Monitor by TLC/GC) add_anhydride->react workup1 Dilute with Solvent react->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO₃ workup2->workup3 workup4 Wash with Brine workup3->workup4 dry Dry with MgSO₄/Na₂SO₄ workup4->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Pure Octanamide purify->end

Spectroscopic Profile of Octanoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octanoic anhydride (B1165640), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for compound characterization and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of octanoic anhydride provide detailed information about its proton and carbon environments, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in its aliphatic chains. Due to the symmetry of the molecule, the protons on the two octanoyl chains are chemically equivalent.

Table 1: ¹H NMR Chemical Shift Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
α-CH₂ (to C=O)~ 2.4Triplet4H
β-CH₂~ 1.6Multiplet4H
-(CH₂)₄-~ 1.3Multiplet16H
Terminal CH₃~ 0.9Triplet6H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon signal is a key diagnostic peak.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O)~ 168
α-CH₂ (to C=O)~ 34
β-CH₂~ 24
Methylene Chain~ 22, 29, 31
Terminal CH₃~ 14

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups.

IR Spectral Data

The most prominent features in the IR spectrum of this compound are the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride functional group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 1818StrongC=O Asymmetric Stretch
~ 1750StrongC=O Symmetric Stretch
~ 2960 - 2850StrongC-H Aliphatic Stretch
~ 1465MediumC-H Bend (Scissoring)
~ 1160 - 1050StrongC-O Stretch

Note: Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, solution).

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation:

    • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

  • Background Spectrum:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Analysis:

    • For ATR-FTIR: Place a small drop of this compound directly onto the ATR crystal.

    • For Transmission (Salt Plates): Place a drop of this compound onto one salt plate and carefully place the second plate on top to create a thin liquid film.

    • Place the sample in the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the significant absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a liquid sample like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acq Data Acquisition (¹H and ¹³C NMR) NMR_Prep->NMR_Acq Insert into Spectrometer NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc Generate FID NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR_Proc->NMR_Data Analyze Spectrum Report Technical Guide (Data Tables & Analysis) NMR_Data->Report IR_Prep Sample Preparation (Neat Liquid Film/ATR) IR_Bkg Background Scan (Empty Sample Holder) IR_Acq Sample Scan IR_Prep->IR_Acq Place Sample IR_Bkg->IR_Acq Acquire Background IR_Data IR Spectral Data (Wavenumbers, Intensities) IR_Acq->IR_Data Generate Spectrum IR_Data->Report

The Unfolding Story of Octanoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640), also known as caprylic anhydride, is a symmetrical carboxylic anhydride derived from octanoic acid. With the chemical formula C₁₆H₃₀O₃, this colorless to pale yellow liquid serves as a reactive and versatile reagent in organic synthesis.[1][2] Its utility lies primarily in its ability to act as an acylating agent, introducing the octanoyl group into various molecules, a fundamental transformation in the synthesis of esters, amides, and other derivatives. This guide provides an in-depth exploration of the discovery and history of octanoic anhydride, alongside a comprehensive overview of its chemical and physical properties, modern synthesis protocols, and spectroscopic data.

Historical Context: The Dawn of Anhydrides

The study of acid anhydrides dates back to the 19th century, with a pivotal moment being the first synthesis of acetic anhydride by the French chemist Charles Frédéric Gerhardt in 1852.[3] This discovery was instrumental in advancing the understanding of molecular structures and reaction mechanisms in the nascent field of organic chemistry. While the specific individual who first synthesized this compound and the exact date of its discovery remain to be definitively established from available historical records, its development is intrinsically linked to the broader exploration of fatty acids and their derivatives that flourished in the latter half of the 19th century. Early investigations into the composition of fats and oils by chemists like Michel Eugène Chevreul laid the groundwork for the isolation and characterization of various fatty acids, including octanoic acid (caprylic acid), which is naturally found in the milk of various mammals and as a minor constituent of coconut and palm kernel oils.[4][5] The subsequent development of synthetic methods for converting these acids into more reactive species, such as anhydrides and acyl chlorides, was a natural progression in the field.

Chemical and Physical Properties

This compound is a moisture-sensitive, corrosive liquid.[4] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Property Value Reference
Molecular FormulaC₁₆H₃₀O₃[1][6]
Molecular Weight270.41 g/mol [1][6]
CAS Number623-66-5[1][6]
AppearanceColorless to pale yellow liquid[2]
OdorDistinctive fatty odor[2]
Density0.910 g/mL[7]
Melting Point-1 °C[4]
Boiling Point180 °C at 20 mmHg[4]
Refractive Index1.434 - 1.439[4][7]
SolubilitySoluble in organic solvents, limited solubility in water[2]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Spectroscopic Data Key Features Reference
Infrared (IR) Spectroscopy Characteristic strong C=O stretching bands around 1825 cm⁻¹ and 1760 cm⁻¹[8]
¹H NMR Spectroscopy Protons adjacent to the carbonyl group (α-protons) typically appear in the δ 2.0-2.5 ppm region.
¹³C NMR Spectroscopy The carbonyl carbon signal is typically observed in the δ 160-180 ppm region.
Mass Spectrometry The mass spectrum often shows a prominent peak corresponding to the formation of the acylium ion [CH₃(CH₂)₆CO]⁺.

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound. The following protocols detail two common and effective approaches.

Method 1: Dehydration of Octanoic Acid using Dicyclohexylcarbodiimide (B1669883) (DCC)

This method provides a high-yield synthesis of fatty acid anhydrides under mild conditions.[8]

Reaction:

2 CH₃(CH₂)₆COOH + C₁₃H₂₂N₂ → [CH₃(CH₂)₆CO]₂O + C₁₃H₂₄N₂O

Materials:

  • Octanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Carbon tetrachloride (or other suitable dry, non-polar solvent)

Procedure:

  • Dissolve octanoic acid (2 equivalents) in dry carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • To this solution, add a solution of dicyclohexylcarbodiimide (1 equivalent) in dry carbon tetrachloride dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours). The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • After the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with water to remove any unreacted DCC and then with a saturated sodium bicarbonate solution to remove any remaining octanoic acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.

Expected Yield: 87-94%[8]

Method 2: Reaction of Octanoyl Chloride with Octanoic Acid

This is a classical method for the preparation of symmetrical anhydrides.

Reaction:

CH₃(CH₂)₆COCl + CH₃(CH₂)₆COOH → [CH₃(CH₂)₆CO]₂O + HCl

Materials:

  • Octanoyl chloride

  • Octanoic acid

  • Pyridine (B92270) (or other suitable base to scavenge HCl)

  • Anhydrous diethyl ether (or other suitable dry, inert solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve octanoic acid (1 equivalent) and pyridine (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add octanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the mixture to remove the pyridinium (B92312) hydrochloride precipitate.

  • Wash the filtrate with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted octanoic acid, and finally with brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound. Further purification can be achieved by vacuum distillation.

Visualizing the Pathways

To better illustrate the synthetic routes and their underlying logic, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Octanoic_Anhydride cluster_0 Method 1: Dehydration with DCC cluster_1 Method 2: From Octanoyl Chloride OA1 Octanoic Acid Intermediate1 O-Acylisourea Intermediate OA1->Intermediate1 + DCC DCC Dicyclohexylcarbodiimide (DCC) DCC->Intermediate1 OctanoicAnhydride1 This compound Intermediate1->OctanoicAnhydride1 + Octanoic Acid DCU Dicyclohexylurea (DCU) Intermediate1->DCU OA2 Octanoic Acid OA2->Intermediate1 OC Octanoyl Chloride OctanoicAnhydride2 This compound OC->OctanoicAnhydride2 OA3 Octanoic Acid OA3->OctanoicAnhydride2 Pyridine Pyridine PyridiniumHydrochloride Pyridinium Hydrochloride Pyridine->PyridiniumHydrochloride HCl HCl OctanoicAnhydride2->HCl - HCl (scavenged) HCl->PyridiniumHydrochloride

Caption: Synthetic pathways to this compound.

Experimental_Workflow_DCC start Start dissolve_OA Dissolve Octanoic Acid in dry CCl₄ start->dissolve_OA add_DCC Add DCC solution dropwise at RT dissolve_OA->add_DCC stir Stir at RT (12-24h) add_DCC->stir filter_DCU Filter to remove precipitated DCU stir->filter_DCU wash Wash filtrate (H₂O, then NaHCO₃ soln) filter_DCU->wash dry Dry organic layer (anhydrous Na₂SO₄) wash->dry evaporate Remove solvent (reduced pressure) dry->evaporate purify Vacuum Distillation (optional) evaporate->purify product This compound purify->product

Caption: Experimental workflow for DCC-mediated synthesis.

Conclusion

This compound stands as a valuable reagent in the arsenal (B13267) of synthetic organic chemists, its utility rooted in the foundational discoveries of carboxylic acid chemistry in the 19th century. While the precise origins of its first synthesis remain a subject for deeper historical investigation, the principles governing its formation and reactivity are well-established. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The continued exploration of its properties and reactions will undoubtedly lead to further innovations in fields ranging from materials science to drug development.

References

octanoic anhydride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Octanoic Anhydride (B1165640)

For researchers, scientists, and drug development professionals, a precise understanding of chemical reagents is paramount. This guide provides core technical data on octanoic anhydride, a key reagent in various synthetic and developmental processes.

Core Chemical Properties

This compound, also known as caprylic anhydride, is the anhydride derivative of octanoic acid.[1] It is a colorless to pale yellow liquid and serves as a valuable intermediate in chemical synthesis.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueCitations
Molecular FormulaC₁₆H₃₀O₃[1][2][3][4]
Molecular Weight270.41 g/mol [2][3][4][5]

Experimental Protocols

While detailed experimental protocols are application-specific, the use of this compound often involves acylation reactions. A general methodology for acylation of an alcohol (ROH) using this compound is as follows:

  • Reagent Preparation : The alcohol substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Addition of Base : A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the reaction mixture to act as a scavenger for the octanoic acid byproduct.

  • Acylation : this compound is added to the mixture, typically dropwise, at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

  • Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

  • Purification : The crude product is purified, commonly by column chromatography or distillation, to yield the desired octanoyl ester.

Note: This is a generalized protocol and may require optimization based on the specific substrate and desired outcome.

Visualized Logical Relationships

The following diagram illustrates the relationship between the compound's name, its constituent elements, its chemical formula, and its resulting molecular weight.

G cluster_elements Constituent Elements cluster_compound Compound cluster_properties Molecular Properties Carbon Carbon (C) Formula Formula: C₁₆H₃₀O₃ Carbon->Formula Hydrogen Hydrogen (H) Hydrogen->Formula Oxygen Oxygen (O) Oxygen->Formula Compound This compound Compound->Carbon contains Compound->Hydrogen contains Compound->Oxygen contains MW Molecular Weight: 270.41 g/mol Formula->MW determines

Relationship between compound, elements, formula, and molecular weight.

References

An In-depth Technical Guide to the Reactions of Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate derived from octanoic acid, an eight-carbon saturated fatty acid.[1] Structurally, it consists of two octanoic acid molecules linked by an anhydride bond.[1] This colorless to pale yellow liquid with a characteristic fatty odor is a versatile reagent in organic synthesis, primarily utilized for acylation and esterification reactions.[1] Its applications are of significant interest in the pharmaceutical and drug development sectors for the synthesis of active pharmaceutical ingredients (APIs) and the creation of prodrugs with enhanced bioavailability. This guide provides a preliminary investigation into the core reactions of octanoic anhydride, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 623-66-5
Molecular Formula C₁₆H₃₀O₃
Molecular Weight 270.41 g/mol
Appearance Colorless to light yellow, clear liquid
Boiling Point 180 °C at 20 mmHg
Density 0.91 g/cm³
Solubility Soluble in organic solvents, limited solubility in water[1]

Key Reactions of this compound

This compound is a potent acylating agent, reacting with a variety of nucleophiles such as alcohols, amines, and aromatic compounds. These reactions are central to its utility in organic synthesis.

Esterification Reactions

This compound reacts with alcohols to form octanoate (B1194180) esters and octanoic acid as a byproduct. This reaction, a form of acylation, is fundamental in synthesizing various esters used as flavoring agents, plasticizers, and in the development of prodrugs.

ReactantProductCatalyst/ConditionsReaction TimeYield/Conversion
Cellulose (B213188)Cellulose OctanoatePyridine (B92270), 100 °C (heterogeneous)5 hDS between 0.1 and 0.5
CelluloseCellulose OctanoatePyridine, 80 °C (homogeneous)16 hDS between 0.1 and 0.5
AcyclovirAcyclovir Hexanoate*4-N,N-dimethylaminopyridine (DMAP), 25 °C48 h90%
GlycerolMono-, Di-, and Tri-octanoyl GlycerolNot specifiedNot specifiedNot specified

*Data for hexanoic anhydride is used as a proxy to illustrate a typical prodrug synthesis.

This protocol describes the synthesis of cellulose octanoate in a homogeneous system.

Materials:

  • Cellulose

  • Lithium chloride (LiCl)

  • N,N-Dimethylacetamide (DMAc)

  • Anhydrous pyridine

  • This compound

  • Ethanol (B145695)

Procedure:

  • Dissolve cellulose in a LiCl/DMAc solution to create a homogeneous mixture.

  • To the cellulose solution, add anhydrous pyridine (3.6 equivalents relative to the cellulose anhydroglucose (B10753087) unit).

  • Add this compound (3.0 equivalents relative to the cellulose anhydroglucose unit) to the mixture.

  • Stir the reaction mixture at 80 °C for 16 hours.[2]

  • Precipitate the resulting cellulose ester by adding ethanol.

  • Wash the precipitate thoroughly with ethanol to remove unreacted reagents and byproducts.

  • Dry the purified cellulose octanoate.

G Workflow for Homogeneous Esterification of Cellulose cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Cellulose Cellulose Dissolution Dissolution Cellulose->Dissolution LiCl_DMAc LiCl/DMAc LiCl_DMAc->Dissolution Cellulose_Sol Cellulose Solution Dissolution->Cellulose_Sol Reaction_Mixture Reaction at 80°C for 16h Cellulose_Sol->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Octanoic_Anhydride This compound Octanoic_Anhydride->Reaction_Mixture Precipitation Precipitation with Ethanol Reaction_Mixture->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Final_Product Cellulose Octanoate Drying->Final_Product

Esterification of Cellulose Workflow
Amide Formation Reactions

This compound reacts readily with primary and secondary amines to yield N-substituted octanamides and octanoic acid. This reaction is crucial for the synthesis of various amides with potential applications in pharmaceuticals and materials science.

ReactantProductCatalyst/ConditionsReaction TimeYield
Aniline (B41778)N-phenyloctanamideChloroform (B151607), Room Temperature~0.5 h95-98%

This protocol details the reaction between this compound and aniline to form N-phenyloctanamide.

Materials:

  • Aniline

  • This compound

  • Chloroform

  • n-Hexane

Procedure:

  • Dissolve aniline (10 mmol) in chloroform (20 ml).

  • To this solution, add a solution of this compound (10 mmol) in chloroform at room temperature over 10 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC), which is typically complete within 30 minutes.

  • Evaporate the chloroform from the reaction mixture.

  • Triturate the residue with n-hexane. The hexane-insoluble product is the desired anilide.

  • Separate the supernatant hexane (B92381) solution, which contains the carboxylic acid byproduct.

  • The crude anilide can be further purified by crystallization from a suitable solvent.[3]

G Workflow for Amide Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Aniline_sol Aniline in Chloroform Mixing Mixing at RT Aniline_sol->Mixing Anhydride_sol This compound in Chloroform Anhydride_sol->Mixing Evaporation Evaporation of Chloroform Mixing->Evaporation Trituration Trituration with n-Hexane Evaporation->Trituration Separation Separation Trituration->Separation Anilide N-phenyloctanamide Separation->Anilide Byproduct Octanoic Acid Separation->Byproduct Crystallization Crystallization Anilide->Crystallization

Amide Synthesis Workflow

Role in Drug Development and Biological Systems

This compound serves as a valuable reagent in drug development, particularly for the synthesis of prodrugs. By acylating a parent drug molecule, its lipophilicity can be increased, potentially improving its absorption and bioavailability. Upon administration, the anhydride or ester linkage can be hydrolyzed in vivo to release the active drug.

While direct signaling pathways of this compound are not well-documented, its hydrolysis product, octanoic acid, is known to influence cellular signaling. Octanoic acid, a medium-chain fatty acid, can modulate metabolic pathways. For instance, studies have shown that octanoic acid can influence the Akt-mTOR and AMPK signaling pathways, which are crucial regulators of cell growth, metabolism, and energy homeostasis.[4][5]

The hydrolysis of this compound to octanoic acid is a key step for its biological activity. This conversion allows the resulting fatty acid to participate in cellular metabolic processes.

G Hydrolysis and Signaling of this compound OA_Anhydride This compound Hydrolysis Hydrolysis (in vivo) OA_Anhydride->Hydrolysis OA Octanoic Acid Hydrolysis->OA Akt_mTOR Akt-mTOR Pathway OA->Akt_mTOR AMPK AMPK Pathway OA->AMPK Metabolism Cellular Metabolism Akt_mTOR->Metabolism AMPK->Metabolism

Hydrolysis and Signaling Pathway

Conclusion

This compound is a reactive and versatile reagent with significant applications in organic synthesis, particularly for the formation of esters and amides. Its utility in the development of prodrugs highlights its importance in the pharmaceutical industry. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists. Further investigation into the direct biological effects of this compound and the optimization of its reactions will continue to expand its utility in both research and industrial settings.

References

Theoretical Aspects of Octanoic Anhydride Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) ((C₈H₁₅O)₂O), also known as caprylic anhydride, is a symmetrical acid anhydride derived from octanoic acid.[1][2] It serves as a reactive and versatile reagent in organic synthesis, primarily as an acylating agent for the introduction of the octanoyl group into various molecules.[1][2] Its utility spans the synthesis of esters, amides, and ketones, making it a valuable intermediate in the production of pharmaceuticals, flavors, fragrances, and materials.[2] This guide provides an in-depth exploration of the theoretical and practical aspects of octanoic anhydride chemistry, including its synthesis, reactivity, and key applications, supplemented with experimental protocols and quantitative data.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty odor.[1][2] It is soluble in common organic solvents but has limited solubility in water, with which it reacts.[1][2] Due to its reactivity, it is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[1][3]

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
CAS Number623-66-5[1]
Molecular FormulaC₁₆H₃₀O₃[1]
Molecular Weight270.41 g/mol [1]
AppearanceColorless to pale yellow liquid[1][2]
OdorFatty[1][2]
Melting Point-1 °C[4]
Boiling Point280-285 °C (decomposes)
Density0.910 g/mL[4]
Refractive Index1.434[4]
Spectroscopic Data
IR (neat, cm⁻¹)1825, 1760 (C=O stretching)[4]
¹H NMR (CDCl₃)δ ~2.4 (t, 4H), 1.6-1.7 (m, 4H), 1.2-1.4 (m, 16H), 0.8-0.9 (t, 6H)[1]
¹³C NMR (CDCl₃)δ ~171 (C=O), 34 (α-CH₂), 31, 29, 25, 22 (CH₂), 14 (CH₃)[1]

Synthesis of this compound

This compound is typically synthesized from octanoic acid or its derivatives. Common laboratory and industrial methods include:

From Octanoyl Chloride and Octanoic Acid

A prevalent method for preparing symmetrical anhydrides involves the reaction of an acyl chloride with a carboxylic acid in the presence of a base, such as pyridine (B92270).[5][6] The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Synthesis of this compound from Octanoyl Chloride

  • Materials: Octanoyl chloride, octanoic acid, pyridine, and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octanoic acid (1 equivalent) and pyridine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add octanoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the pyridinium (B92312) hydrochloride precipitate is removed by filtration.

    • The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove unreacted octanoic acid), and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • Purification can be achieved by vacuum distillation.

Dehydration of Octanoic Acid

Direct dehydration of two equivalents of octanoic acid can also yield this compound. This method often requires a dehydrating agent or catalytic conditions at elevated temperatures. A patent describes a process where octanoic acid is heated with a catalyst composed of palladium, antimony, and chromium acetates at temperatures between 120°C and 300°C.[4] Another method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in carbon tetrachloride at room temperature, which gives high yields (87-94%) of the anhydride.[7]

Workflow for Synthesis via Dehydration

G cluster_synthesis Synthesis of this compound via Dehydration Octanoic Acid (2 eq) Octanoic Acid (2 eq) Reaction Vessel Reaction Vessel Octanoic Acid (2 eq)->Reaction Vessel Dehydrating Agent Dehydrating Agent Dehydrating Agent->Reaction Vessel Heating/Stirring Heating/Stirring Reaction Vessel->Heating/Stirring Workup Workup Heating/Stirring->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound by dehydration of octanoic acid.

Reactivity and Reaction Mechanisms

The chemistry of this compound is dominated by nucleophilic acyl substitution at one of its electrophilic carbonyl carbons. The carboxylate anion (octanoate) is a good leaving group, facilitating these reactions.

Nucleophilic Acyl Substitution: A General Mechanism

The reaction proceeds via a tetrahedral intermediate. A nucleophile attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral alkoxide intermediate. The carbonyl group then reforms, expelling the octanoate (B1194180) leaving group.

G cluster_mechanism General Mechanism of Nucleophilic Acyl Substitution Reactants This compound + Nucleophile (Nu-H) Attack Nucleophilic Attack Reactants->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Products Acylated Product + Octanoic Acid Elimination->Products

Caption: Generalized mechanism for nucleophilic acyl substitution on this compound.

Reactions with Alcohols (Esterification)

This compound reacts with alcohols to form octanoate esters and octanoic acid.[8] The reaction is often catalyzed by a base like pyridine or 4-(dimethylaminopyridine) (DMAP), which deprotonates the alcohol, increasing its nucleophilicity.[9]

Experimental Protocol: Esterification of Ethanol (B145695) with this compound

  • Materials: this compound, absolute ethanol, pyridine or DMAP (catalytic amount), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of ethanol (1 equivalent) and pyridine or DMAP in dichloromethane, add this compound (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, dilute HCl (to remove the catalyst), saturated sodium bicarbonate solution (to remove octanoic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ethyl octanoate by distillation.

Table 2: Reaction of this compound with Alcohols

AlcoholProductCatalystConditionsYieldReference
EthanolEthyl octanoatePyridine/DMAPRoom TempHigh[9]
1-ButanolButyl octanoateDMAP (1 mol%)Room Temp, 2h>95%[9]
2-Butanolsec-Butyl octanoateDMAP (2 mol%)50°C, 6h~90%[9]
tert-Butanoltert-Butyl octanoateDMAP (5 mol%) & Et₃N50°C, 24h~85%[9]
Reactions with Amines (Amidation)

Primary and secondary amines react with this compound to yield N-substituted octanamides and octanoic acid.[8] The reaction is typically faster than esterification due to the higher nucleophilicity of amines.

Experimental Protocol: Reaction of Aniline (B41778) with this compound

  • Materials: this compound, aniline, and chloroform (B151607).

  • Procedure:

    • Dissolve aniline (1 equivalent) in chloroform.

    • Add a solution of this compound (1 equivalent) in chloroform dropwise at room temperature over 10 minutes.

    • Stir the mixture for approximately 30 minutes.

    • Monitor the reaction by TLC.

    • Evaporate the chloroform.

    • Triturate the residue with n-hexane to precipitate the anilide product.

    • The crude product can be recrystallized from a suitable solvent. A near-quantitative yield is expected.[10]

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce an octanoyl group onto an aromatic ring, forming an aryl ketone.[11][12] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] The reaction proceeds via the formation of an acylium ion intermediate.

G cluster_fc Friedel-Crafts Acylation Pathway Anhydride This compound Acylium_Ion Octanoyl Acylium Ion Anhydride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Arene Arene Aromatic Ring (e.g., Benzene) Arene->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Aryl Octyl Ketone Deprotonation->Product

Caption: Signaling pathway for the Friedel-Crafts acylation using this compound.

Experimental Protocol: Friedel-Crafts Acylation of Benzene (B151609)

  • Materials: this compound, benzene (solvent and reactant), and anhydrous aluminum chloride.

  • Procedure:

    • In a flask protected from moisture, suspend anhydrous AlCl₃ (2.2 equivalents) in benzene.

    • Cool the mixture in an ice bath.

    • Slowly add this compound (1 equivalent) to the stirred suspension.

    • After the addition, allow the reaction to proceed at room temperature or with gentle heating (e.g., reflux at 60°C) for several hours.

    • Monitor the reaction by TLC or GC.

    • Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer and remove the solvent.

    • Purify the resulting ketone by vacuum distillation or chromatography.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or a chemical fume hood.[3][13] It is moisture-sensitive and reacts with water.[3] In case of a spill, absorb with an inert material and dispose of as chemical waste.[3]

Conclusion

This compound is a fundamental reagent in organic synthesis with well-defined reactivity based on nucleophilic acyl substitution. Its ability to efficiently introduce the octanoyl moiety makes it indispensable for the synthesis of a wide range of organic molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to Octanoic Anhydride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Octanoic anhydride (B1165640), a symmetrical anhydride of the eight-carbon fatty acid, octanoic acid, is a versatile and reactive compound with significant applications in organic synthesis and the life sciences. Its utility as an acylating agent makes it a valuable reagent in the preparation of esters, amides, and other acyl derivatives. This technical guide provides a comprehensive overview of octanoic anhydride, including its various synonyms and alternative names, detailed physical and chemical properties, key reaction mechanisms, and its notable role in biological signaling pathways, particularly in the acylation of ghrelin, a critical hormone in metabolic regulation. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms and alternative names is provided below to aid in its identification.

  • Systematic IUPAC Name: Octanoyl octanoate[1]

  • Common Names:

    • Caprylic anhydride[2]

    • Caprylic acid anhydride

  • Other Alternative Names:

    • n-Octanoic Anhydride[2]

    • Octanoic acid anhydride[2]

    • Bisthis compound

    • Dithis compound

    • Biscaprylic anhydride

    • n-Octoyl octanoate (B1194180)

    • Caprylic acid caprylyl ester

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValue
CAS Number 623-66-5
Molecular Formula C₁₆H₃₀O₃
Molecular Weight 270.41 g/mol
Appearance Colorless to pale yellow liquid with a fatty odor[2]
Density 0.910 g/mL
Melting Point -1 °C
Boiling Point 285 °C
Refractive Index 1.434
Solubility Soluble in organic solvents; limited solubility in water[2]
Purity Typically >95% (GC)
InChI Key RAFYDKXYXRZODZ-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OC(=O)CCCCCCC

Experimental Protocols

This compound is a key reagent in various organic transformations. Below are detailed methodologies for its preparation and its use in common acylation reactions.

Preparation of this compound

A common method for the synthesis of symmetrical anhydrides is the dehydration of the corresponding carboxylic acid.

Materials:

  • Octanoic acid

  • Acetic anhydride

  • Catalyst (e.g., a metal acetate (B1210297) salt like Co(OAc)₂)[3]

  • Distillation apparatus

  • Reaction flask with a magnetic stirrer and heating mantle

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine octanoic acid and a catalytic amount of a metal acetate salt.[3]

  • Add a molar excess of acetic anhydride to the reaction mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.

  • The remaining liquid is purified by fractional distillation to yield pure this compound.

Esterification of an Alcohol with this compound

This protocol describes a general procedure for the synthesis of an octanoate ester from an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, butanol)

  • Pyridine (B92270) or another suitable base

  • Reaction flask with a magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a clean, dry reaction flask, dissolve the alcohol in a suitable solvent such as dichloromethane (B109758) or diethyl ether.

  • Add an equimolar amount of pyridine to the solution.

  • While stirring, slowly add one equivalent of this compound to the reaction mixture. An exothermic reaction may be observed.

  • Allow the reaction to proceed at room temperature for several hours, or gently heat if necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted octanoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • The crude product can be further purified by column chromatography or distillation.

Acylation of an Amine with this compound

This protocol outlines the synthesis of an N-octanoyl amide from a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine)

  • Reaction flask with a magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the amine in a suitable solvent in a reaction flask.

  • Add one equivalent of a non-nucleophilic base, such as triethylamine, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add one equivalent of this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting amide can be purified by recrystallization or column chromatography.

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic reagent, the octanoyl group it provides plays a crucial role in a vital biological signaling pathway: the acylation of ghrelin. Ghrelin is a peptide hormone, often called the "hunger hormone," that regulates appetite, energy balance, and growth hormone release.[4][5] For ghrelin to become biologically active, it must undergo a post-translational modification where an octanoyl group is attached to a serine residue.[6][7] This acylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[5][6]

The octanoyl group is essential for ghrelin's ability to bind to its receptor, the growth hormone secretagogue receptor (GHS-R1a), and initiate downstream signaling.[6][7] The source of the octanoic acid for this acylation can come from dietary intake or endogenous fatty acid synthesis.[5][8]

Ghrelin_Acylation_Pathway Octanoic_Acid Octanoic Acid (from diet or synthesis) GOAT Ghrelin O-acyltransferase (GOAT) Octanoic_Acid->GOAT Substrate Acyl_Ghrelin Acyl-Ghrelin (Active Hormone) GOAT->Acyl_Ghrelin Catalyzes Acylation Proghrelin Proghrelin (Inactive) Proghrelin->GOAT Substrate GHSR1a GHS-R1a Receptor Acyl_Ghrelin->GHSR1a Binds and Activates Signaling Downstream Signaling (Appetite, Growth Hormone Release) GHSR1a->Signaling Initiates

Ghrelin Acylation Signaling Pathway

Experimental Workflows

The following diagrams illustrate the general workflows for the key reactions involving this compound.

Esterification_Workflow Start Start: Alcohol and Pyridine in Solvent Add_Anhydride Add this compound Start->Add_Anhydride Reaction Stir at Room Temperature (Monitor by TLC) Add_Anhydride->Reaction Workup Aqueous Workup (Acid, Base, Brine Washes) Reaction->Workup Drying Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography or Distillation) Concentration->Purification Product Final Product: Octanoate Ester Purification->Product Acylation_Workflow Start Start: Amine and Triethylamine in Solvent Cool Cool to 0 °C Start->Cool Add_Anhydride Slowly Add this compound Cool->Add_Anhydride Reaction Warm to Room Temperature and Stir (Monitor by TLC) Add_Anhydride->Reaction Workup Aqueous Workup (Water, Acid, Brine Washes) Reaction->Workup Drying Dry Organic Layer (Anhydrous MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Product Final Product: N-Octanoyl Amide Purification->Product

References

Methodological & Application

Application Notes and Protocols: Octanoic Anhydride as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) is a highly effective and versatile acylating agent for the introduction of an eight-carbon linear alkyl chain (octanoyl group) onto a variety of nucleophilic functional groups, including amines, alcohols, phenols, and thiols. The addition of an octanoyl group can significantly increase the lipophilicity of a molecule, a critical strategy in drug development to enhance membrane permeability and bioavailability.[1] Compared to its corresponding acyl chloride (octanoyl chloride), octanoic anhydride offers advantages in terms of handling, reduced corrosivity, and milder reaction conditions, which can lead to improved selectivity in complex molecules.[2][3] The byproduct of acylation with this compound is octanoic acid, which is generally less hazardous and more easily removed than the hydrogen chloride generated from acyl chlorides.[2]

These notes provide an overview of the applications of this compound in chemical synthesis and biology, complete with detailed experimental protocols and comparative data to guide researchers in its effective use.

Key Applications

  • N-Acylation of Amines: this compound is widely used for the N-octanoylation of primary and secondary amines to form the corresponding amides. This reaction is fundamental in peptide synthesis and the modification of amine-containing pharmaceuticals.[4][5]

  • O-Acylation of Alcohols and Phenols: The esterification of alcohols and phenols with this compound provides a straightforward method for producing octanoate (B1194180) esters. This is particularly relevant in the synthesis of prodrugs and in modifying the properties of natural products.[6][7]

  • Peptide and Amino Acid Modification: The introduction of an octanoyl group can alter the biological activity and pharmacokinetic properties of peptides. A notable example is the octanoylation of ghrelin, a peptide hormone, which is essential for its appetite-stimulating activity.[8][9]

  • Chemoselective Acylation: Under specific conditions, this compound can be used for the chemoselective acylation of one functional group in the presence of another. For instance, amines can be selectively acylated over alcohols in neutral or slightly basic conditions, while O-acylation of hydroxyamino acids can be achieved under acidic conditions.[10]

Quantitative Data: A Comparative Overview

The yield and efficiency of acylation with this compound are dependent on the substrate, catalyst, solvent, and reaction conditions. The following tables provide a summary of representative quantitative data from the literature.

Table 1: N-Acylation of Amines with this compound and Related Reagents

SubstrateAcylating AgentCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
BenzylamineMixed anhydride from 1-octylcyclopropanol and PIDA-Dichloromethane (B109758)-RT22[11]
AnilineAcetic AnhydrideMgCl₂·5H₂O (0.1 mol%)Solvent-free0.5RT96
4-AminophenolAcetic AnhydrideNaHCO₃Water-0 - RTHigh[12]

Table 2: O-Acylation of Alcohols with Anhydrides

SubstrateAcylating AgentCatalystSolventTime (h)Temp (°C)Yield (%)Reference
Benzyl (B1604629) AlcoholAcetic AnhydrideH₆P₂W₁₈O₆₂·24H₂OToluene0.5RT97[13]
CyclohexanolAcetic AnhydrideBi(OTf)₃ (0.1 mol%)-0.1RT99[7]
PhenolAcetic AnhydrideH₆P₂W₁₈O₆₂·24H₂OToluene0.5RT95[13]

Note: The high yields obtained with acetic anhydride under catalytic conditions suggest that similar efficiencies can be expected with this compound, although reaction times may vary due to steric hindrance.

Table 3: Octanoylation of Peptides

SubstrateMethodKey ReagentsYield/EfficiencyReference
Tryptophan-containing peptidesN-Carboxyanhydride-mediatedVal-NCA, Octanoic Acid~18% octanoylated product[14]
ProghrelinEnzymatic (in cultured cells)GOAT enzyme, n-octanoic acidProduction of n-octanoyl ghrelin[8][15]
Ghrelin (1-28)Chemical SynthesisFmoc-Ser(octanoyl)-OHSolid-phase synthesis[16]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Primary Amine with this compound

This protocol is a general method adapted from procedures for acylation with acetic anhydride and can be optimized for specific substrates.[17]

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (Et₃N) or pyridine (B92270) (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove octanoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude N-octanoyl amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: O-Acylation of a Primary Alcohol with this compound using a Lewis Acid Catalyst

This protocol is based on the highly efficient bismuth triflate catalyzed acylation of alcohols.[7]

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • This compound

  • Bismuth (III) triflate (Bi(OTf)₃) (0.1-1 mol%)

  • Anhydrous acetonitrile (B52724) (MeCN) or dichloromethane (DCM) (optional, can be run neat)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a mixture of the alcohol (1.0 eq) and this compound (1.2 eq), add Bi(OTf)₃ (0.1 mol%).

  • Stir the mixture at room temperature. The reaction is typically fast (5-60 minutes). Monitor progress by TLC.

  • If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • After completion, dilute the mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic solution with saturated aqueous NaHCO₃ to remove the catalyst and the octanoic acid byproduct.

  • Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude octanoate ester.

  • Purify the product by flash column chromatography if necessary.

Visualizations: Pathways and Workflows

acylation_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Nucleophile R-NH₂/R-OH (Nucleophile) Attack Nucleophilic Attack Nucleophile->Attack Anhydride This compound Anhydride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Octanoate Intermediate->Elimination Collapses Product Acylated Product (Amide/Ester) Elimination->Product Yields Byproduct Octanoic Acid Elimination->Byproduct Yields experimental_workflow Start Start: Reactant Preparation Reaction Acylation Reaction (Substrate + this compound + Catalyst/Base) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography / Recrystallization) Drying->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis ghrelin_pathway Preproghrelin Preproghrelin (117 aa) Proghrelin Proghrelin (94 aa) Preproghrelin->Proghrelin Signal Peptide Cleavage Octanoylation Octanoylation at Ser3 Proghrelin->Octanoylation Acyl_Proghrelin Acyl-Proghrelin Octanoylation->Acyl_Proghrelin Cleavage Proteolytic Cleavage Acyl_Proghrelin->Cleavage Active_Ghrelin Active Ghrelin (28 aa, octanoylated) Cleavage->Active_Ghrelin GOAT GOAT Enzyme + Octanoyl-CoA GOAT->Octanoylation PC Prohormone Convertase (PC) PC->Cleavage

References

Application Notes and Protocols for Friedel-Crafts Acylation using Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1][2] This electrophilic aromatic substitution reaction is pivotal for the synthesis of intermediates in the pharmaceutical, agrochemical, and fragrance industries.[3] Octanoic anhydride (B1165640) serves as an effective acylating agent in this reaction, leading to the formation of aryl octyl ketones, which are valuable precursors in the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the use of octanoic anhydride in Friedel-Crafts acylation.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final aryl ketone product.[4][5] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing polysubstitution.[2]

Applications in Drug Development

Aryl ketones are a prevalent structural motif in a wide array of pharmaceutical compounds and serve as critical intermediates in the synthesis of complex drug molecules.[6] The octanoyl group, in particular, can impart lipophilicity to a molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.

Key therapeutic areas where aryl octyl ketone synthons are relevant include:

  • Anticancer Agents: The aryl ketone scaffold is explored for the development of novel oncology drugs.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds contain aryl ketone structures.

  • Antimicrobial Compounds: The lipophilic nature of the octanoyl chain can be leveraged in the design of new antibacterial and antifungal agents.

  • SGLT2 Inhibitors: Aryl ketones are key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin, which are used in the treatment of type 2 diabetes.[6]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of Friedel-Crafts acylation with this compound and a typical experimental workflow.

G cluster_mechanism Reaction Mechanism OA This compound AI Acylium Ion (Electrophile) OA->AI + Lewis Acid LA Lewis Acid (e.g., AlCl₃) LA->AI SC Sigma Complex (Carbocation Intermediate) AI->SC Arene Aromatic Ring Arene->SC + Acylium Ion AK Aryl Octyl Ketone SC->AK -H⁺ LAC Lewis Acid Complex AK->LAC + Lewis Acid G cluster_workflow Experimental Workflow Reagents 1. Prepare Reagents (Arene, this compound, AlCl₃, Solvent) Setup 2. Assemble Dry Glassware under Inert Atmosphere Reagents->Setup Reaction 3. Reaction Mixture (Cooling, Slow Addition) Setup->Reaction Stir 4. Stir at Room Temperature Reaction->Stir Quench 5. Quench Reaction (Ice, aq. HCl) Stir->Quench Extract 6. Extraction with Organic Solvent Quench->Extract Wash 7. Wash Organic Layer (aq. NaHCO₃, Brine) Extract->Wash Dry 8. Dry and Evaporate Solvent Wash->Dry Purify 9. Purify Product (Distillation/Chromatography) Dry->Purify

References

Protocols for Acylation with Octanoic Anhydride: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acylation of various substrates using octanoic anhydride (B1165640). These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering clear and reproducible methodologies for the introduction of an octanoyl group into molecules of interest.

Introduction to Acylation with Octanoic Anhydride

Octanoylation, the introduction of an eight-carbon acyl chain, is a significant chemical modification in pharmaceutical and life sciences research. This lipophilic moiety can enhance the membrane permeability and bioavailability of drug candidates, modify the physicochemical properties of peptides and proteins, and serve as a key building block in the synthesis of complex molecules. This compound is a common and effective reagent for this transformation due to its reactivity and relatively straightforward handling.

This guide covers several widely applicable protocols for the acylation of alcohols, amines, and peptides using this compound, including catalyst-free, acid-catalyzed, base-catalyzed, and microwave-assisted methods.

General Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a substrate (e.g., an alcohol, amine, or thiol) on one of the carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a molecule of octanoic acid as a byproduct. The reaction can be accelerated through the use of catalysts that either activate the anhydride or enhance the nucleophilicity of the substrate.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R-XH R-XH (Nucleophile) Octanoyl_Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Octanoyl_Anhydride->Tetrahedral_Intermediate Acylated_Product R-X-Octanoyl Tetrahedral_Intermediate->Acylated_Product Collapse Octanoic_Acid Octanoic Acid Tetrahedral_Intermediate->Octanoic_Acid Catalyst Catalyst (e.g., DMAP, Acid) Catalyst->Octanoyl_Anhydride Activation

Caption: General mechanism of acylation with this compound.

Experimental Protocols

Acylation of Alcohols

The acylation of alcohols to form esters is a fundamental transformation in organic synthesis. The choice of catalyst and reaction conditions can be tailored based on the steric hindrance and electronic properties of the alcohol.

Protocol 3.1.1: DMAP-Catalyzed Acylation of Primary and Secondary Alcohols

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of alcohols with acid anhydrides.[1][2]

Materials:

Procedure:

  • To a solution of the alcohol in the chosen anhydrous solvent, add DMAP.

  • If using, add triethylamine to the mixture.

  • Add this compound dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3.1.2: Bismuth Triflate (Bi(OTf)₃) Catalyzed Acylation

Bismuth triflate is a mild Lewis acid catalyst that is effective for the acylation of a wide range of alcohols, including sterically hindered ones.[3]

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.1 mmol)

  • Bismuth triflate (Bi(OTf)₃) (0.001 - 0.01 mmol)

  • Anhydrous acetonitrile (MeCN) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the alcohol and this compound in anhydrous acetonitrile.

  • Add bismuth triflate to the solution and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Acylation of Amines

The acylation of amines to form amides is a crucial reaction in peptide synthesis and the functionalization of amine-containing molecules.

Protocol 3.2.1: Acylation of Amines in Aqueous Media

This eco-friendly protocol is suitable for the acylation of both primary and secondary amines, including those in the form of their hydrochloride salts.[4][5]

Materials:

  • Amine or amine hydrochloride (1.0 mmol)

  • This compound (1.1 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 - 2.0 mmol)

  • Water (10 mL)

Procedure:

  • Dissolve the amine or amine hydrochloride in water.

  • Add sodium bicarbonate to the solution. For amine hydrochlorides, this will liberate the free amine.

  • Add this compound to the aqueous mixture and stir vigorously at room temperature.

  • The acylated product often precipitates out of the solution. The reaction is typically rapid, completing within 15-60 minutes.

  • Collect the solid product by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry, and concentrate.

Acylation of Peptides

The N-terminal acylation of peptides with fatty acids like octanoic acid can significantly impact their biological activity and pharmacokinetic properties.

Protocol 3.3.1: N-Carboxyanhydride (NCA)-Mediated Peptide Acylation

This method utilizes an N-carboxyanhydride (NCA) of an amino acid (e.g., Val-NCA) to mediate the acylation of a target peptide with octanoic acid.[6][7]

Materials:

  • Peptide (1.0 equiv)

  • Octanoic acid (1.0 - 5.0 equiv)

  • Valine-NCA (1.0 equiv)

  • Buffer (e.g., 300 mM EPPS, pH 8.5)

Procedure:

  • Suspend the peptide and octanoic acid in the buffer solution.

  • Add Valine-NCA to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the formation of the acylated peptide by LC-MS.

  • Purify the acylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Microwave-Assisted Acylation

Microwave irradiation can significantly accelerate acylation reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions.[8][9]

Protocol 3.4.1: Microwave-Assisted Acylation of Alcohols and Phenols

Materials:

Procedure:

  • In a microwave-safe vessel, combine the alcohol or phenol and this compound.

  • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • For volatile products, the excess anhydride can be removed under reduced pressure.

  • For non-volatile products, the mixture can be poured into water to precipitate the product, which is then collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent and purified by standard methods.

Data Presentation

The following tables summarize typical yields for the acylation of various substrates with this compound under different catalytic conditions.

Table 1: DMAP-Catalyzed Acylation of Alcohols

SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)
1-Octanol1MeCN2>95
Cyclohexanol2DCM392
Benzyl Alcohol1MeCN1.5>98
tert-Butanol5 (with Et₃N)DCM2475

Table 2: Acid-Catalyzed Acylation of Alcohols

SubstrateCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)
Anisole (B1667542)Hβ Zeolite-Solvent-free485 (p-isomer)[10]
1-HexanolBi(OTf)₃0.1MeCN0.598[3]
MentholBi(OTf)₃0.1MeCN195[3]

Table 3: Acylation of Amines in Aqueous Media

SubstrateTime (min)Yield (%)
Aniline1595[4]
Benzylamine2092[4]
4-Fluoroaniline1098[4]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Substrate, Catalyst, and Solvent Reagent_Addition Add this compound Start->Reagent_Addition Stirring Stir at Appropriate Temperature Reagent_Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for acylation reactions.

Troubleshooting and Safety

  • Safety: this compound is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Conditions: For many of these reactions, especially those involving metal catalysts or running in organic solvents, anhydrous conditions are crucial to prevent hydrolysis of the anhydride and to ensure high yields. Solvents should be properly dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reactions: If a reaction is sluggish or incomplete, consider increasing the reaction temperature, adding a more potent catalyst, or increasing the stoichiometry of the this compound.

  • Purification: The byproduct, octanoic acid, can sometimes be challenging to separate from the desired product. A wash with a mild base (e.g., saturated sodium bicarbonate) is often effective. For non-polar products, octanoic acid can often be removed by column chromatography.

These protocols and notes are intended to serve as a starting point for the development of specific acylation procedures. Researchers are encouraged to optimize conditions for their particular substrates and applications.

References

Application Notes and Protocols: Octanoic Anhydride in the Synthesis of Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) is a versatile and reactive reagent widely employed in organic synthesis for the acylation of nucleophiles, primarily alcohols and amines, to produce the corresponding esters and amides. As an anhydride, it offers a more reactive alternative to its parent carboxylic acid, octanoic acid, facilitating reactions under milder conditions and often without the need for strong acid catalysts and water removal that are characteristic of Fischer esterification. This reactivity makes it a valuable tool in the synthesis of pharmaceuticals, fragrances, and other fine chemicals where the introduction of an octanoyl group is desired.

These application notes provide detailed protocols for the synthesis of esters and amides using octanoic anhydride, covering both catalyzed and solvent-free conditions. The information is intended to guide researchers in developing efficient and scalable synthetic routes.

Ester Synthesis with this compound

The reaction of this compound with alcohols provides a straightforward method for the preparation of octanoate (B1194180) esters. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of the ester and a molecule of octanoic acid as a byproduct. To drive the reaction to completion and achieve high yields, a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often employed. Solvent-free conditions can also be utilized, offering a greener and more atom-economical approach.

General Reaction Scheme:

(CH₃(CH₂)₆CO)₂O + R-OH → CH₃(CH₂)₆COOR + CH₃(CH₂)₆COOH

Data Presentation: Esterification Yields

The following table summarizes the reaction conditions and corresponding yields for the esterification of various alcohols with this compound.

Alcohol SubstrateTypeCatalyst (mol%)Reaction ConditionsTime (h)Yield (%)Reference
1-Butanol (B46404)PrimaryDMAP (1 mol%)Room Temperature, Solvent-Free2>95[1]
1-Octanol (B28484)PrimaryDMAP (0.5 mol%)50 °C, Solvent-Free2792[2]
2-ButanolSecondaryDMAP (2 mol%)50 °C, Solvent-Free6~90[1]
tert-ButanolTertiaryDMAP (5 mol%) & Et₃N (1.2 equiv)50 °C, Solvent-Free24~85[1]
Benzyl AlcoholPrimary AromaticDMAP (1 mol%)Room Temperature, Solvent-Free4>95Adapted from[1]
PhenolAromaticDMAP (2 mol%)50 °C, Solvent-Free8~90Adapted from[1]

Note: Yields are based on isolated product and may vary depending on the specific reaction scale and purification method.

Experimental Protocols: Ester Synthesis

Protocol 1: DMAP-Catalyzed Solvent-Free Esterification of a Primary Alcohol (e.g., 1-Octanol)

This protocol describes a highly efficient and environmentally friendly method for the synthesis of octyl octanoate.

Materials:

  • 1-Octanol

  • This compound

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (for work-up)

  • 1 M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-octanol (1.0 eq).

  • Add this compound (1.1 eq).

  • Add 4-(dimethylaminopyridine) (DMAP) (0.01-0.05 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl to remove DMAP, saturated NaHCO₃ solution to remove unreacted this compound and the octanoic acid byproduct, and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude octyl octanoate.

  • The product can be further purified by distillation if necessary.

Protocol 2: Acid-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol)

While DMAP catalysis is generally more efficient, traditional acid catalysis can also be employed.

Materials:

  • 1-Butanol

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)

  • Toluene

  • Saturated Sodium Carbonate Solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-butanol (1.0 eq) and this compound (1.1 eq) in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium carbonate in a separatory funnel until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting ester by distillation.

Amide Synthesis with this compound

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted octanamides. Similar to esterification, this reaction is a nucleophilic acyl substitution. Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the octanoic acid byproduct, forming an ammonium (B1175870) salt. Alternatively, an external non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used in stoichiometric amounts. Solvent-free conditions are also applicable and offer a green alternative.

General Reaction Scheme:

(CH₃(CH₂)₆CO)₂O + 2 R-NH₂ → CH₃(CH₂)₆CONHR + CH₃(CH₂)₆COO⁻ R-NH₃⁺

Data Presentation: Amidation Yields

The following table summarizes the reaction conditions and corresponding yields for the amidation of various amines with this compound.

Amine SubstrateTypeReaction ConditionsTime (min)Yield (%)Reference
Benzylamine (B48309)Primary AliphaticSolvent-Free, Room Temperature1090-95Adapted from[3]
AnilinePrimary AromaticSolvent-Free, Room Temperature1092Adapted from[3]
p-NitroanilinePrimary AromaticSolvent-Free, Room Temperature891[3]
p-ToluidinePrimary AromaticSolvent-Free, Room Temperature1095Adapted from[3]
CyclohexylaminePrimary AliphaticSolvent-Free, Room Temperature1588Adapted from[3]

Note: Yields are based on isolated product and may vary depending on the specific reaction scale and purification method. The referenced protocols use acetic anhydride, but the conditions are readily adaptable to this compound with similar expected high yields.

Experimental Protocols: Amide Synthesis

Protocol 3: Solvent-Free N-Acylation of a Primary Amine (e.g., Benzylamine)

This protocol outlines a simple and efficient method for the synthesis of N-benzyloctanamide.

Materials:

  • Benzylamine

  • This compound

  • Diethyl Ether or Ethyl Acetate (for work-up)

  • 1 M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask, add benzylamine (2.0 eq).

  • With stirring, add this compound (1.0 eq) dropwise. The reaction is often exothermic.

  • Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove octanoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyloctanamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Mechanisms and Experimental Workflow

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

esterification_mechanism Mechanism of DMAP-Catalyzed Esterification cluster_activation Catalyst Activation cluster_esterification Ester Formation Octanoic_Anhydride This compound Acylpyridinium_Ion N-Octanoyl-4-dimethylaminopyridinium Ion Octanoic_Anhydride->Acylpyridinium_Ion Nucleophilic attack by DMAP Octanoate_Anion Octanoate Anion Octanoic_Anhydride->Octanoate_Anion Leaving group DMAP DMAP DMAP->Acylpyridinium_Ion Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium_Ion->Tetrahedral_Intermediate Nucleophilic attack by alcohol Ester Octanoate Ester Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate->Ester Collapse of intermediate DMAP_Regen DMAP (regenerated) Tetrahedral_Intermediate->DMAP_Regen amidation_mechanism Mechanism of Amidation Octanoic_Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Octanoic_Anhydride->Tetrahedral_Intermediate Nucleophilic attack Amine Amine (R-NH₂) Amine->Tetrahedral_Intermediate Amide N-Substituted Octanamide Tetrahedral_Intermediate->Amide Collapse of intermediate Octanoic_Acid Octanoic Acid Tetrahedral_Intermediate->Octanoic_Acid Proton transfer & leaving group Ammonium_Salt Ammonium Octanoate Salt Octanoic_Acid->Ammonium_Salt Acid-base reaction Excess_Amine Excess Amine Excess_Amine->Ammonium_Salt experimental_workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification Reactants Combine this compound, Nucleophile (Alcohol/Amine), and Catalyst (if applicable) Reaction_Conditions Stir at specified temperature and time Reactants->Reaction_Conditions Monitoring Monitor reaction progress (TLC/GC) Reaction_Conditions->Monitoring Quench Dilute with organic solvent Monitoring->Quench Reaction Complete Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry organic layer (e.g., MgSO₄) Wash->Dry Concentrate Remove solvent (Rotary Evaporation) Dry->Concentrate Purify Purify crude product (Distillation, Chromatography, or Recrystallization) Concentrate->Purify Final_Product Pure Ester/Amide Purify->Final_Product Characterization

References

Applications of Octanoic Anhydride in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (CAS No. 623-66-5), also known as caprylic anhydride, is a versatile and reactive reagent in organic synthesis.[1] It is a symmetrical anhydride derived from octanoic acid, an eight-carbon saturated fatty acid. Its primary utility lies in its function as a potent acylating agent, enabling the introduction of the octanoyl group (a lipophilic eight-carbon chain) onto a variety of nucleophiles. This modification is particularly valuable in drug development and materials science for modulating the physicochemical properties of molecules, such as increasing lipophilicity to enhance bioavailability and cell membrane permeability. This document provides detailed application notes and experimental protocols for the use of octanoic anhydride in key organic transformations.

Acylation of Alcohols and Phenols: Ester Synthesis

The reaction of this compound with alcohols and phenols is a fundamental method for the synthesis of octanoate (B1194180) esters. These esters have applications as fragrances, plasticizers, and non-greasy emollients in cosmetics. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Application Note:

This compound is an effective reagent for the esterification of primary, secondary, and phenolic hydroxyl groups. The reaction can be carried out under neutral, acidic, or basic conditions. For less reactive or sterically hindered alcohols, the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or a Lewis acid like bismuth(III) triflate can significantly improve reaction rates and yields.[2][3] The reaction with primary and secondary alcohols is generally straightforward, while the acylation of tertiary alcohols can be more challenging and may result in elimination byproducts.

Quantitative Data for Esterification Reactions:
EntryAlcohol/PhenolCatalystSolventTemp (°C)Time (h)Yield (%)Reference
11-OctanolLipase (B570770)n-Hexane35-70[4]
2Benzyl AlcoholNoneNone607>95[5]
3PhenolExpansive GraphiteCH₂Cl₂Reflux198[6]
44-Nitrobenzyl AlcoholNaHCO₃TolueneRT24>99[7]
5CyclohexanolNaHCO₃Toluene110187[7]
61-PhenylethanolBi(OTf)₃CH₂Cl₂RT195[2]
7MentholBi(OTf)₃CH₂Cl₂RT198[2]

Note: Some data is adapted from similar anhydride reactions as a predictive reference for this compound.

Experimental Protocol: General Procedure for the Acylation of an Alcohol

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol) (optional, as catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alcohol (1.0 mmol) and DMAP (0.1 mmol, if used) in anhydrous dichloromethane (10 mL).

  • Add this compound (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude octanoate ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Alcohol Stir Stir at RT Alcohol->Stir OctanoicAnhydride This compound OctanoicAnhydride->Stir Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Stir Catalyst Catalyst (optional) (e.g., DMAP) Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Octanoate Ester Purify->Product

Caption: Experimental workflow for the synthesis of octanoate esters.

Acylation of Amines: Amide Synthesis

The reaction of this compound with primary and secondary amines provides a direct route to N-substituted octanamides. These amides are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Application Note:

This compound readily reacts with primary and secondary amines to form the corresponding amides.[8] The reaction is typically carried out in an inert solvent. For less reactive amines, gentle heating may be required. The reaction produces octanoic acid as a byproduct, which can protonate the starting amine, rendering it unreactive. Therefore, it is common to use two equivalents of the amine, with one equivalent acting as a base to neutralize the octanoic acid formed.[9] Alternatively, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be added.

Quantitative Data for Amidation Reactions:
EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1BenzylamineExcess AmineCH₂Cl₂RT2>90General Protocol
2AnilineExcess AmineToluene804>90General Protocol
3DiethylamineTriethylamineTHFRT3>90General Protocol
4MorpholineNoneNone80-850.595[10]
5PiperidineNoneNone80-850.596[10]

Note: Data is based on general anhydride reactivity and specific examples with other anhydrides, providing a strong indication of expected outcomes with this compound.

Experimental Protocol: General Procedure for the Acylation of a Primary Amine

Materials:

  • Primary amine (2.0 mmol)

  • This compound (1.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (2.0 mmol) in anhydrous THF (10 mL).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the amine solution with stirring at room temperature.

  • After the addition is complete, continue stirring at room temperature or heat gently if necessary. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude N-octanoyl amide can be purified by recrystallization or column chromatography.

Nucleophilic_Acyl_Substitution cluster_mechanism Reaction Mechanism Anhydride This compound (R-CO-O-CO-R) Intermediate Tetrahedral Intermediate Anhydride->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Acylated Product (R-CO-Nu) Intermediate->Product 2. Elimination of Leaving Group Byproduct Carboxylic Acid (R-COOH) Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce an octanoyl group onto an aromatic ring, forming an aryl ketone. This reaction is a powerful tool for the synthesis of aromatic ketones, which are valuable intermediates in organic synthesis.

Application Note:

The Friedel-Crafts acylation of aromatic compounds with this compound typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction is generally regioselective, with the acyl group being directed to the ortho and para positions of activated aromatic rings. A study on the acylation of anisole (B1667542) with octanoic acid (a related precursor) over zeolite catalysts demonstrated good conversion and selectivity for the para-substituted product, highlighting a greener alternative to traditional Lewis acids.[11]

Quantitative Data for Friedel-Crafts Acylation:
Aromatic SubstrateAcylating AgentCatalystSolventTemp (°C)Conversion (%)Selectivity (para) (%)Reference
AnisoleOctanoic AcidMix-Hβ ZeoliteSolvent-free16072.782.5[11]
AnisoleAcetic AnhydrideAlCl₃DichloromethaneReflux--[12]
TolueneAcetic AnhydrideH-Beta Zeolite-100--[10]

Note: Data for octanoic acid and other anhydrides are included to illustrate typical conditions and outcomes.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole (10 mmol)

  • This compound (12 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (25 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ (25 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (12 mmol) in anhydrous CH₂Cl₂ (10 mL) to the stirred suspension.

  • After the addition is complete, add a solution of anisole (10 mmol) in anhydrous CH₂Cl₂ (10 mL) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product, primarily 4-octanoylanisole, by vacuum distillation or column chromatography.

Polymer and Biomaterial Modification

This compound and its derivatives are utilized in the synthesis and modification of polymers, imparting hydrophobicity and altering material properties.

Application Note:

Polyanhydrides are a class of biodegradable polymers with applications in drug delivery.[13] They can be synthesized by the melt condensation of dicarboxylic acids with an excess of an acid anhydride, such as acetic anhydride. Fatty acid-terminated polyanhydrides, for instance, can be prepared using the acetate (B1210297) anhydrides of fatty acids like octanoic acid.[14] These modifications enhance the hydrophobicity and control the degradation rate of the polymer.[14]

Chitosan (B1678972), a natural polysaccharide, can be N-acylated with this compound to produce amphiphilic polymeric surfactants. This modification introduces hydrophobic octanoyl chains onto the hydrophilic chitosan backbone, enabling the formation of micelles in aqueous solutions, which can be used for drug encapsulation and delivery.[15] The degree of substitution can be controlled by adjusting the reaction conditions.

Experimental Protocol: N-Acylation of Chitosan

Materials:

Procedure:

  • Dissolve 1 g of chitosan in 100 mL of 1% (v/v) aqueous acetic acid with stirring.

  • Add 100 mL of methanol to the chitosan solution and stir for 15 minutes.

  • Slowly add the desired amount of this compound dropwise to the solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 24 hours.

  • Neutralize the mixture to pH 7.0 with 1 M NaOH to precipitate the N-octanoyl chitosan.

  • Collect the precipitate by centrifugation and wash extensively with acetone and then with distilled water.

  • Dry the purified product under vacuum or by freeze-drying.

Polymer_Modification cluster_polyanhydride Polyanhydride Synthesis cluster_chitosan Chitosan Modification Diacid Dicarboxylic Acid MeltCondensation Melt Condensation Diacid->MeltCondensation OctanoicAnhydrideDeriv Octanoic Acid Anhydride Derivative OctanoicAnhydrideDeriv->MeltCondensation Polyanhydride Fatty Acid-Terminated Polyanhydride MeltCondensation->Polyanhydride Chitosan Chitosan NAcylation N-Acylation Reaction Chitosan->NAcylation OctanoicAnhydride This compound OctanoicAnhydride->NAcylation AmphiphilicChitosan Amphiphilic N-Octanoyl Chitosan NAcylation->AmphiphilicChitosan

Caption: Applications of this compound in polymer modification.

Conclusion

This compound is a valuable reagent in organic synthesis with broad applications in the preparation of esters, amides, and aryl ketones, as well as in the modification of polymers. Its ability to introduce a lipophilic octanoyl group makes it particularly useful in the fields of drug development and materials science. The protocols provided herein offer a starting point for the utilization of this versatile acylating agent in various synthetic endeavors.

References

Application Notes and Protocols: Octanoic Anhydride in Pharmaceutical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octanoic anhydride (B1165640) in the synthesis of pharmaceutically relevant peptides, with a focus on the preparation of octanoylated ghrelin analogs and inhibitors of ghrelin O-acyltransferase (GOAT). Detailed experimental protocols for solid-phase peptide synthesis (SPPS), N-terminal octanoylation, and final product purification are provided.

Introduction

Octanoic anhydride is a reactive derivative of octanoic acid, an eight-carbon saturated fatty acid. In pharmaceutical synthesis, it serves as a valuable reagent for introducing an octanoyl group onto various molecules, a process known as octanoylation. This modification is particularly significant in the synthesis of peptide-based therapeutics, where the addition of a lipid component can enhance the pharmacological properties of the molecule, such as membrane permeability, receptor binding affinity, and metabolic stability.

A prominent example of the biological importance of octanoylation is the peptide hormone ghrelin. The "hunger hormone" requires the attachment of an octanoyl group to its third serine residue for its biological activity, which includes the stimulation of appetite and growth hormone release. This modification is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). Consequently, this compound and its derivatives are crucial tools for synthesizing active ghrelin analogs and for developing inhibitors of GOAT as potential therapeutics for metabolic diseases.

Application 1: Synthesis of N-terminally Octanoylated Peptides

The introduction of an octanoyl group at the N-terminus of a peptide can significantly alter its lipophilicity and, therefore, its pharmacokinetic and pharmacodynamic profile. This section provides a protocol for the on-resin N-terminal octanoylation of a peptide using this compound.

Experimental Protocol: On-Resin N-Terminal Octanoylation

This protocol describes the N-terminal octanoylation of a resin-bound peptide following standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF)

  • Kaiser test kit

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a dark blue color).

  • N-Terminal Octanoylation:

    • Prepare the octanoylation solution: In a separate vial, dissolve this compound (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in DMF.

    • Add the octanoylation solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress using the Kaiser test. The reaction is complete when the Kaiser test is negative (the beads remain colorless or slightly yellow), indicating the absence of free primary amines.

    • Once the reaction is complete, drain the octanoylation solution and wash the resin extensively with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the octanoylated peptide-resin under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude octanoylated peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

    • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final octanoylated peptide as a white powder.

Quantitative Data Summary
ParameterTypical Value
Equivalents of this compound5 eq
Equivalents of DIPEA10 eq
Reaction Time2-4 hours
Crude Purity (post-cleavage)60-80%
Final Purity (post-HPLC)>95%
Overall Yield15-30%

Note: Yields and purities are highly dependent on the peptide sequence and the efficiency of the SPPS.

Application 2: Synthesis of a Ghrelin O-Acyltransferase (GOAT) Inhibitor

The development of inhibitors for GOAT is a promising strategy for the treatment of obesity and other metabolic disorders. GO-CoA-Tat is a potent peptide-based bisubstrate analog inhibitor of GOAT. This section outlines the synthetic strategy for GO-CoA-Tat, which involves the on-resin synthesis of an octanoylated ghrelin (1-10) peptide followed by the coupling of coenzyme A.

Synthetic Workflow for GO-CoA-Tat

GO_CoA_Tat_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Cleavage Cleavage and Purification cluster_Conjugation Solution-Phase Conjugation start Rink Amide Resin spps Fmoc-based SPPS of Ghrelin (1-10) - Ahx - Tat (48-57) start->spps deprotection N-terminal Fmoc Deprotection spps->deprotection bromoacetylation Bromoacetylation of N-terminus deprotection->bromoacetylation cleavage Cleavage from Resin (TFA cocktail) bromoacetylation->cleavage purification1 RP-HPLC Purification of Bromoacetylated Peptide cleavage->purification1 conjugation Conjugation with Octanoyl-CoA purification1->conjugation purification2 Final RP-HPLC Purification conjugation->purification2 final_product GO-CoA-Tat purification2->final_product

Caption: Synthetic workflow for the GOAT inhibitor GO-CoA-Tat.

Experimental Protocol: Synthesis of GO-CoA-Tat (Conceptual)

This protocol is a conceptualized adaptation based on published synthetic schemes and standard peptide chemistry, as a detailed step-by-step protocol is not publicly available.

Part 1: Solid-Phase Synthesis of the Bromoacetylated Peptide

  • Peptide Synthesis:

    • Synthesize the peptide sequence (Ghrelin(1-10)-Ahx-Tat(48-57)) on a Rink Amide resin using automated or manual Fmoc-SPPS. The sequence is: GSSFLSPEHQ-Ahx-YGRKKRRQRRR. (Ahx = aminohexanoic acid).

  • N-terminal Fmoc Deprotection:

    • Following the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in the previous protocol.

  • Bromoacetylation:

    • Wash the deprotected peptide-resin with DMF.

    • Prepare a solution of bromoacetic anhydride (5 eq) and DIPEA (10 eq) in DMF.

    • Add the solution to the resin and react for 1-2 hours at room temperature.

    • Monitor the reaction for the disappearance of free amines using the Kaiser test.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Purification:

    • Cleave the bromoacetylated peptide from the resin using a TFA cleavage cocktail.

    • Precipitate and wash the peptide with cold diethyl ether.

    • Purify the crude bromoacetylated peptide by RP-HPLC.

Part 2: Synthesis of Octanoyl-CoA

Octanoyl-CoA can be synthesized from coenzyme A and octanoic acid using a suitable coupling agent or can be purchased commercially.

Part 3: Solution-Phase Conjugation

  • Conjugation Reaction:

    • Dissolve the purified bromoacetylated peptide and a slight excess of octanoyl-CoA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Allow the reaction to proceed at room temperature for several hours to overnight. The thiol group of coenzyme A will displace the bromide to form a stable thioether linkage.

  • Final Purification:

    • Purify the final GO-CoA-Tat conjugate by RP-HPLC to remove unreacted starting materials and byproducts.

    • Characterize the final product by mass spectrometry to confirm the correct molecular weight.

    • Lyophilize the pure product.

Ghrelin Receptor Signaling Pathway

Ghrelin exerts its biological effects by binding to the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor (GPCR). The binding of octanoylated ghrelin to GHS-R1a activates multiple downstream signaling pathways, leading to a variety of physiological responses.

Ghrelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ghrelin Octanoylated Ghrelin ghsr GHS-R1a ghrelin->ghsr Binds g_protein Gαq/11 ghsr->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC dag->pkc Activates cellular_response Physiological Responses (e.g., Appetite Stimulation, Growth Hormone Release) ca_release->cellular_response pkc->cellular_response

Caption: Simplified ghrelin receptor signaling pathway.

Conclusion

This compound is a key reagent in the synthesis of octanoylated peptides with significant therapeutic potential. The protocols and workflows presented here provide a foundation for researchers to synthesize and explore the biological activities of these modified peptides. The development of potent and specific GOAT inhibitors, such as GO-CoA-Tat, represents a promising avenue for the treatment of metabolic diseases, and the ability to synthesize such molecules is crucial for advancing this field of research.

Application Notes and Protocols for the Selective Acylation of Alcohols with Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective acylation of alcohols is a cornerstone of modern organic synthesis, enabling the precise modification of complex molecules with multiple hydroxyl groups. This capability is of paramount importance in drug development, natural product synthesis, and materials science, where the targeted introduction of acyl groups can profoundly alter a molecule's biological activity, solubility, and other physicochemical properties. Octanoic anhydride (B1165640) serves as a valuable acylating agent for introducing an eight-carbon chain, a modification that can enhance lipophilicity and modulate protein-ligand interactions. This document provides detailed application notes and experimental protocols for achieving selective acylation of alcohols using octanoic anhydride, with a focus on catalytic methods that offer high yields and predictable selectivity.

Catalytic Systems for Selective Acylation

The challenge in acylating polyols lies in differentiating between hydroxyl groups of similar reactivity. Various catalytic systems have been developed to address this, offering chemoselectivity for primary versus secondary alcohols or regioselectivity in the mono-acylation of symmetric diols.

1. Lewis Acid Catalysis:

Lewis acids are highly effective in activating the anhydride, making it more susceptible to nucleophilic attack by the alcohol. The choice of Lewis acid can significantly influence the selectivity of the reaction.

  • Bismuth (III) Triflate (Bi(OTf)₃): This catalyst is known for its high efficiency in promoting the acylation of even sterically hindered alcohols.[1] It is a versatile and cost-effective option that functions well under mild conditions.[1]

  • Lanthanide Trichlorides (e.g., CeCl₃, YbCl₃): These catalysts have demonstrated remarkable success in the selective mono-acylation of meso- and C2-symmetric 1,3- and 1,4-diols.[2] The choice between cerium and ytterbium can be tuned to optimize reaction rates and selectivity.[2]

  • Copper (II) Triflate (Cu(OTf)₂): This Lewis acid is efficient for the acylation of alcohols under mild conditions and has been shown to be effective in various solvents.

2. Organocatalysis:

  • 4-(Dimethylamino)pyridine (DMAP): DMAP and its derivatives are highly efficient nucleophilic catalysts for acylation reactions.[3] They operate under base- and solvent-free conditions in many cases, offering a green chemistry approach.[3] Polystyrene-supported DMAP allows for easy recovery and reuse of the catalyst.[3]

3. Solid-Supported and Heterogeneous Catalysts:

  • Expansive Graphite: This material has been used as an efficient and inexpensive catalyst for the acetylation of primary and secondary alcohols and phenols with acetic anhydride, and the principles can be extended to this compound.[4]

  • Zeolites: These microporous materials can impart size-selectivity to the acylation of polyols, favoring the formation of mono-acylated products by leveraging pore confinement effects.[5]

Data Presentation: Catalytic Selective Acylation of Alcohols

The following tables summarize quantitative data for various catalytic systems used in the selective acylation of alcohols. While specific data for this compound is limited in the literature, the presented data for other anhydrides provides a strong predictive framework.

Table 1: Selective Mono-acylation of Diols

Diol SubstrateCatalyst (mol%)Anhydride (equiv.)SolventTemp. (°C)Time (h)Mono-acylated Product Yield (%)Reference
meso-hydrobenzoinYbCl₃ (10)Acetic Anhydride (10)THFRT0.592[2]
2-phenylpropane-1,3-diolCeCl₃ (10)Acetic Anhydride (10)THFRT285[2]
2R,5R-hexanediolYbCl₃ (10)Acetic Anhydride (10)THFRT865[2]
meso-diol 5CeCl₃ (10)Acetic Anhydride (10)THFRT280[2]

Table 2: Acylation of Various Alcohols with Bi(OTf)₃

Alcohol SubstrateBi(OTf)₃ (mol%)AnhydrideSolventTemp. (°C)Time (h)Yield (%)Reference
1-Octanol1Acetic AnhydrideToluene (B28343)RT0.599[1]
Cyclohexanol1Acetic AnhydrideTolueneRT0.599[1]
(-)-Menthol1Acetic AnhydrideTolueneRT298[1]
2-Adamantanol5Pivalic AnhydrideToluene502495[1]

Experimental Protocols

Protocol 1: Selective Mono-octanoylation of a 1,3-Diol using Cerium (III) Chloride

This protocol is adapted from a procedure for mono-acetylation and is expected to provide good selectivity for mono-octanoylation.[2]

Materials and Reagents:

  • 1,3-Diol (e.g., 2-phenylpropane-1,3-diol)

  • Cerium (III) chloride heptahydrate (CeCl₃·7H₂O)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the diol (1.0 mmol) in anhydrous THF (3.0 mL) under a nitrogen atmosphere, add CeCl₃·7H₂O (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (10.0 mmol, 10 equiv.) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-octanoylated product.

Protocol 2: Bi(OTf)₃-Catalyzed Octanoylation of a Secondary Alcohol

This protocol is based on a general procedure for the acylation of alcohols catalyzed by bismuth triflate.[1]

Materials and Reagents:

  • Secondary alcohol (e.g., cyclohexanol)

  • Bismuth (III) triflate (Bi(OTf)₃)

  • This compound

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask containing the secondary alcohol (1.0 mmol) and a magnetic stir bar, add anhydrous toluene (5 mL) under an inert atmosphere.

  • Add Bi(OTf)₃ (0.01 mmol, 1 mol%) to the solution.

  • Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the product by flash chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis start Select Alcohol Substrate catalyst Choose Catalyst System (e.g., CeCl3, Bi(OTf)3) start->catalyst reagents Prepare this compound and Anhydrous Solvent catalyst->reagents mix Combine Reactants under Inert Atmosphere reagents->mix monitor Monitor Reaction (TLC, GC, etc.) mix->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up and Extraction quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Pure Acylated Product characterize->end

Caption: General experimental workflow for selective acylation.

catalyst_selection cluster_primary_vs_secondary Primary vs. Secondary Alcohol cluster_mono_vs_di Mono- vs. Di-acylation of Diol cluster_general General High-Yield Acylation start Desired Selectivity? steric_hindrance Sterically Hindered Anhydride start->steric_hindrance Primary enzyme Enzymatic Catalysis start->enzyme Primary lanthanide Lanthanide Trichlorides (CeCl3, YbCl3) start->lanthanide Mono-acylation zeolite Zeolite Catalysis start->zeolite Mono-acylation biotf3 Bi(OTf)3 start->biotf3 High Yield dmap DMAP start->dmap High Yield

Caption: Decision guide for catalyst selection in selective acylation.

Application Notes

The selective introduction of an octanoyl group can have significant implications in various fields:

  • Drug Development: Octanoylation increases the lipophilicity of a drug candidate, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. For instance, the octanoylation of the peptide hormone ghrelin is essential for its biological activity, including the regulation of appetite and metabolism.[6][7] Understanding and mimicking such post-translational modifications is a key strategy in peptide-based drug design.

  • Natural Product Modification: The selective acylation of natural products containing multiple hydroxyl groups allows for the synthesis of derivatives with altered biological activities. This is a crucial step in structure-activity relationship (SAR) studies and in the development of semi-synthetic drugs with improved therapeutic properties.

  • Surfactant Production: The mono-acylation of renewable polyols, such as those derived from biomass, can lead to the production of bio-based surfactants.[5] These amphiphilic molecules have applications in detergents, emulsifiers, and foaming agents.

  • Protecting Group Chemistry: Selective acylation is a fundamental tool for the temporary protection of hydroxyl groups during multi-step syntheses, allowing for chemical transformations to be carried out on other parts of the molecule.

By employing the appropriate catalytic system and reaction conditions, researchers can achieve high levels of selectivity in the acylation of alcohols with this compound, thereby unlocking new possibilities in chemical synthesis and drug discovery.

References

Application of Octanoic Anhydride in Peptide Synthesis and Modification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of octanoic anhydride (B1165640) in peptide synthesis and modification. This guide details the synthesis of octanoylated peptides, their purification, and their significant role in biological systems, particularly focusing on the ghrelin signaling pathway.

Octanoic anhydride serves as a key reagent for the introduction of an eight-carbon acyl chain (octanoyl group) onto peptides. This modification, known as octanoylation, can significantly alter the physicochemical properties of peptides, enhancing their lipophilicity, membrane permeability, and metabolic stability. A prime example of its biological importance is the octanoylation of ghrelin, a peptide hormone that regulates appetite and energy homeostasis. The attachment of an octanoyl group to the serine-3 residue of ghrelin is essential for its binding to and activation of the growth hormone secretagogue receptor 1a (GHS-R1a).[1][2][3][4][5]

Application in Peptide Synthesis

This compound is primarily utilized for the N-terminal acylation of peptides or the modification of amino acid side chains, such as the hydroxyl group of serine or the amino group of lysine.[6][7] The introduction of an octanoyl group can be a critical step in the synthesis of peptide-based drugs and research tools, influencing their pharmacokinetic and pharmacodynamic profiles.[8][9][10]

Solid-Phase Peptide Synthesis (SPPS) Approach

In solid-phase peptide synthesis, octanoylation is typically performed as the final step on the fully assembled peptide still attached to the resin. This approach allows for easy removal of excess reagents.

Solution-Phase Synthesis Approach

In solution-phase synthesis, this compound can be used to acylate a protected or unprotected peptide. Careful control of reaction conditions is necessary to ensure selective modification and minimize side reactions.

Quantitative Data on Peptide Octanoylation

The efficiency of peptide octanoylation can be influenced by various factors, including the peptide sequence, the reaction conditions, and the specific methodology employed. Below is a summary of representative quantitative data from studies involving peptide octanoylation.

Peptide/SubstrateMethodReagent/EnzymeYield/ActivityReference
Proghrelin-His8In vitro enzymatic assay[3H]octanoyl CoA and GOAT-containing membranes310 fmol [3H]octanoyl transferred[11]
GSSFL-NH2 (Ghrelin pentapeptide)In vitro enzymatic assay[3H]octanoyl CoA and GOAT-containing membranes171 and 209 fmol [3H]octanoyl transferred[11]
GSS(C8:0)FL-[NH2] (Octanoylated pentapeptide)GOAT Inhibition AssayOctanoylated pentapeptideIC50 of 45 µM[1]
Trp-containing dipeptidesVal-NCA mediated acylationOctanoic acid~18% octanoylation of Trp-containing products[12]
Dipeptide derivatives (L-cysteinyl-L-tyrosine and L-asparaginyl-L-cysteine)Mixed anhydride methodNot specified~30% and 45% yield, respectively[13]

Experimental Protocols

Protocol 1: N-Terminal Octanoylation of a Resin-Bound Peptide using this compound

This protocol describes the acylation of the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Coarse fritted peptide synthesis reaction vessel

  • Vortex mixer or stir plate

Procedure:

  • Resin Preparation: Place the peptide-resin (0.10 mmol scale) in a reaction vessel and wash with DCM for one minute.[14] Drain the solvent.

  • Acylation Reaction:

    • Prepare the acylation solution: In a separate vial, dissolve 5 equivalents of this compound and 5 equivalents of DIPEA in DMF. For a 0.10 mmol synthesis, a typical volume would be 2 mL.

    • Add the acylation solution to the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).[14] Each wash should be for one to two minutes.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the octanoylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]

Protocol 2: Purification of Octanoylated Peptides by RP-HPLC

This protocol outlines the general procedure for purifying octanoylated peptides.

Materials:

  • Crude octanoylated peptide

  • Reverse-phase C18 HPLC column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or DMF).

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5% to 95% Solvent B over 30-60 minutes.

    • Monitor the elution profile at 210-220 nm.[15]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired octanoylated peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.[15][16]

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Octanoylation

experimental_workflow cluster_synthesis Peptide Synthesis cluster_modification On-Resin Modification cluster_processing Post-Synthesis Processing synthesis Solid-Phase Peptide Synthesis (SPPS) octanoylation N-terminal Octanoylation with this compound synthesis->octanoylation Free N-terminus cleavage Cleavage from Resin & Deprotection octanoylation->cleavage purification RP-HPLC Purification cleavage->purification Crude Peptide analysis Purity Analysis (HPLC, MS) purification->analysis Purified Fractions lyophilization Lyophilization analysis->lyophilization Pure Peptide Solution end Octanoylated Peptide lyophilization->end Final Product

Caption: Workflow for the synthesis and purification of an N-terminally octanoylated peptide.

Ghrelin Signaling Pathway

ghrelin_signaling cluster_ghrelin Ghrelin Activation cluster_receptor Receptor Binding & Activation cluster_downstream Downstream Signaling cluster_effects Physiological Effects proghrelin Proghrelin acyl_ghrelin Acylated Ghrelin (Octanoylated) proghrelin->acyl_ghrelin Octanoylation goat GOAT Enzyme (Ghrelin O-acyltransferase) goat->proghrelin octanoyl_coa Octanoyl-CoA octanoyl_coa->goat ghsr1a GHS-R1a Receptor (GPCR) acyl_ghrelin->ghsr1a Binding g_protein G-Protein (Gαq/11, Gαi/o) ghsr1a->g_protein Activation beta_arrestin β-Arrestin ghsr1a->beta_arrestin β-Arrestin Pathway plc Phospholipase C g_protein->plc Gαq/11 ampk AMPK g_protein->ampk Gαi/o ip3_dag IP3 / DAG plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release effects Appetite Stimulation Growth Hormone Secretion Glucose Homeostasis ca_release->effects ampk->effects beta_arrestin->effects

Caption: Simplified signaling pathway of octanoylated ghrelin via the GHS-R1a receptor.

References

Application Notes and Protocols for Reactions with Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (CAS 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely utilized in organic synthesis.[1] As a derivative of the eight-carbon saturated fatty acid, octanoic acid, it serves as a potent acylating agent for the introduction of the octanoyl group into various molecules.[1] Its reactivity in esterification and acylation reactions makes it a valuable reagent in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] This document provides detailed experimental protocols and application notes for common reactions involving octanoic anhydride, including esterification, amidation, and Friedel-Crafts acylation.

I. Esterification using this compound

The reaction of this compound with alcohols is a common method for the synthesis of octanoate (B1194180) esters, which have applications as flavor and fragrance agents, as well as in the pharmaceutical industry as emollients.[2] The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride.[3][4] The use of a base, such as pyridine, can facilitate the reaction by neutralizing the carboxylic acid byproduct.[3]

A. General Protocol for Esterification

This protocol describes the synthesis of an octanoate ester from an alcohol and this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, or a more complex alcohol)

  • Pyridine or another suitable base (e.g., triethylamine, DMAP)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the alcohol solution and stir.

  • Addition of this compound: Slowly add this compound (1.0 to 1.2 equivalents) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed. The reaction may be gently heated to increase the rate.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining anhydride and the octanoic acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be further purified by distillation or column chromatography.

B. Data Presentation: Esterification Reactions
EntryAlcoholBaseSolventTime (h)Temp (°C)Yield (%)
1MethanolPyridineDCM425>95
2EthanolPyridineDCM425>95
3n-OctanolNoneNeat2-4100-120High
4PhenolPyridineToluene680~90

Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.

C. Experimental Workflow: Esterification

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Alcohol in Anhydrous Solvent B Add Base (e.g., Pyridine) A->B C Slowly Add this compound B->C D Stir at Room Temperature or Heat C->D E Monitor by TLC/GC D->E F Quench with NaHCO3 (aq) E->F Reaction Complete G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry with Na2SO4 H->I J Filter and Concentrate I->J K Purify by Distillation or Chromatography J->K L Pure Octanoate Ester K->L

Caption: Workflow for the synthesis of octanoate esters.

II. Amidation using this compound

The reaction of this compound with ammonia (B1221849) or primary/secondary amines provides a direct route to octanamides.[4] These compounds are of interest in various fields, including pharmaceuticals and materials science. The reaction typically requires two equivalents of the amine, with one equivalent acting as a nucleophile and the second as a base to neutralize the octanoic acid byproduct.[4]

A. General Protocol for Amidation

This protocol outlines the synthesis of an octanamide (B1217078) from an amine and this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the amine (2.0 equivalents) in the chosen anhydrous solvent.

  • Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred amine solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the anhydride is consumed.

  • Workup:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove octanoic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide. Further purification can be achieved by recrystallization or column chromatography.

B. Data Presentation: Amidation Reactions
EntryAmineSolventTime (h)Temp (°C)Yield (%)
1Ammonia (conc. aq. soln.)None1-225High
2BenzylamineDCM225>90
3AnilineTHF425~85
4DiethylamineDCM125>95

Note: Yields are representative and can be influenced by the specific amine and reaction conditions.

C. Experimental Workflow: Amidation

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Amine (2 equiv.) in Anhydrous Solvent B Slowly Add this compound (1 equiv.) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Dilute with Organic Solvent D->E Reaction Complete F Wash with 1M HCl, NaHCO3, Brine E->F G Dry with Na2SO4 F->G H Filter and Concentrate G->H I Purify by Recrystallization or Chromatography H->I J Pure Octanamide I->J

Caption: Workflow for the synthesis of octanamides.

III. Friedel-Crafts Acylation with this compound

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce an octanoyl group onto an aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst.[6]

A. General Protocol for Friedel-Crafts Acylation

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole, toluene)

  • Lewis acid catalyst (e.g., AlCl₃) or solid acid catalyst (e.g., Al-MCM-41)[6]

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Ice bath

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend the Lewis acid catalyst (1.1 to 2.5 equivalents) in the anhydrous solvent and cool the mixture in an ice bath.

  • Addition of Reactants: Slowly and simultaneously add the aromatic substrate (1.0 equivalent) and this compound (1.0 to 1.1 equivalents) to the cooled suspension.

  • Reaction: Allow the reaction mixture to stir at low temperature, then warm to room temperature or heat as necessary. Monitor the reaction by TLC or GC.

  • Workup:

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography, distillation, or recrystallization.

B. Data Presentation: Friedel-Crafts Acylation
EntryAromatic SubstrateCatalystSolventTime (h)Temp (°C)Yield (%)
1AnisoleAlCl₃DCM30 to 25High (para-isomer favored)
2TolueneAlCl₃DCM40 to 25Moderate
32-MethylfuranAl-MCM-41Neatvariable120-180variable

Note: Yields and isomer ratios are highly dependent on the substrate, catalyst, and reaction conditions.

C. Reaction Pathway: Friedel-Crafts Acylation

Friedel_Crafts_Pathway cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization A This compound C Octanoyl Cation (Acylium Ion) A->C + Lewis Acid B Lewis Acid (e.g., AlCl3) B->C E Sigma Complex (Arenium Ion) C->E D Aromatic Ring D->E + Acylium Ion F Proton Loss E->F G Aryl Octyl Ketone F->G

Caption: General pathway for Friedel-Crafts acylation.

Safety Precautions

This compound is corrosive and can cause skin and eye irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving this compound, especially with strong acids or bases, should be performed with caution. Always consult the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols: Octanoic Anhydride as a Reagent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octanoic anhydride (B1165640) as a specialized reagent in polymer chemistry, with a focus on its role in the synthesis of biodegradable polyanhydrides for biomedical applications. Detailed experimental protocols and data are presented to guide researchers in this field.

Introduction: The Role of Octanoic Anhydride in Polymer Synthesis

This compound, a derivative of the eight-carbon saturated fatty acid octanoic acid, serves as a critical reagent in polymer chemistry, primarily in the synthesis of polyanhydrides.[1] Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which makes them highly suitable for controlled drug delivery applications.[1] In this context, this compound is not typically used as a primary monomer to form a homopolymer, but rather as a chain-terminating agent and a hydrophobicity-modifying agent .[2]

The incorporation of fatty acids like octanoic acid at the chain ends of a polyanhydride, such as poly(sebacic acid), increases the overall hydrophobicity of the polymer.[1][2] This modification slows the degradation rate of the polymer matrix, allowing for more sustained release of encapsulated therapeutic agents.[1] The resulting fatty acid-terminated polyanhydrides are often semicrystalline, soluble in chlorinated organic solvents, and exhibit low melting temperatures, making them suitable for formulating into various drug delivery systems like microspheres, nanoparticles, and injectable pastes.[1]

Key Applications

  • Controlled Drug Delivery: Fatty acid-terminated polyanhydrides are extensively investigated for the localized and sustained release of drugs, including chemotherapeutic agents and vaccines.[1] The tunable degradation rate allows for precise control over the release kinetics.

  • Biocompatible Implants: The degradation products of these polymers are non-toxic, naturally occurring fatty acids and diacids, which are safely metabolized by the body.[1] This biocompatibility makes them ideal for use in implantable medical devices.

  • Injectable Formulations: The low melting points and viscous nature of some fatty acid-modified polyanhydrides facilitate their use in injectable, paste-like formulations for minimally invasive drug delivery.[1]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of fatty acid-terminated polyanhydrides using octanoic acid. The synthesis is typically a two-step process involving the formation of a prepolymer and subsequent melt-condensation polymerization with the fatty acid anhydride.

3.1. Preparation of Octanoic Acetate (B1210297) Anhydride (Precursor)

This step involves the reaction of octanoic acid with acetic anhydride to form a mixed anhydride in situ, which will then act as the chain-terminating agent.

  • Materials:

    • Octanoic acid

    • Acetic anhydride

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Vacuum distillation setup

  • Procedure:

    • In a round-bottom flask, dissolve octanoic acid in a 1:5 (w/v) ratio of acetic anhydride.[3]

    • Attach a reflux condenser and heat the mixture at 150°C for 30 minutes under a nitrogen atmosphere.[3]

    • After reflux, remove the excess acetic anhydride and acetic acid by-product by vacuum distillation.[3] The resulting residue is the octanoic acetate anhydride prepolymer.

3.2. Synthesis of Octanoic Acid-Terminated Poly(sebacic acid)

This protocol describes the melt condensation polymerization of sebacic acid to form a polyanhydride with octanoic acid as a chain terminator.

  • Materials:

    • Sebacic acid

    • Octanoic acetate anhydride (from protocol 3.1)

    • Schlenk flask or reaction vessel suitable for vacuum

    • High-vacuum pump

    • Stirring mechanism (magnetic or overhead)

    • Heating mantle with temperature controller

    • Nitrogen or Argon gas inlet

  • Procedure:

    • Prepolymer Synthesis: In a Schlenk flask, reflux sebacic acid with a 5-fold excess of acetic anhydride for 30 minutes to form sebacic acid prepolymers. Remove the excess acetic anhydride and acetic acid under vacuum.[4]

    • Addition of Chain Terminator: Introduce the desired amount of octanoic acetate anhydride to the sebacic acid prepolymer. The weight percentage of the fatty acid anhydride will determine the final molecular weight and properties of the polymer.[1]

    • Melt Condensation: Heat the mixture to 160-180°C under high vacuum (e.g., <1 mbar) with constant stirring.[4][5]

    • Polymerization: Continue the reaction for 2-4 hours. The viscosity of the mixture will increase as the polymerization proceeds.[4][5]

    • Isolation: Cool the reaction mixture to room temperature under an inert atmosphere. The resulting solid polymer can be purified by precipitation from a solution in a suitable solvent (e.g., dichloromethane) into a non-solvent (e.g., cold petroleum ether).[6]

    • Drying: Dry the purified polymer under vacuum to remove any residual solvent.

Data Presentation

The incorporation of fatty acid chain terminators has a predictable effect on the properties of polyanhydrides. The following table summarizes typical trends observed when modifying poly(sebacic acid) (PSA) with fatty acids of varying chain lengths.

PropertyEffect of Increasing Fatty Acid Chain Length/ContentTypical Values for Fatty Acid-Terminated PSA
Molecular Weight (Mw) Decreases5,000 - 50,000 Da
Polydispersity Index (PDI) Generally low to moderate1.5 - 3.0
Melting Temperature (Tm) Decreases20 - 90 °C
Glass Transition Temp (Tg) DecreasesVaries, often below body temperature
Degradation Rate Decreases (due to increased hydrophobicity)Days to months depending on formulation
Solubility Increases in non-polar organic solventsSoluble in DCM, Chloroform

Note: Specific values for octanoic acid-terminated PSA will fall within these ranges, with properties intermediate to shorter and longer chain fatty acid terminators.

Visualizations

Diagram 1: Melt Condensation Polymerization of Sebacic Acid with this compound Chain Termination

MeltCondensation SA Sebacic Acid (Monomer) SAP Sebacic Acid Prepolymer (Activated Monomer) SA->SAP Activation AA Acetic Anhydride (Activating Agent) AA->SAP Polymerization Melt Condensation (180°C, Vacuum) SAP->Polymerization OA This compound (Chain Terminator) OA->Polymerization Termination Polymer Octanoic Acid-Terminated Poly(sebacic anhydride) Polymerization->Polymer Byproduct Acetic Acid (Removed under vacuum) Polymerization->Byproduct

Caption: Workflow for the synthesis of fatty acid-terminated polyanhydride.

Diagram 2: Logical Relationship of Polymer Properties

PropertyRelationship OA Increase this compound Content MW Decrease Molecular Weight OA->MW acts as chain terminator Hydro Increase Hydrophobicity OA->Hydro Deg Decrease Degradation Rate Hydro->Deg reduces water penetration Release Sustained Drug Release Deg->Release

Caption: Influence of this compound on polymer properties.

References

Application Notes and Protocols: A Guide to Using Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) is a reactive chemical compound derived from octanoic acid, an eight-carbon saturated fatty acid. It serves as a valuable reagent in organic synthesis, particularly for acylation reactions where an octanoyl group is introduced to a target molecule. This modification is of significant interest in drug development and research for its ability to increase the lipophilicity of peptides, proteins, and small molecules, potentially enhancing their bioavailability, cell membrane permeability, and modulating their biological activity.

This document provides detailed protocols for the application of octanoic anhydride in peptide acylation and the formation of drug delivery systems. It also includes a summary of relevant quantitative data and visual representations of key workflows and biological pathways.

Key Applications of this compound

This compound is primarily utilized for the following applications in a research and drug development context:

  • Lipidation of Peptides and Proteins: The introduction of the eight-carbon chain of octanoic acid can significantly alter the physicochemical properties of peptides and proteins. This modification can enhance their interaction with cell membranes and plasma proteins, prolonging their half-life and improving their therapeutic potential. A notable example is the octanoylation of ghrelin, a peptide hormone, which is essential for its biological activity.[1][2]

  • Prodrug Synthesis: By acylating an active pharmaceutical ingredient (API), its properties can be temporarily modified to improve drug delivery. The resulting prodrug may exhibit enhanced absorption and distribution, with the active drug being released in vivo through enzymatic or hydrolytic cleavage of the anhydride or ester bond.

  • Biomaterial Modification: this compound and similar compounds can be used to modify biopolymers like hyaluronic acid to create amphiphilic materials. These modified polymers can self-assemble into nanoparticles or nanogels, which can be used as carriers for drug delivery.

Experimental Protocols

Protocol 1: N-terminal Acylation of a Peptide with this compound

This protocol describes a general method for the N-terminal acylation of a peptide using this compound. The reaction conditions may require optimization depending on the specific peptide sequence and its solubility.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

  • Analytical instruments (e.g., Mass Spectrometry (MS))

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a suitable solvent (e.g., DMF or DCM) to a concentration of approximately 1-5 mg/mL.

  • Addition of Base: Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA or TEA, to the peptide solution. This will deprotonate the N-terminal amino group, making it more nucleophilic.

  • Addition of this compound: Slowly add 1.5-2 equivalents of this compound to the reaction mixture while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, to check for the formation of the desired acylated product and the consumption of the starting peptide.

  • Quenching: Once the reaction is complete, quench the excess this compound by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Purification: Purify the crude acylated peptide using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Preparation of Drug-Loaded Nanogels using Octenyl Succinic Anhydride-Modified Hyaluronic Acid

This protocol is adapted from the use of octenyl succinic anhydride (a close structural analog of this compound) to modify hyaluronic acid for the formation of drug-delivering nanogels.[3] This method can be conceptually applied using this compound to achieve similar amphiphilic polymers.

Materials:

  • Hyaluronic acid (HA)

  • This compound

  • Anhydrous Formamide

  • Pyridine (B92270)

  • Drug to be encapsulated

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Modification of Hyaluronic Acid:

    • Dissolve hyaluronic acid in anhydrous formamide.

    • Add pyridine to the solution.

    • Slowly add this compound to the mixture and stir at room temperature for 24 hours.

    • Precipitate the modified hyaluronic acid (Oct-HA) by adding an excess of cold ethanol (B145695).

    • Wash the precipitate with ethanol and diethyl ether and dry under vacuum.

  • Formation of Drug-Loaded Nanogels:

    • Disperse the dried Oct-HA in deionized water.

    • Add the drug to be encapsulated to the Oct-HA dispersion.

    • Allow the mixture to stir at room temperature to facilitate self-assembly and drug encapsulation.

  • Purification:

    • Dialyze the nanogel suspension against deionized water for 48 hours using a dialysis membrane to remove any unencapsulated drug and residual solvents.

  • Characterization:

    • Characterize the size and morphology of the nanogels using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Determine the drug loading efficiency and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation

The following tables summarize quantitative data from literature regarding peptide acylation, providing insights into reaction conditions and outcomes.

Table 1: N-Carboxyanhydride-Mediated Acylation of Tryptophan-Containing Peptides with Octanoic Acid [4][5]

Initial Substrate Concentration (mmol in 20 mL)Octanoic Acid Concentration (mM)Percentage of Octanoylated Tryptophan-Containing Products
0.420~2-3%
2100~10%
10100~18%

Table 2: Synthesis of Acylated Ghrelin (1-28) - Conceptual Summary [6]

StepReagents and ConditionsPurposeExpected Outcome
Solid-Phase Peptide Synthesis Fmoc-protected amino acids, Wang resinAssembly of the 28-amino acid ghrelin peptide chainGhrelin(1-28) peptide attached to the solid support
Selective Deprotection of Serine-3 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Removal of the trityl (Trt) protecting group from the Serine-3 side chainFree hydroxyl group on Serine-3 available for acylation
O-Octanoylation Octanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Hydroxybenzotriazole (HOBt)Esterification of the Serine-3 hydroxyl group with octanoic acidOctanoylated ghrelin(1-28) on the solid support
Cleavage and Deprotection Trifluoroacetic acid (TFA) cocktailCleavage of the peptide from the resin and removal of side-chain protecting groupsCrude octanoylated ghrelin(1-28)
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Isolation of the pure octanoylated ghrelinPurified octanoylated ghrelin(1-28)

Visualizations

Experimental Workflow for Peptide Acylation

Peptide_Acylation_Workflow cluster_synthesis Peptide Synthesis & Acylation cluster_purification Purification & Analysis Start Start: Peptide with free N-terminus Dissolve Dissolve Peptide in Solvent (e.g., DMF) Start->Dissolve AddBase Add Base (e.g., DIPEA) Dissolve->AddBase AddAnhydride Add this compound AddBase->AddAnhydride React React at Room Temperature AddAnhydride->React Monitor Monitor Reaction (e.g., LC-MS) React->Monitor Quench Quench Reaction (e.g., NaHCO3) Monitor->Quench Reaction Complete SolventRemoval Remove Solvent Quench->SolventRemoval Purify Purify by HPLC SolventRemoval->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End End: Purified Acylated Peptide Characterize->End

Caption: Workflow for the N-terminal acylation of a peptide using this compound.

Signaling Pathway of Acylated Ghrelin

Acylated_Ghrelin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AcylGhrelin Acylated Ghrelin GHSR1a GHSR1a Receptor AcylGhrelin->GHSR1a Binds to G_protein Gq/11 Protein GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Growth Hormone Release, Appetite Stimulation) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of acylated ghrelin via the GHSR1a receptor.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[7] It is also moisture-sensitive. Therefore, it is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, bases, and water. In case of spills, absorb with an inert material and dispose of as hazardous waste according to local regulations.

Conclusion

This compound is a versatile reagent for introducing lipophilicity into a wide range of molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their work. The ability to modify peptides and create novel drug delivery systems highlights the importance of this reagent in advancing therapeutic strategies. As with any reactive chemical, proper safety precautions are paramount when handling this compound.

References

Application Notes and Protocols for the Reaction of Octanoic Anhydride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-acylation of primary and secondary amines using octanoic anhydride (B1165640). This reaction is a fundamental transformation in organic synthesis, crucial for the introduction of lipophilic octanoyl chains into a wide variety of molecules, including active pharmaceutical ingredients, agrochemicals, and functional materials.

Introduction

The reaction of an amine with octanoic anhydride proceeds via a nucleophilic acyl substitution mechanism to form a stable N-octanoylamide and octanoic acid as a byproduct.[1][2] This transformation is widely employed to modify the physicochemical properties of molecules, such as increasing lipophilicity to enhance membrane permeability or to serve as a synthetic handle for further functionalization. The reaction is generally high-yielding and can be performed under mild conditions.[3]

Reaction Mechanism and Workflow

The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of this compound. This forms a tetrahedral intermediate which subsequently collapses, eliminating a carboxylate leaving group to yield the protonated amide. A second equivalent of the amine or a non-nucleophilic base then deprotonates the intermediate to afford the final N-octanoylamide and an octanoate (B1194180) salt.

A general workflow for this reaction involves dissolving the amine in a suitable solvent, followed by the addition of this compound. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, a standard work-up procedure is employed to isolate and purify the desired amide product.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Amine R-NH₂ Octanoic_Anhydride (C₇H₁₅CO)₂O Amine->Octanoic_Anhydride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Octanoic_Anhydride->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Protonated_Amide R-NH₂⁺-CO-C₇H₁₅ Octanoate_Anion C₇H₁₅COO⁻ Protonated_Amide_2 R-NH₂⁺-CO-C₇H₁₅ Tetrahedral_Intermediate_2->Protonated_Amide Collapse Final_Amide R-NH-CO-C₇H₁₅ (N-Octanoylamide) Ammonium_Salt R-NH₃⁺ Amine_Base R-NH₂ Protonated_Amide_2Amine_Base Protonated_Amide_2Amine_Base Final_AmideAmmonium_Salt Final_AmideAmmonium_Salt Protonated_Amide_2Amine_Base->Final_AmideAmmonium_Salt Proton Transfer

Caption: Reaction mechanism of amine acylation with this compound.

Experimental_Workflow A Reaction Setup: Dissolve amine in solvent B Reagent Addition: Add this compound A->B C Reaction Monitoring: (TLC, LC-MS) B->C D Work-up: - Quench with aqueous base (e.g., NaHCO₃) - Extract with organic solvent C->D E Purification: (e.g., Column chromatography, Recrystallization) D->E F Characterization: (NMR, MS, IR) E->F

Caption: General experimental workflow for N-octanoylation of amines.

Data Presentation: Reaction of this compound with Various Amines

The following tables summarize typical reaction conditions and outcomes for the N-octanoylation of representative primary and secondary amines. Please note that reaction times and yields can vary depending on the specific substrate, solvent, and temperature.

Table 1: Reaction with Primary Amines

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
Benzylamine (B48309)Chloroform (B151607)Room Temperature0.5High[3]
AnilineChloroformRoom Temperature0.5High[3]
Glycine Methyl EsterDichloromethane (B109758)0 to Room Temp.2GoodInferred from similar reactions
OctylamineNeat1001ModerateInferred from similar reactions

Table 2: Reaction with Secondary Amines

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine (B6355638)TetrahydrofuranRoom Temperature1HighInferred from similar reactions
N-MethylbenzylamineDichloromethaneRoom Temperature1-3Good[4]
DibenzylamineDichloromethaneRoom Temperature24ModerateInferred from similar reactions

Experimental Protocols

Protocol 1: General Procedure for the N-Octanoylation of a Primary Amine (e.g., Benzylamine)

This protocol is adapted from a general procedure for the acylation of amines with acid anhydrides.[3]

Materials:

  • Benzylamine

  • This compound

  • Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in chloroform (0.5 M solution).

  • Reagent Addition: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 30 minutes to 2 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the octanoic acid byproduct and any unreacted this compound.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-benzyl-octanamide.

  • Purification: If necessary, the crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.

Protocol 2: General Procedure for the N-Octanoylation of a Secondary Amine (e.g., Piperidine)

Materials:

  • Piperidine

  • This compound

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane (0.5 M solution).

  • Reagent Addition: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, wash the reaction mixture with 1 M NaOH solution to remove the octanoic acid byproduct.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-(octanoyl)piperidine.

  • Purification: The product can be further purified by vacuum distillation or column chromatography if required.

Conclusion

The N-acylation of amines with this compound is a robust and versatile method for the synthesis of N-octanoylamides. The provided protocols offer a general guideline for performing this transformation on both primary and secondary amines. Reaction conditions can be optimized for specific substrates to achieve high yields and purity. These application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octanoic anhydride (B1165640) (CAS No. 623-66-5), also known as caprylic anhydride, is a reactive chemical intermediate widely used in organic synthesis.[1] It is derived from octanoic acid, an eight-carbon saturated fatty acid.[1] Structurally, it consists of two octanoic acid molecules linked by an anhydride bond.[1] Its primary utility lies in its function as a powerful acylating agent, facilitating the introduction of the octanoyl group into various molecules, particularly in the synthesis of esters and amides.[2] This reactivity makes it a valuable reagent in the pharmaceutical industry and materials science for producing derivatives with specific functionalities.[2]

These notes provide essential information on the handling, safety, and application of octanoic anhydride in a laboratory setting.

Physicochemical Data and Hazard Information

This compound is a colorless to pale yellow liquid with a distinct fatty odor.[1] It is sensitive to moisture and will hydrolyze to form octanoic acid.[3][4] Proper storage and handling under anhydrous conditions are therefore critical.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 623-66-5 [1][5]
Molecular Formula C₁₆H₃₀O₃ [1][5]
Molecular Weight 270.41 g/mol [5][6]
Appearance Colorless to light yellow clear liquid [1][3]
Density 0.91 g/mL [3][6]
Melting Point -1 °C [3][6]
Boiling Point ~237 °C
Refractive Index 1.434 - 1.44 [3][6]

| Solubility | Soluble in organic solvents; limited solubility in water. |[1] |

Table 2: GHS Hazard Identification and Classification

Hazard Class Category Hazard Statement Pictogram Source(s)
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage. Danger [5]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage. Danger [5]

| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects. | None | |

Safety and Handling Protocols

This compound is corrosive and can cause severe skin burns and eye damage.[5][7] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.

Protocol 1: Safe Handling and Storage
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves (nitrile or butyl rubber are suitable).[9]

    • Eye Protection : Use ANSI-approved, properly fitting chemical splash goggles. A face shield is recommended when handling larger quantities.[8][9]

    • Lab Coat : A full-length laboratory coat must be worn and fully buttoned.[9]

    • Clothing : Wear full-length pants and closed-toe shoes.[9]

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][7][8]

    • The reagent is moisture-sensitive.[3] Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7] For long-term storage, placement in a desiccator is advisable.[4]

  • Dispensing : Use glass or polytetrafluoroethylene (PTFE) equipment for transferring the liquid. Do not use metal spatulas.[9]

  • Spill Management :

    • In case of a spill, evacuate the area. Do not touch the spilled material without appropriate PPE.[7]

    • Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or dry sand.[7]

    • Collect the absorbed material into a suitable, labeled container for chemical waste disposal.[7]

  • Waste Disposal : Dispose of this compound waste and contaminated materials through an approved waste disposal plant, following all local and national regulations.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_use Usage cluster_cleanup Cleanup & Disposal start Start: Retrieve from Storage ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood dispense Dispense Reagent (Anhydrous Conditions) hood->dispense reaction Add to Reaction Vessel dispense->reaction seal Tightly Reseal Container reaction->seal waste Dispose of Contaminated Waste reaction->waste storage Return to Proper Storage seal->storage end End: Remove PPE & Wash Hands storage->end waste->end

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

This compound is an excellent acylating agent for alcohols, phenols, and amines to form the corresponding esters and amides.[10]

Protocol 2: General Acylation of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol using this compound. The reaction proceeds via nucleophilic acyl substitution.

Materials:

  • This compound (≥95% purity)

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Pyridine (B92270) or Triethylamine (TEA))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Reaction Setup :

    • Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration) to a dry round-bottom flask equipped with a magnetic stir bar.

    • Add a suitable base such as pyridine or TEA (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Anhydride :

    • Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.

    • Add the anhydride solution dropwise to the stirred alcohol solution over 15-20 minutes using a dropping funnel.

  • Reaction :

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up :

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (if using TEA), saturated NaHCO₃ solution, and brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification :

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

  • Characterization : Confirm the structure and purity of the final ester product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Acylation_Workflow start 1. Reaction Setup step2 2. Add Alcohol, Solvent, & Base to Flask (0°C) start->step2 step3 3. Add this compound Solution Dropwise step2->step3 step4 4. Stir at Room Temperature (Monitor by TLC/GC) step3->step4 step5 5. Aqueous Work-up step4->step5 step6 6. Wash with NaHCO₃ & Brine step5->step6 step7 7. Dry Organic Layer step6->step7 step8 8. Concentrate under Vacuum step7->step8 step9 9. Purify by Column Chromatography step8->step9 end 10. Characterize Product (NMR, MS) step9->end Reactivity_Pathway anhydride This compound product Acylated Product (Ester or Amide) anhydride->product + Nucleophile acid Octanoic Acid (Byproduct) anhydride->acid  (forms byproduct)   nucleophile Nucleophile (e.g., R-OH, R-NH₂) nucleophile->product

References

Application Notes and Protocols: Octanoic Anhydride in the Production of Biorenewable Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of octanoic anhydride (B1165640) in the synthesis of biorenewable surfactants. The content is designed to guide researchers in the development of novel, sustainable surfactants with specific physicochemical properties for applications in pharmaceuticals, cosmetics, and bioremediation.

Introduction

Biorenewable surfactants are surface-active agents derived from renewable resources such as sugars, amino acids, and plant oils.[1] They offer significant advantages over their petrochemical-based counterparts, including lower toxicity, higher biodegradability, and a more sustainable lifecycle.[2] Octanoic anhydride, a symmetrical anhydride of the C8 fatty acid octanoic acid, serves as a versatile reagent for introducing a hydrophobic octanoyl chain onto various hydrophilic bio-based backbones. This process of acylation is fundamental to imparting the amphiphilic character necessary for surfactant activity.

The use of this compound allows for the synthesis of a range of non-ionic and anionic surfactants. For example, the esterification of sugars like glucose or sorbitol with this compound yields sugar esters, a class of non-ionic surfactants widely used in the food and pharmaceutical industries for their emulsifying and solubilizing properties.[3] Similarly, the acylation of amino acids can produce anionic surfactants with excellent foaming and cleansing capabilities.[4] Enzymatic synthesis routes, often employing lipases, are also being explored to achieve regioselective acylation under milder reaction conditions, further enhancing the green credentials of these surfactants.[5][6][7]

Key Applications

  • Pharmaceutical Formulations: As emulsifiers and solubilizing agents for poorly water-soluble drugs.[8]

  • Cosmetics and Personal Care: In the formulation of creams, lotions, and detergents due to their mildness and biodegradability.[9]

  • Bioremediation: For enhancing the bioavailability of hydrophobic pollutants to microorganisms.

  • Food Industry: As emulsifiers in various food products.

Experimental Protocols

The following protocols are representative examples of the synthesis of biorenewable surfactants using this compound.

Protocol 1: Chemical Synthesis of Octanoyl Glucose Ester

This protocol describes the chemical synthesis of a glucose-based non-ionic surfactant via esterification with this compound.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve D-glucose in anhydrous pyridine and a minimal amount of anhydrous DMF with stirring under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0°C in an ice bath. Add this compound dropwise to the solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Quenching: Quench the reaction by the slow addition of deionized water.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the octanoyl glucose ester.

Protocol 2: Enzymatic Synthesis of N-Octanoyl-L-Alanine

This protocol outlines the lipase-catalyzed synthesis of an anionic amino acid-based surfactant.

Materials:

  • L-Alanine

  • This compound

  • Immobilized Lipase (B570770) (e.g., Novozym 435)

  • tert-Butyl methyl ether (MTBE)

  • Phosphate (B84403) buffer (pH 7.0)

  • Hydrochloric acid (1 M)

  • Sodium chloride

Procedure:

  • Suspension: Suspend L-alanine and immobilized lipase in MTBE in a reaction vessel.

  • Acylation: Add this compound to the suspension.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant stirring for 48 hours.

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.

  • Solvent Evaporation: Evaporate the MTBE under reduced pressure.

  • Purification: Dissolve the residue in a phosphate buffer. Wash with ethyl acetate to remove any unreacted this compound and octanoic acid.

  • Precipitation: Acidify the aqueous phase to a pH of 2 with 1 M HCl to precipitate the N-octanoyl-L-alanine.

  • Isolation: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Quantitative Data

The following table summarizes typical physicochemical properties of surfactants derived from this compound. The values can vary depending on the specific hydrophilic head group and the degree of substitution.

Surfactant TypeHydrophilic HeadCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Reference
Non-ionic (Sugar Ester)Glucose0.1 - 1.028 - 35[3]
Anionic (Amino Acid)Alanine5 - 1525 - 30[4]
CationicQuaternary Ammonium0.5 - 5.030 - 40[10]

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants (e.g., Glucose, this compound) reaction Acylation Reaction reactants->reaction extraction Extraction & Washing reaction->extraction chromatography Column Chromatography extraction->chromatography spectroscopy Structural Analysis (NMR, FT-IR) chromatography->spectroscopy tensiometry Surface Activity (CMC, Surface Tension) chromatography->tensiometry final_product Purified Biorenewable Surfactant spectroscopy->final_product tensiometry->final_product

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_synthesis Synthesis cluster_properties Resulting Properties octanoic_anhydride This compound (Hydrophobic Tail) acylation Acylation octanoic_anhydride->acylation bio_headgroup Biorenewable Headgroup (Hydrophilic) bio_headgroup->acylation surfactant Amphiphilic Surfactant Molecule acylation->surfactant micelle_formation Micelle Formation surfactant->micelle_formation surface_tension_reduction Surface Tension Reduction surfactant->surface_tension_reduction

Caption: Logical relationship of components to surfactant properties.

References

Practical Applications of Octanoic Anhydride in Chemical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic anhydride (B1165640) (CAS No. 623-66-5), also known as caprylic anhydride, is a versatile and reactive chemical intermediate derived from octanoic acid.[1][2] Its primary function in chemical manufacturing is as a powerful acylating agent, facilitating the introduction of the octanoyl group into a variety of molecules.[2][3] This reactivity is leveraged in the synthesis of esters, amides, and other specialty chemicals across the pharmaceutical, flavor and fragrance, agrochemical, and polymer industries.[2][4] This document provides detailed application notes and experimental protocols for key industrial uses of octanoic anhydride.

Key Applications and Methodologies

This compound's utility stems from its ability to readily react with nucleophiles such as alcohols, amines, and aromatic compounds. This reactivity, often superior to that of octanoic acid, drives reactions to completion and is advantageous in various synthetic contexts.

Synthesis of Specialty Esters for Flavors and Fragrances

This compound is a key reagent in the synthesis of octanoate (B1194180) esters, many of which possess characteristic fruity and floral aromas, making them valuable in the flavor and fragrance industry. A prominent example is the synthesis of octyl octanoate, an ester with applications in the pharmaceutical, cosmetic, and food industries.

ProductReactantsCatalyst/ConditionsTypical Yield (%)Purity (%)Aroma Profile
Octyl Octanoate1-Octanol (B28484), this compoundDMAP (catalytic), Room Temp>90>98Waxy, fruity
Benzyl OctanoateBenzyl Alcohol, this compoundPyridine, 0°C to RT85-95>97Fruity, floral
Ethyl OctanoateEthanol, this compoundSc(OTf)₃ (catalytic), Room Temp>95>98Fruity, wine-like

This protocol describes the synthesis of octyl octanoate via the acylation of 1-octanol with this compound, a common method for preparing specialty esters.

Materials:

  • This compound (1.0 eq)

  • 1-Octanol (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Dichloromethane (B109758) (anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add DMAP to the stirred solution.

  • Slowly add 1-octanol dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude octyl octanoate.

  • Purify the crude product by vacuum distillation to obtain pure octyl octanoate.

Ester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound 1-Octanol DMAP ReactionVessel Reaction at 0°C to RT (4-6 hours) Reactants->ReactionVessel Solvent Anhydrous Dichloromethane Solvent->ReactionVessel Quench Quench with 1M HCl ReactionVessel->Quench Wash Wash with HCl, NaHCO₃, Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Pure Octyl Octanoate Purify->Product

A streamlined workflow for the synthesis of octyl octanoate.
Amide Synthesis in Pharmaceutical and Agrochemical Industries

This compound is an effective reagent for the N-acylation of amines to produce octanamides. These amides can be valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[5][6] The reaction is typically high-yielding and proceeds under mild conditions.

ProductReactantsSolvent/ConditionsTypical Yield (%)Purity (%)Application Area
N-Benzyl-octanamideBenzylamine (B48309), this compoundDichloromethane, Room Temp>95>98Pharmaceutical Intermediate
OctanamideAmmonia, this compoundAqueous Ammonia, 0°C>90>97Polymer Science, Surfactants
N,N-Diethyl-octanamideDiethylamine, this compoundToluene, Reflux85-95>97Agrochemical Intermediate

This protocol outlines the synthesis of N-benzyl-octanamide, a representative secondary amide, using this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (B128534) (1.1 eq)

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve benzylamine and triethylamine in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude N-benzyl-octanamide can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation for Ketone Synthesis

This compound can be employed in Friedel-Crafts acylation reactions to introduce an octanoyl group onto an aromatic ring, forming aryl ketones. These ketones are often precursors to more complex molecules in the pharmaceutical and specialty chemical industries.[4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

ProductReactantsCatalystTypical Yield (%)Isomer Distribution (ortho:para)
4-OctanoylanisoleAnisole (B1667542), this compoundAlCl₃70-851:19
1-(4-Octanoylphenyl)ethanoneAcetophenone, this compoundZeolite H-beta60-75Highly para-selective

This protocol details the Friedel-Crafts acylation of anisole with this compound.

Materials:

  • Anisole (1.2 eq)

  • This compound (1.0 eq)

  • Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (anhydrous)

  • Ice-water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flask equipped with a stirrer and under an inert atmosphere, add anhydrous dichloromethane and cool to 0°C.

  • Carefully add anhydrous AlCl₃ in portions to the cold solvent.

  • Slowly add this compound to the AlCl₃ suspension.

  • Add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto ice-water to quench the reaction.

  • Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate 4-octanoylanisole.

Use as a Protecting Group in Multi-Step Synthesis

In the multi-step synthesis of complex molecules, such as pharmaceuticals, it is often necessary to temporarily protect reactive functional groups like amines and alcohols. The octanoyl group, introduced via this compound, can serve as a protecting group. It is generally stable to a range of reaction conditions and can be removed under specific basic or acidic conditions.

Protecting_Group_Strategy Start Molecule with -NH₂ and -OH groups Protect Protect -NH₂ with This compound Start->Protect Reaction Perform Reaction on -OH group Protect->Reaction Deprotect Deprotect -NH₂ (e.g., hydrolysis) Reaction->Deprotect Final Final Product with modified -OH and free -NH₂ Deprotect->Final

A logical flow for using this compound as a protecting group.

Conclusion

This compound is a valuable and versatile reagent in chemical manufacturing, with significant applications in the synthesis of specialty esters, amides, and ketones. Its high reactivity makes it an efficient acylating agent, often leading to high yields under mild conditions. The protocols and data provided herein offer a guide for researchers and professionals in leveraging the synthetic potential of this compound in various industrial contexts. As with all chemical processes, appropriate safety precautions should be taken when handling this compound and other reagents.

References

Troubleshooting & Optimization

Technical Support Center: Octanoylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octanoic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using octanoic anhydride?

A1: The most prevalent side reactions are hydrolysis of the anhydride to form two equivalents of octanoic acid, and in the case of primary amines, potential diacylation if the reaction stoichiometry is not carefully controlled. The formation of one equivalent of octanoic acid is an intrinsic byproduct of the acylation reaction with alcohols and secondary amines.

Q2: How can I minimize the hydrolysis of this compound during my experiment?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried or flame-dried glassware, employing anhydrous solvents, and handling the reagents under an inert atmosphere (e.g., nitrogen or argon).

Q3: Why is my reaction with a primary amine sluggish and giving a low yield?

A3: The reaction of this compound with a primary amine produces one equivalent of the desired N-octanoyl amide and one equivalent of octanoic acid. Since amines are basic, the octanoic acid byproduct will react with the primary amine to form an ammonium (B1175870) salt, effectively consuming it. Therefore, at least two equivalents of the primary amine are required for the reaction to proceed to completion. For sterically hindered amines, the reaction may require heating or the use of a catalyst.

Q4: Is it possible to acylate a tertiary alcohol with this compound?

A4: Acylation of tertiary alcohols is challenging due to steric hindrance. However, it can be achieved with high conversion and selectivity by using a reusable solid catalyst, such as halides of indium, gallium, zinc, or iron, at temperatures below 80°C.

Q5: When should I choose octanoyl chloride over this compound?

A5: Octanoyl chloride is generally more reactive than this compound due to the better leaving group ability of the chloride ion compared to the octanoate (B1194180) ion.[1] This results in faster reaction rates and may allow for milder reaction conditions. However, octanoyl chloride is also more sensitive to moisture, more corrosive, and produces corrosive HCl as a byproduct. This compound is often preferred for its ease of handling and for reactions with sensitive substrates where a more moderate reactivity is advantageous.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Acylated Product
Possible Cause Troubleshooting Steps
Hydrolysis of this compound - Ensure all glassware is rigorously dried (oven-dried or flame-dried).- Use anhydrous solvents.- Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Amine (for primary amines) - Use at least two equivalents of the primary amine to neutralize the octanoic acid byproduct.- Consider using one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., pyridine).
Low Reactivity of Substrate - For sterically hindered alcohols or amines, consider increasing the reaction temperature.- Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to increase the rate of acylation.
Incomplete Reaction - Increase the reaction time.- Use a slight excess of this compound (e.g., 1.1-1.2 equivalents).
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Troubleshooting Steps for Removal
Residual Octanoic Acid - Perform an aqueous workup with a mild base, such as saturated sodium bicarbonate solution, to extract the acidic octanoic acid into the aqueous layer.- If the product is stable to stronger bases, a dilute solution of sodium hydroxide (B78521) can be used.- For base-sensitive products, purification by column chromatography is effective.
Unreacted this compound - Quench the reaction by adding water or a dilute aqueous base to hydrolyze the excess anhydride to octanoic acid, which can then be removed by a basic wash.
Diacylated Product (from primary amines) - Control the stoichiometry by the slow addition of this compound (1 equivalent) to the primary amine (at least 2 equivalents).- Run the reaction at a lower temperature to improve selectivity.- Purify the desired mono-acylated product from the di-acylated byproduct using column chromatography.

Experimental Protocols

General Protocol for N-Octanoylation of a Primary Amine
  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the octanoic acid byproduct and the ammonium salt. Wash subsequently with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for O-Octanoylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) (1.5 equivalents) or a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Reaction: Add this compound (1.2 equivalents) to the solution. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench any excess this compound by adding water. Dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or distillation.

Data Presentation

While specific quantitative data for side reactions of this compound is scarce in the literature, the following tables illustrate the expected trends based on general principles of anhydride chemistry.

Table 1: Influence of Water Content on the Yield of N-Octanoylation

Water Content in Solvent (ppm)Expected Yield of N-Octanoyl ProductExpected Yield of Octanoic Acid (from hydrolysis)
< 10HighLow
50Moderate-HighModerate
> 100Low-ModerateHigh

Table 2: Effect of Amine Stoichiometry on the Acylation of a Primary Amine

Equivalents of Primary AmineEquivalents of this compoundExpected Conversion to Mono-octanoyl Product
1.01.0Low (<50%)
2.21.0High (>90%)
1.0 (with 1.2 eq. of Pyridine)1.0High (>90%)

Visualizations

G cluster_reactants Reactants cluster_products Products Octanoic_Anhydride This compound Octanoic_Acid_Byproduct Octanoic Acid (Byproduct) Octanoic_Anhydride->Octanoic_Acid_Byproduct Nucleophile Nucleophile (R-NH2 or R-OH) Acylated_Product Acylated Product (Amide or Ester) Nucleophile->Acylated_Product

Caption: General acylation reaction with this compound.

G Check_Water Is the reaction anhydrous? Dry_Reagents Action: Use anhydrous solvents and oven-dried glassware. Check_Water->Dry_Reagents No Check_Stoichiometry Is the nucleophile a primary amine? Check_Water->Check_Stoichiometry Yes Dry_Reagents->Check_Stoichiometry Increase_Amine Action: Use >2 equivalents of amine or add a non-nucleophilic base. Check_Stoichiometry->Increase_Amine Yes Consider_Reactivity Is the substrate sterically hindered? Check_Stoichiometry->Consider_Reactivity No Increase_Amine->Consider_Reactivity Increase_Temp_Catalyst Action: Increase temperature or add a catalyst (e.g., DMAP). Consider_Reactivity->Increase_Temp_Catalyst Yes End Yield Improved Consider_Reactivity->End No Increase_Temp_Catalyst->End G cluster_main Main Reaction: N-Octanoylation of Primary Amine cluster_side Side Reaction: Hydrolysis A Octanoic Anhydride C Tetrahedral Intermediate A->C + R-NH2 B Primary Amine (R-NH2) B->C G Protonated Amine B->G + Octanoic Acid D N-Octanoyl Amide (Product) C->D - Octanoate E Octanoate (Leaving Group) C->E F Octanoic Acid (Byproduct) E->F + H+ (from R-NH2) F->G H Octanoic Anhydride J 2x Octanoic Acid H->J + H2O I Water (H2O) I->J

References

how to improve the yield of octanoic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanoic anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is octanoic anhydride, and what are its primary applications?

This compound (CAS 623-66-5), also known as caprylic anhydride, is the symmetrical anhydride of octanoic acid.[1][2] It consists of two octanoyl groups linked by an oxygen atom.[1] Its primary role in organic synthesis is as a potent acylating agent, used to introduce the octanoyl group into molecules like alcohols and amines to form esters and amides, respectively.[1][3] It is also utilized in the synthesis of biodegradable polymers (polyanhydrides) for drug delivery and in the production of bio-based surfactants.[3]

Q2: What are the most common methods for synthesizing this compound?

The most common synthetic routes include:

  • Dehydration of Octanoic Acid: This involves removing a molecule of water from two equivalents of octanoic acid. This process typically requires a dehydrating agent or a catalyst, as simple heating is often insufficient.[3]

  • From Octanoyl Chloride: A highly reactive derivative of octanoic acid, octanoyl chloride, can be reacted with a salt of octanoic acid (e.g., sodium octanoate) to form the anhydride.[3]

  • Activation with other Anhydrides: Mixed anhydrides can be formed in situ, for example, by reacting octanoic acid with trifluoroacetic anhydride (TFAA), which then acts as a powerful acylating agent.[4][5]

Q3: Why is moisture a critical factor in this compound reactions?

This compound is highly sensitive to moisture.[6] Water will hydrolyze the anhydride back to two molecules of octanoic acid, which will decrease the yield of the desired product and complicate purification.[7] All glassware should be thoroughly dried, and anhydrous solvents should be used for optimal results.

Q4: How can I confirm the successful synthesis of this compound?

The formation of this compound can be confirmed using several analytical techniques:

  • Infrared (IR) Spectroscopy: Look for characteristic anhydride carbonyl (C=O) stretching bands around 1825 cm⁻¹ and 1760 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure and assess purity.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for determining purity and identifying volatile byproducts.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem Probable Cause(s) Solution(s)
Low or No Yield of Anhydride 1. Incomplete reaction. 2. Ineffective dehydrating agent. 3. Presence of moisture in reagents or glassware. 4. Reaction temperature is too low or too high.1. Extend Reaction Time: Monitor the reaction using TLC or GC to ensure all starting material is consumed.[9] 2. Change Reagent: Switch to a more potent dehydrating agent like phosphorus pentoxide (P₂O₅) or a modern reagent system like triphenylphosphine (B44618) oxide/oxalyl chloride.[3][9] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents. Store reagents in a desiccator. 4. Optimize Temperature: For catalytic dehydration methods, temperatures between 140°C and 220°C are often optimal.[8] High temperatures can sometimes lead to decomposition.[9]
Product has a Persistent, Sharp/Fatty Odor Residual octanoic acid is present in the final product.[10]Aqueous Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH). This converts the octanoic acid into its water-soluble salt, which is removed in the aqueous layer.[10]
Difficulty Separating Product from Byproducts 1. The polarity of the product and byproducts are too similar for simple extraction. 2. Formation of stable emulsions during aqueous workup.1. Column Chromatography: If washing is ineffective, purification by column chromatography is a highly effective method for separating the less polar anhydride from the more polar carboxylic acid.[10] 2. Brine Wash: To break emulsions and remove residual water from the organic layer, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[10]
Reaction with Octanoyl Chloride Gives Low Yield The octanoyl chloride starting material may have degraded due to exposure to moisture, hydrolyzing to octanoic acid.[11][12]Check Purity of Acyl Chloride: Before use, verify the purity of the octanoyl chloride. If it is old or has been improperly stored, consider purifying it by distillation or using a fresh bottle. Store octanoyl chloride under an inert atmosphere and away from moisture.[11]

Data Presentation: Reaction Yields

The yield of this compound is highly dependent on the synthetic method employed. The following table summarizes yields reported for various catalytic dehydration methods.

Catalyst SystemTemperature (°C)Time (h)Conversion/YieldReference
Cobalt(II) Acetate (Co(OAc)₂)2003~12% conversion[8]
Manganese(II) Acetate (Mn(OAc)₂)205 ± 53~30% conversion[8]
Copper(II) Acetate (Cu(OAc)₂)20036 mmol anhydride formed[8]
Iron(III) Acetate (Fe(OAc)₃)2003Some anhydride produced[8]
Pd(OAc)₂ / Sb(OAc)₃ / Cr(OAc)₃·H₂O20031.7 mmol anhydride formed[8]
Triphenylphosphine Oxide / Oxalyl ChlorideRoom Temp193% isolated yield[9]

Experimental Protocols

Protocol 1: Synthesis via Dehydration using Triphenylphosphine Oxide and Oxalyl Chloride

This method provides high yields under mild conditions.[9]

Materials:

  • Octanoic Acid

  • Triphenylphosphine oxide (TPPO)

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., acetonitrile, methylene (B1212753) chloride)

  • Anhydrous Triethylamine (Et₃N) (optional, for cyclic anhydrides)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • To the flask, add octanoic acid (1 equivalent).

  • Dissolve the acid in a minimal amount of anhydrous solvent (e.g., 5 mL for 5 mmol of acid).

  • Add triphenylphosphine oxide (TPPO) (1 equivalent).

  • Slowly add oxalyl chloride (1.3 equivalents) to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up. Typically, this involves filtration to remove any solids, followed by solvent evaporation under reduced pressure.

  • The crude product should be purified, for example, by washing with a basic aqueous solution to remove any unreacted acid, followed by drying and solvent removal.

Protocol 2: Synthesis via Dehydration using a Metal Catalyst

This protocol is based on a patented method for catalytic dehydration.[8]

Materials:

  • Octanoic Acid

  • Cobalt(II) Acetate (Co(OAc)₂)

  • Dean-Stark apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Nitrogen gas inlet

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add octanoic acid (e.g., 300 mmol).

  • Add the metal salt catalyst, for example, Cobalt(II) Acetate (3 mmol).

  • Begin vigorous stirring and heat the reaction mixture to 200°C using a heating mantle.

  • Bubble nitrogen gas through the mixture (e.g., at 50 cc/minute) to help remove the water byproduct.

  • Continue the reaction for 3 hours, collecting the water that forms in the Dean-Stark trap.

  • After 3 hours, cool the reaction mixture to room temperature.

  • The product can be isolated from the reaction mixture, typically by distillation under reduced pressure, to separate the anhydride from the unreacted acid and the catalyst.

Visualizations

Diagram 1: Key Synthetic Pathways to this compound

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Octanoic_Acid Octanoic Acid Octanoyl_Chloride Octanoyl Chloride Octanoic_Acid->Octanoyl_Chloride SOCl₂ or (COCl)₂ Sodium_Octanoate Sodium Octanoate Octanoic_Acid->Sodium_Octanoate Base (e.g., NaOH) Octanoic_Anhydride This compound Octanoic_Acid->Octanoic_Anhydride Dehydrating Agent (e.g., P₂O₅, DCC) or Catalyst + Heat Octanoyl_Chloride->Octanoic_Anhydride Reacts with Sodium Octanoate

Caption: Common synthetic routes for preparing this compound.

Diagram 2: General Experimental Workflow for Synthesis and Purification

G Start 1. Reaction Setup (Anhydrous Conditions) Reaction 2. Reagent Addition & Reaction Monitoring Start->Reaction Combine Reagents Workup 3. Quench & Aqueous Workup (Base Wash) Reaction->Workup Reaction Complete Purification 4. Drying & Solvent Removal Workup->Purification Separate Layers Final_Product 5. Final Purification (Distillation/Chromatography) Purification->Final_Product Crude Product Characterization 6. Product Analysis (IR, NMR) Final_Product->Characterization Pure Product

Caption: A typical workflow for this compound synthesis and purification.

References

Technical Support Center: Purification of Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of octanoic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude octanoic anhydride?

The primary impurities in a crude this compound product mixture typically include unreacted octanoic acid, residual catalysts from the synthesis, and byproducts formed from side reactions.[1] A significant impurity can also be octanoic acid resulting from the hydrolysis of the anhydride, which is highly sensitive to moisture.[2][3][4][5]

Q2: What is the recommended primary method for purifying this compound?

Fractional vacuum distillation is the most effective and widely used method for purifying this compound on a laboratory scale. This technique separates the anhydride from less volatile impurities like residual octanoic acid and catalysts, and from more volatile contaminants.

Q3: How should I store purified this compound to prevent degradation?

This compound is highly susceptible to hydrolysis.[3][4] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as argon or nitrogen to prevent contact with moisture.[2][6]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

The purity of this compound can be effectively determined using Gas Chromatography (GC).[5] To quantify the amount of octanoic acid impurity, High-Performance Liquid Chromatography (HPLC) can be employed.[7] Spectroscopic methods like FTIR can confirm the presence of the anhydride functional group and the absence of significant carboxylic acid (O-H stretch).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation 1. Hydrolysis: Presence of moisture in the apparatus or crude product.1. Thoroughly dry all glassware in an oven before assembly. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
2. Inefficient Fractionation: Inadequate separation between this compound and octanoic acid due to an inefficient distillation column.2. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate.
3. Thermal Decomposition: Overheating during distillation.3. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is carefully controlled.
Product is Yellowish Presence of colored, non-volatile impurities.If distillation does not remove the color, a pre-distillation treatment with a small amount of activated carbon followed by filtration may be effective.
Low Yield 1. Product Loss: Significant hold-up in the distillation apparatus.1. Use an appropriately sized apparatus for the amount of material being purified.
2. Incomplete Reaction: The initial synthesis reaction did not go to completion.2. Optimize the synthesis reaction conditions before proceeding to purification.
3. Extensive Hydrolysis: Significant degradation of the product back to octanoic acid.3. Ensure all reagents and equipment are scrupulously dry. Minimize exposure to atmospheric moisture.

Data Presentation

Table 1: Physical and Purity Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O₃[6][8][9]
Molecular Weight 270.41 g/mol [5][8][9]
Appearance Colorless to pale yellow liquid[6]
Melting Point -1 °C[5]
Specific Gravity 0.91 g/cm³[5]
Refractive Index ~1.44[5]
Typical Purity (Commercial) >95% (GC)[5][6]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound from non-volatile impurities and residual octanoic acid.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar or boiling chips

  • Dry glassware

  • Inert gas source (optional)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is completely dry. Use joint sleeves or a minimal amount of vacuum grease to ensure a good seal.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar.

  • System Inerting (Optional but Recommended): Evacuate the system and backfill with an inert gas like nitrogen or argon. Repeat this process three times to remove atmospheric moisture.

  • Initiating Distillation: Begin stirring and gently heat the flask. Apply vacuum slowly to the desired pressure.

  • Fraction Collection:

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature closely. A significant drop or rise in temperature indicates that the main fraction is finished or impurities are beginning to distill.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before carefully reintroducing air (or inert gas) to release the vacuum.

  • Analysis: Analyze the purified product for purity using GC or other appropriate methods.

Visualizations

Experimental Workflow for Purification

G A Crude this compound Product B Setup Dry Distillation Apparatus A->B C Charge Flask & Add Stir Bar B->C D Apply Vacuum & Gentle Heat C->D E Collect Forerun (Impurities) D->E F Collect Main Product Fraction E->F G Cool System & Release Vacuum F->G H Purity Analysis (GC/HPLC) G->H I Store Under Inert Atmosphere H->I

Caption: Workflow for the purification of this compound by vacuum distillation.

Troubleshooting Logic

G start Purity < 95% after Distillation? q1 Was apparatus completely dry? start->q1 q2 Was a fractionating column used? q1->q2 Yes sol1 Redistill using oven-dried glassware under N2/Ar. q1->sol1 No q3 Was distillation rate slow & steady? q2->q3 Yes sol2 Redistill using a Vigreux or packed column. q2->sol2 No sol3 Redistill at a slower rate to improve separation. q3->sol3 No

References

Technical Support Center: Troubleshooting Acylation Reactions with Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylation reactions involving octanoic anhydride (B1165640). This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues, understand key experimental parameters, and find reliable protocols for their acylation reactions.

Section 1: Troubleshooting Guide (Q&A)

This section addresses the most common problems encountered during acylation with octanoic anhydride in a direct question-and-answer format.

Q1: My reaction shows no or very low conversion of the starting material. What are the likely causes?

Answer: Low or no product formation is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.[1] A systematic check of the following points is recommended:

  • Reagent Quality and Purity: this compound is highly susceptible to hydrolysis.[1] Moisture in the air, on glassware, or in solvents can convert it to the much less reactive octanoic acid.[2] Ensure the anhydride is fresh or has been properly stored. Impurities in the substrate can also interfere with the reaction.[3]

  • Catalyst Inactivity or Inappropriateness:

    • Lewis Acids (e.g., AlCl₃ for Friedel-Crafts): These are extremely sensitive to moisture and can be deactivated by trace amounts of water. Use fresh, anhydrous catalyst.[4]

    • Base Catalysts (e.g., DMAP, Pyridine (B92270) for alcohols/amines): Ensure the base is pure and dry. For sterically hindered alcohols, a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often necessary and significantly more effective than pyridine or triethylamine (B128534).[5][6]

  • Sub-optimal Reaction Temperature: The activation energy for the reaction may not be reached at low temperatures. If monitoring shows no reaction at 0°C or room temperature, a gradual and careful increase in temperature may be required.[3][7] Conversely, excessively high temperatures can promote side reactions.[3]

  • Insufficient Reaction Time: Acylation reactions, especially with less reactive substrates, may require extended periods to reach completion. Monitor the reaction's progress over time before concluding it has failed.[1]

  • Inactive Substrate:

    • For Friedel-Crafts Acylation: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated and may not undergo acylation effectively.[4][8][9]

    • For Alcohols/Amines: Severe steric hindrance around the nucleophilic hydroxyl or amino group can significantly slow down or prevent the reaction.

G start Low or No Product Yield reagent_check 1. Check Reagent Quality start->reagent_check conditions_check 2. Review Reaction Conditions start->conditions_check catalyst_check 3. Evaluate Catalyst start->catalyst_check substrate_check 4. Assess Substrate Reactivity start->substrate_check reagent_sol1 Anhydride hydrolyzed? → Purify by distillation → Use fresh reagent reagent_check->reagent_sol1 reagent_sol2 Substrate impure? → Purify substrate reagent_check->reagent_sol2 conditions_sol1 Temperature too low? → Gradually increase heat → Monitor via TLC conditions_check->conditions_sol1 conditions_sol2 Reaction time too short? → Extend reaction time → Monitor until SM is consumed conditions_check->conditions_sol2 conditions_sol3 Moisture present? → Use oven-dried glassware → Use anhydrous solvents conditions_check->conditions_sol3 catalyst_sol1 Catalyst deactivated by H₂O? → Use fresh, anhydrous catalyst catalyst_check->catalyst_sol1 catalyst_sol2 Catalyst type incorrect? → Use DMAP for hindered alcohols → Use milder Lewis acid if side reactions occur catalyst_check->catalyst_sol2 substrate_sol1 Substrate deactivated? (e.g., EWG on ring) → Consider a more electron-rich substrate substrate_check->substrate_sol1

Troubleshooting workflow for low or no product yield.
Q2: I am observing a complex mixture of products. How can I improve selectivity?

Answer: The formation of multiple products often points to issues with reaction control or substrate reactivity.

  • Temperature Control: Elevated temperatures can lead to side reactions, such as polymerization (especially with thiophenes or highly activated rings) or decomposition.[3][7] Running the reaction at a lower temperature (e.g., starting at 0°C) can improve selectivity.[10]

  • Rate of Addition: Adding the acylating agent slowly helps to control the reaction rate and temperature, preventing localized high concentrations that can promote side reactions.[7]

  • Stoichiometry: Using a large excess of the acylating agent can sometimes lead to diacylation if the substrate has multiple reactive sites.[10] Careful control of the molar ratios is essential.

  • Catalyst Choice: Strong Lewis acids can sometimes cause unwanted side reactions.[7] Consider using a milder catalyst if this is suspected.

Q3: My reaction workup is difficult, and I suspect I'm losing my product. What are the best practices?

Answer: A proper workup is critical for isolating your acylated product and removing byproducts like octanoic acid.

  • Quenching: First, any unreacted this compound must be safely quenched. This is typically done by slowly adding water or a dilute aqueous base like sodium bicarbonate (NaHCO₃).[11][12] This hydrolysis reaction converts the anhydride into two molecules of octanoic acid.[12]

  • Removing Octanoic Acid: The octanoic acid byproduct is the main impurity to remove. This is effectively achieved by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide.[11] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Drying: After aqueous washes, the organic layer will be saturated with water. It must be dried thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal to prevent finding water in your final product.[13]

  • Purification: If impurities remain, purification by column chromatography on silica (B1680970) gel is a standard final step.[3]

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the typical appearance of this compound?

    • A: It is typically a colorless to pale yellow liquid with a characteristic fatty odor.[14]

  • Q: How can I purify this compound?

    • A: If you suspect the anhydride has partially hydrolyzed, it can be purified by distillation under reduced pressure.[3]

  • Q: Which catalysts are recommended for acylating alcohols or phenols?

    • A: For many alcohols, a base catalyst is used. 4-(Dimethylamino)pyridine (DMAP) is highly effective, especially for secondary and tertiary alcohols, and can be used in catalytic amounts (0.05–2 mol %).[5][15][16] A stoichiometric amount of a tertiary amine like triethylamine or pyridine is often added as an auxiliary base to neutralize the octanoic acid byproduct.[6]

  • Q: What is the best approach for acylating primary or secondary amines?

    • A: Acylation of amines with anhydrides is often straightforward and may not require a catalyst, though gentle heating might be needed.[17] The reaction produces one equivalent of octanoic acid, which will react with the amine starting material to form an ammonium (B1175870) salt. Therefore, you either need to use two equivalents of the amine or add one equivalent of a non-nucleophilic base (like triethylamine) to scavenge the acid.[18]

  • Q: What are suitable solvents for this reaction?

  • Q: How can I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a simple and rapid method to monitor the reaction.[19] A plate is spotted with the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.[20][21]

  • Q: What is the primary byproduct and how does it affect the reaction?

    • A: The reaction of a nucleophile (Nu-H) with this compound produces the acylated product and one molecule of octanoic acid.[22] This acidic byproduct can protonate basic catalysts or the amine substrate, rendering them non-nucleophilic. This is why an auxiliary base is often required.

G cluster_0 Reactants cluster_1 Products Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate + Nucleophile (Addition) Nucleophile Nucleophile (R-OH, R-NH₂) Product Acylated Product Intermediate->Product Elimination of Octanoate Byproduct Octanoic Acid (Byproduct) Intermediate->Byproduct

Generalized nucleophilic addition-elimination pathway.

Section 3: Data Presentation

While precise yields are highly substrate-dependent, the following table summarizes key parameters and their expected impact on acylation reactions.

Table 1: Factors Influencing Yield in Acylation Reactions

ParameterConditionPotential Impact on YieldRationale
Reagent Purity Use of old or improperly stored this compoundLow Yield The anhydride hydrolyzes to octanoic acid, which is a poor acylating agent under these conditions.[1][2]
Temperature Too low (e.g., < 0°C)Low Yield / No Reaction Insufficient thermal energy to overcome the reaction's activation energy.[3]
Too highLow Yield / Side Products Can lead to decomposition of reactants or products and promote side reactions.[3]
Catalyst Absence of DMAP (for hindered alcohols)Low Yield Hindered alcohols require a highly nucleophilic catalyst like DMAP for the reaction to proceed efficiently.[5]
Absence of base (for amines)Max 50% Yield The octanoic acid byproduct protonates half of the amine starting material, rendering it inactive.[18]
Moisture Presence of water in solvents or on glasswareLow Yield Water competes with the substrate as a nucleophile, leading to hydrolysis of the anhydride. It also deactivates moisture-sensitive catalysts.[4][12]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Acylation of an Alcohol (DMAP Catalysis)
  • Preparation: Add the alcohol (1.0 eq.), DMAP (0.1 eq.), and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[18]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine (1.2 eq.) to the stirred solution, followed by the slow, dropwise addition of this compound (1.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.[10]

  • Monitoring: Monitor the disappearance of the starting alcohol using TLC (e.g., eluting with a hexane/ethyl acetate (B1210297) mixture).[1]

  • Workup: Proceed to the workup and purification protocol below.

Protocol 2: General Procedure for Acylation of a Primary/Secondary Amine
  • Preparation: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.

  • Workup: Proceed to the workup and purification protocol below.

Protocol 3: General Reaction Workup and Purification
  • Quench: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to quench excess anhydride and neutralize the octanoic acid.[11]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if pyridine or another amine base was used), saturated aqueous NaHCO₃, and finally with brine (saturated aqueous NaCl).[18]

  • Drying: Drain the organic layer into a flask and dry over anhydrous MgSO₄ or Na₂SO₄.[13]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization as needed.[3]

G cluster_0 Hydrolysis Reaction cluster_1 Consequences anhydride This compound acid Octanoic Acid (x2) anhydride->acid + water Water (H₂O) con1 Reduced Yield of Desired Product acid->con1 Consumes Reagent con2 Deactivation of Lewis Acid Catalysts acid->con2 Reacts with Catalyst

Impact of water contamination on acylation reactions.

References

Technical Support Center: Managing Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of octanoic anhydride (B1165640).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of octanoic anhydride, with a focus on problems arising from its sensitivity to moisture.

Problem/Observation Potential Cause Recommended Action
Reduced reaction yield or formation of unexpected byproducts. Hydrolysis of this compound to octanoic acid due to moisture contamination.1. Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours). 2. Use anhydrous solvents. If solvent purity is uncertain, dry them using activated molecular sieves. 3. Handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques. 4. Verify the purity of the this compound before use (see Purity Analysis Protocols).
Inconsistent results between experiments. Variable moisture content in the this compound or reaction setup.1. Implement a strict protocol for handling and storing this compound. 2. Always use freshly opened bottles of anhydrous solvents or freshly dried solvents. 3. Perform a blank reaction to test for background moisture.
Visible fuming or a strong, acidic odor upon opening the container. Reaction of this compound with atmospheric moisture, producing octanoic acid.[1]1. Minimize the time the container is open to the atmosphere. 2. Blanket the container with an inert gas before sealing. 3. Store the container in a desiccator with a suitable drying agent.
Precipitate formation in the this compound. This is unlikely to be caused by water, as octanoic acid is a liquid. The precipitate could be from other impurities or polymerization.1. Do not use the reagent. 2. Contact the supplier for a certificate of analysis and to report the issue.
Difficulty in achieving a dry reaction environment. Inadequate drying of reagents, solvents, or apparatus.1. Activate molecular sieves by heating them in a glassware oven overnight.[2] 2. Use a vacuum line to remove adsorbed water from glassware before use. 3. Assemble the reaction setup while hot after oven-drying.

Frequently Asked Questions (FAQs)

Q1: What is the primary consequence of this compound's hygroscopic nature?

A1: The primary consequence is its hydrolysis into two equivalents of octanoic acid upon contact with water.[3][4] This contamination can interfere with subsequent reactions, leading to lower yields, the formation of byproducts, and inaccurate stoichiometry.

Q2: How should I properly store this compound to minimize moisture exposure?

A2: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[5] For long-term storage, the container should be placed in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5][6] Using a desiccator can provide an additional layer of protection against ambient moisture.

Q3: Can I use this compound that has been accidentally exposed to air?

A3: It is not recommended. Exposure to air will introduce moisture, leading to the formation of octanoic acid. If the use of such a reagent is unavoidable, its purity should be assessed first using one of the analytical methods described in the Purity Analysis Protocols section. If significant hydrolysis has occurred, purification by distillation may be necessary.[7]

Q4: How can I remove residual water from this compound?

A4: While distillation is a common purification method, for removing trace amounts of water, adding activated 3Å molecular sieves and allowing it to stand for 24-48 hours under an inert atmosphere can be effective. The molecular sieves should be activated by heating in an oven at a high temperature (e.g., 300-350°C) for at least 3-4 hours to remove any adsorbed water.[7]

Q5: What are the signs of this compound degradation due to moisture?

A5: A strong smell of octanoic acid (a fatty, slightly rancid odor) is a key indicator.[1] Analytically, the presence of octanoic acid can be confirmed by techniques such as GC-FID, FTIR, or non-aqueous titration (see Purity Analysis Protocols).

Quantitative Data Summary

Parameter Value Significance Reference
Molecular Weight 270.41 g/mol For stoichiometric calculations.[8]
Boiling Point 280-282 °C (at 760 mmHg)Relevant for purification by distillation.
Density 0.91 g/cm³Useful for volume-to-mass conversions.
Solubility in Water Reacts with water.Highlights its hygroscopic nature.[9]

Experimental Protocols

Purity Analysis Protocols

Objective: To quantify the purity of this compound and determine the concentration of octanoic acid impurity.

Methodology:

  • Sample Preparation (Derivatization to Methyl Esters):

    • Accurately weigh approximately 50 mg of the this compound sample into a vial.

    • Add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour to convert both the anhydride and any octanoic acid impurity to methyl octanoate (B1194180).

    • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a GC vial for analysis.

  • GC-FID Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable.

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Quantification:

    • Prepare calibration standards of methyl octanoate of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Calculate the concentration of methyl octanoate in the sample from the calibration curve.

    • Back-calculate the purity of the original this compound sample.

Objective: To determine the purity of this compound by titrating it as a weak acid in a non-aqueous solvent.

Methodology:

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry flask.

    • Dissolve the sample in 50 mL of the chosen non-aqueous solvent.

    • Add a few drops of the thymol blue indicator. The solution should be yellow.

    • Titrate with the standardized 0.1 M TBAH solution until the color changes to blue.

    • Perform a blank titration with the solvent alone and subtract this value from the sample titration volume.

  • Calculation:

    • Purity (%) = [ (V_sample - V_blank) * M_TBAH * MW_anhydride ] / (2 * m_sample) * 100

      • V_sample = Volume of TBAH for the sample (L)

      • V_blank = Volume of TBAH for the blank (L)

      • M_TBAH = Molarity of TBAH (mol/L)

      • MW_anhydride = Molecular weight of this compound (270.41 g/mol )

      • m_sample = mass of the sample (g)

      • The factor of 2 accounts for the stoichiometry (1 mole of anhydride reacts with 2 moles of hydroxide).

Objective: To determine the water content in this compound.

Methodology:

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.

  • Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones to avoid side reactions, as some standard reagents can react with the anhydride. A reagent with a neutral buffer is recommended.

  • Procedure:

    • Add a suitable volume of the Karl Fischer solvent to the titration vessel and titrate to dryness (pre-titration).

    • Accurately weigh a sample of this compound and inject it into the titration vessel.

    • Start the titration and record the amount of water detected.

    • Due to the potential for slow reaction with the solvent, a longer stirring time may be necessary.

Visualizations

Hydrolysis_Pathway OctanoicAnhydride This compound (C₁₆H₃₀O₃) OctanoicAcid Octanoic Acid (2 x C₈H₁₆O₂) OctanoicAnhydride->OctanoicAcid Hydrolysis Water Water (H₂O) Water->OctanoicAcid Reactant

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_reaction_prep Reaction Preparation cluster_purity_check Purity Verification Storage Store under inert gas (Ar/N₂) Handling Handle in dry environment Storage->Handling DryGlassware Oven-dry glassware Handling->DryGlassware AnhydrousSolvent Use anhydrous solvents DryGlassware->AnhydrousSolvent PurityAnalysis Purity Analysis (GC-FID, Titration) AnhydrousSolvent->PurityAnalysis CheckPurity Is Purity >98%? PurityAnalysis->CheckPurity UseInReaction Use in Reaction CheckPurity->UseInReaction Yes Purify Purify (e.g., Distillation) CheckPurity->Purify No Start Start: This compound Received Start->Storage Purify->PurityAnalysis

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Handling Octanoic Anhydride in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of octanoic anhydride (B1165640) during chemical reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Acylation Reaction

  • Question: I performed an acylation reaction using octanoic anhydride, but I obtained a very low yield of my desired product, or the reaction did not proceed at all. What could be the cause?

  • Answer: Low or no product yield in acylation reactions with this compound is frequently due to the hydrolysis of the anhydride, which converts it to the much less reactive octanoic acid. Several factors could contribute to this:

    • Presence of Water in the Reaction: this compound is highly sensitive to moisture.[1][2] Any water present in your solvents, reagents, or glassware will rapidly hydrolyze the anhydride.

    • Inappropriate Solvent Choice: Using protic solvents (e.g., alcohols, water) can lead to solvolysis, where the solvent reacts with the anhydride.

    • Atmospheric Moisture: Reactions open to the air can absorb moisture, leading to hydrolysis.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) or by flame-drying under an inert atmosphere immediately before use.

      • Use freshly opened, anhydrous solvents or solvents dried using appropriate methods (see Experimental Protocols section).

      • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

    • Select an Appropriate Solvent:

    • Utilize an Inert Atmosphere:

      • Conduct the reaction under an inert atmosphere of nitrogen or argon gas.[4][5] This prevents atmospheric moisture from entering the reaction vessel. Techniques include using a balloon filled with inert gas or a Schlenk line.

Issue 2: Formation of Octanoic Acid as a Major Byproduct

  • Question: My reaction mixture shows a significant amount of octanoic acid, which is complicating my purification process. How can I minimize its formation?

  • Answer: The presence of octanoic acid is a direct indicator of this compound hydrolysis. To minimize its formation, you must rigorously exclude water from your reaction system.

    Troubleshooting Steps:

    • Solvent and Reagent Purity:

      • Verify the water content of your solvent. Even solvents labeled "anhydrous" can absorb moisture over time once opened. Consider using a fresh bottle or redistilling the solvent from a suitable drying agent.

      • Some starting materials may be hygroscopic. Dry them under vacuum before use.

    • Reaction Setup and Execution:

      • Assemble your reaction apparatus while it is still hot from the oven and allow it to cool under a stream of inert gas.

      • Add reagents via syringe through a rubber septum to maintain the inert atmosphere.

    • Use of a Desiccant:

      • For particularly moisture-sensitive reactions, you can add a compatible in-situ drying agent, such as activated molecular sieves (3Å or 4Å), to the reaction mixture. Ensure the desiccant does not interfere with your reaction.

Frequently Asked Questions (FAQs)

  • Q1: How should I store this compound to prevent hydrolysis?

    • A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1] For long-term storage, consider storing it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a sealed ampoule under argon).

  • Q2: Can I use a base like pyridine (B92270) in my reaction with this compound?

    • A2: Yes, a non-nucleophilic base like pyridine or triethylamine (B128534) is often used in acylation reactions.[6] These bases act as catalysts and also neutralize the carboxylic acid byproduct formed during the reaction, which can sometimes improve reaction rates and yields. However, ensure the base is also anhydrous.

  • Q3: What is the relative rate of hydrolysis of this compound compared to other acid derivatives?

    • A3: The reactivity of carboxylic acid derivatives towards hydrolysis generally follows the order: acyl halide > acid anhydride > ester > amide.[7] Therefore, this compound is more susceptible to hydrolysis than a corresponding octanoate (B1194180) ester but less reactive than octanoyl chloride.

  • Q4: How can I tell if my this compound has hydrolyzed?

    • A4: Hydrolysis of this compound produces octanoic acid. You can often detect this by a change in the physical properties of the liquid or by analytical techniques such as Infrared (IR) spectroscopy (disappearance of the characteristic anhydride C=O stretches and appearance of the broad O-H stretch of the carboxylic acid) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Illustrative Relative Stability of this compound in Common Solvents at Room Temperature

Solvent CategoryExample SolventsRelative Hydrolysis RateRationale
Aprotic Nonpolar Hexane, TolueneVery LowLow miscibility with water and non-reactive.
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileLowSoluble but do not participate in hydrolysis. The primary risk is from residual water in the solvent.[1]
Protic Polar Ethanol, MethanolHighThe solvent itself can react with the anhydride (alcoholysis), and they are often not perfectly anhydrous.
Aqueous/Protic Water, Aqueous BuffersVery HighWater is the reactant for hydrolysis.[2]

Note: These are qualitative estimations. The actual rate of hydrolysis depends on the specific water content of the solvent and the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol describes a general method for the acylation of an alcohol with this compound, for example, in the synthesis of an ester.

Materials:

  • Alcohol (substrate)

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous pyridine or triethylamine (optional, as catalyst and acid scavenger)

  • Round-bottom flask and other necessary glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a manifold or balloon setup

  • Syringes and needles

Procedure:

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: Place a magnetic stir bar in the reaction flask. Seal the flask with a rubber septum.

  • Reagent Preparation: Dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents, if used) in anhydrous DCM in the reaction flask. Stir the solution at room temperature.

  • Addition of this compound: Using a dry syringe, slowly add this compound (1.1 equivalents) to the stirred solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (this can range from a few hours to overnight). Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove octanoic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Mandatory Visualization

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Desired Outcome Dry_Glassware Dry Glassware (Oven/Flame-Dry) Inert_Atmosphere Maintain Inert Atmosphere (Nitrogen/Argon) Dry_Glassware->Inert_Atmosphere Critical for Dry_Solvents Use Anhydrous Solvents (Freshly Opened or Dried) Aprotic_Solvent Choose Aprotic Solvent (e.g., DCM, THF) Dry_Solvents->Aprotic_Solvent Select from Dry_Reagents Ensure Anhydrous Reagents (Vacuum Drying) Controlled_Addition Controlled Reagent Addition (Syringe) Dry_Reagents->Controlled_Addition Use in Inert_Atmosphere->Controlled_Addition Enables Aprotic_Solvent->Inert_Atmosphere Combine with Successful_Reaction Successful Reaction (High Yield, Minimized Hydrolysis) Controlled_Addition->Successful_Reaction Leads to Water Water/Moisture Water->Dry_Glassware Eliminate Water->Dry_Solvents Eliminate Water->Dry_Reagents Eliminate Water->Inert_Atmosphere Exclude

Caption: Workflow for preventing this compound hydrolysis.

References

Technical Support Center: Octanoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with octanoic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is octanoic anhydride and what are its primary applications?

This compound (C₁₆H₃₀O₃) is a reactive chemical compound used primarily as an acylating agent in organic synthesis.[1] It is formed from two octanoic acid molecules and is employed in the production of esters, amides, and other acylated compounds, which are often intermediates in the development of pharmaceuticals and other specialty chemicals.[1]

Q2: What are the main safety precautions to consider when working with this compound?

This compound is corrosive and can cause severe skin burns and eye damage.[2][3] It is also moisture-sensitive and will react with water to form octanoic acid.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5] Store it in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.[2]

Q3: How can I quench a reaction that used an excess of this compound?

To quench unreacted this compound, you can add a nucleophilic scavenger. A common and effective method is the slow addition of water, which hydrolyzes the anhydride to the more easily removable octanoic acid.[6] Alternatively, adding a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide (B78521), will both quench the anhydride and deprotonate the resulting octanoic acid, facilitating its removal into the aqueous layer during extraction.[6]

Q4: What are the most suitable analytical techniques for monitoring the progress of my reaction and the purity of my product?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of the purification process. For volatile compounds, Gas Chromatography (GC) can be very effective. To confirm the structure of the final product and identify any impurities, such as residual octanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[6]

Troubleshooting Guide

Problem Probable Cause Solution
Persistent, sharp, or fatty odor in the purified product. Residual octanoic acid is the likely cause of this characteristic odor.[6]Aqueous Base Wash: Dissolve the product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2M) solution of sodium hydroxide (NaOH). This converts octanoic acid to its water-soluble salt, which is removed in the aqueous layer.[6][7] Chromatography: If washing is insufficient, column chromatography is a highly effective method for separating the product from the more polar octanoic acid.[6]
Low or no product yield. 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or the presence of impurities. 2. Hydrolysis of Anhydride: The this compound may have been hydrolyzed by moisture in the reagents or glassware.[4]1. Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. Consider increasing the temperature or adding a catalyst if appropriate. 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Formation of an emulsion during aqueous workup. The presence of long-chain carboxylates (soaps) or other amphiphilic molecules can lead to the formation of stable emulsions.1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. 2. Filtration through Celite: If the emulsion persists, filtering the mixture through a pad of Celite can help to break it up. 3. Dilution: Diluting the organic layer with more solvent can sometimes resolve the emulsion.[8]
Product is contaminated with a byproduct that has a similar polarity. Side reactions may have occurred, leading to byproducts that are difficult to separate by standard extraction or chromatography.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 2. Advanced Chromatographic Techniques: Consider using a different stationary phase or a more specialized chromatography technique, such as reverse-phase chromatography or preparative HPLC.

Experimental Protocols

Standard Aqueous Workup for Neutral Products

This protocol describes the standard procedure to remove acidic impurities, such as octanoic acid, following a reaction with this compound.

  • Quench Reaction: Cool the reaction mixture to room temperature. Slowly and carefully add water or a saturated sodium bicarbonate solution to quench any excess this compound.

  • Dilute: Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[6]

  • Wash with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2-3 times) to remove octanoic acid.[7]

  • Wash with Water and Brine: Wash the organic layer with water (1 time) and then with brine (1 time) to remove any remaining water-soluble impurities and to help break any emulsions.[7]

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

General Protocol for Esterification of an Alcohol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Addition of Anhydride: Add this compound (1.2 equivalents) dropwise to the stirred solution at room temperature. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.05-0.1 equivalents) can be added to accelerate the reaction.[7]

  • Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be gently heated if it is sluggish at room temperature.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and follow the "Standard Aqueous Workup for Neutral Products" protocol described above.

  • Purification: Purify the crude product by flash column chromatography or distillation as needed.[7]

Visualizations

experimental_workflow reaction Reaction with This compound quench Quench Excess Anhydride (Water or NaHCO3) reaction->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash_base Aqueous Base Wash (e.g., NaHCO3) extract->wash_base wash_water_brine Wash with Water and Brine wash_base->wash_water_brine dry Dry Organic Layer (e.g., Na2SO4) wash_water_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Chromatography/Distillation) concentrate->purify product Pure Product purify->product

Caption: Standard workup and purification workflow for this compound reactions.

troubleshooting_logic start Impure Product odor_check Sharp/Fatty Odor? start->odor_check base_wash Perform Aqueous Base Wash odor_check->base_wash Yes low_yield_check Low Yield? odor_check->low_yield_check No chromatography Column Chromatography base_wash->chromatography Odor Persists pure_product Pure Product base_wash->pure_product Odor Gone chromatography->pure_product check_conditions Review Reaction Conditions & Anhydrous Technique low_yield_check->check_conditions Yes end End low_yield_check->end No check_conditions->end

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Byproduct Identification in Octanoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and managing byproducts in reactions involving octanoic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of octanoic anhydride?

A1: this compound is primarily used as an acylating agent in nucleophilic acyl substitution reactions. The most common reactions include:

  • Esterification: Reaction with alcohols to form octanoate (B1194180) esters.

  • Amidation: Reaction with primary or secondary amines to form octanamides.

  • Hydrolysis: Reaction with water to form octanoic acid. This is often an undesirable side reaction.[1]

Q2: What is the primary byproduct in this compound reactions?

A2: In both esterification and amidation reactions, octanoic acid is an intrinsic byproduct of the reaction mechanism. For every molecule of ester or amide formed, one molecule of octanoic acid is generated.[2] Hydrolysis of this compound, which can occur if moisture is present, will also produce two equivalents of octanoic acid.

Q3: Can other byproducts form in these reactions?

A3: While octanoic acid is the most common byproduct, others can form under specific conditions:

  • Diacylation: In reactions with primary amines, it's possible for the amine to be acylated twice, especially if the reaction conditions are not carefully controlled.

  • Side reactions with solvents: While less common with standard inert solvents, reactive solvents could potentially lead to side products. It is crucial to use anhydrous, non-reactive solvents.

  • Byproducts from impurities: Impurities in the this compound itself could lead to other byproducts. Commercially available this compound typically has a purity of at least 95%, with the main impurity being octanoic acid.[3][4]

Q4: How can I minimize the formation of octanoic acid from hydrolysis?

A4: To minimize hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout your experiment. This can be achieved by:

  • Using oven-dried or flame-dried glassware.

  • Using anhydrous solvents and reagents.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon.

Q5: How can I remove the octanoic acid byproduct from my reaction mixture?

A5: Octanoic acid can be removed during the aqueous work-up by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] The basic wash will convert the carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester or Amide
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature, if the reactants and products are stable at higher temperatures. - Use a catalyst if applicable (e.g., DMAP for esterification).
Hydrolysis of this compound - Ensure all glassware, solvents, and reagents are rigorously dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reversible Reaction - For esterification, use a large excess of the alcohol to drive the equilibrium towards the product.[7] - Remove water as it forms using a Dean-Stark apparatus, especially in Fischer esterification.[7]
Stoichiometry Issues - For amidation with primary amines, at least two equivalents of the amine are required as one equivalent will be protonated by the octanoic acid byproduct.
Issue 2: Presence of Unexpected Byproducts in Analytical Data (TLC, GC-MS, LC-MS)
Possible Cause Troubleshooting Steps
Impure Starting Materials - Check the purity of the starting this compound and the nucleophile (alcohol or amine) by GC-MS, HPLC, or NMR before use. - Purify starting materials if necessary.
Side Reactions at High Temperatures - Run the reaction at a lower temperature. Reactions with this compound are often exothermic, so controlled addition of the anhydride to the nucleophile solution at a reduced temperature (e.g., 0 °C) is recommended.[8]
Reaction with Solvent - Ensure the solvent is inert under the reaction conditions.
Issue 3: Exothermic Reaction Leading to Poor Control and Byproduct Formation
Possible Cause Troubleshooting Steps
Rapid Addition of Reagents - Add the this compound dropwise to the solution of the nucleophile.[8]
Concentrated Reaction Mixture - Use a more dilute solution to help dissipate the heat generated.
Inadequate Cooling - Perform the addition of the anhydride at a lower temperature (e.g., in an ice bath at 0 °C).[8] - For larger-scale reactions, ensure the cooling system has the capacity to handle the heat generated.[9]

Quantitative Data on Byproduct Formation

While specific quantitative data for every possible reaction is extensive, the following table provides a general overview of expected byproduct levels.

Reaction TypeByproductExpected AmountNotes
Esterification Octanoic Acid1 equivalent per equivalent of ester formedThis is an intrinsic byproduct of the reaction.
Amidation Octanoic Acid1 equivalent per equivalent of amide formedThis is an intrinsic byproduct of the reaction.
Hydrolysis Octanoic AcidUp to 2 equivalents per equivalent of anhydride reactedThis is an undesired side reaction. The amount will depend on the quantity of water present.

Experimental Protocols

The following are representative protocols for the analysis of this compound reaction mixtures. Optimization for specific instruments and reaction matrices may be required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Objective: To separate and identify the components of a reaction mixture, including this compound, the desired product (ester or amide), and octanoic acid.

Methodology:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).

    • For acidic byproducts, derivatization to their corresponding methyl esters (FAMEs) can be performed to improve chromatographic separation and detection. A common method is to use BF₃ in methanol.[10]

  • GC-MS Parameters (Illustrative):

    • GC System: Agilent 6890N or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar capillary column for better separation of fatty acids.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 240 °C at 10 °C/min.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5973 or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Data Analysis: Identify compounds by comparing their retention times and mass spectra to known standards or a spectral library (e.g., NIST).[11]

High-Performance Liquid Chromatography (HPLC) for Quantification of Octanoic Acid

Objective: To quantify the amount of unreacted this compound and the octanoic acid byproduct in a reaction mixture.

Methodology:

  • Sample Preparation:

    • Prepare a calibration curve using standard solutions of octanoic acid and this compound of known concentrations.

    • Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • HPLC Parameters (Illustrative):

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Data Analysis: Quantify the components by comparing their peak areas to the calibration curves.

Quantitative ¹H-NMR (qNMR) for Purity Assessment

Objective: To determine the purity of the final product and quantify any residual starting materials or byproducts.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the purified product (e.g., 10-20 mg) and a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • ¹H-NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Qualitative Analysis

Objective: To quickly identify the presence of this compound and octanoic acid.

Methodology:

  • Sample Preparation:

    • Acquire a spectrum of the neat liquid sample using an ATR-FTIR spectrometer.

  • Data Analysis:

    • This compound: Look for two characteristic carbonyl (C=O) stretching bands around 1820 cm⁻¹ and 1750 cm⁻¹.

    • Octanoic Acid: Look for a broad O-H stretching band from 3300-2500 cm⁻¹ and a single C=O stretching band around 1710 cm⁻¹. The presence of these peaks in a sample of this compound indicates hydrolysis.

Visualizations

Reaction_Pathways octanoic_anhydride This compound ester Octanoate Ester octanoic_anhydride->ester Esterification amide Octanamide octanoic_anhydride->amide Amidation octanoic_acid Octanoic Acid (Byproduct) octanoic_anhydride->octanoic_acid Hydrolysis alcohol Alcohol (R'-OH) alcohol->ester amine Amine (R'-NH2) amine->amide water Water (H2O) water->octanoic_acid ester->octanoic_acid + amide->octanoic_acid +

Caption: Main reaction pathways of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Analyze Starting Materials (Anhydride, Nucleophile, Solvent) start->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_pure Reagents Pure? check_reagents->reagents_pure conditions_ok->reagents_pure Yes optimize Optimize Conditions (e.g., lower temp, longer time) conditions_ok->optimize No purify_reagents Purify Starting Materials reagents_pure->purify_reagents No check_workup Review Work-up Procedure reagents_pure->check_workup Yes final_analysis Re-run Reaction and Analyze optimize->final_analysis purify_reagents->final_analysis workup_ok Work-up Correct? check_workup->workup_ok modify_workup Modify Work-up (e.g., additional base wash) workup_ok->modify_workup No workup_ok->final_analysis Yes modify_workup->final_analysis

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Catalyst Selection for Octanoic Anhydride-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in octanoic anhydride-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for reactions with octanoic anhydride (B1165640)?

A1: The primary catalysts employed fall into three main categories:

  • Lewis Acids: These electron-pair acceptors activate the anhydride. Scandium triflate (Sc(OTf)₃) is a notable example due to its high activity.[1]

  • Solid Acids: Heterogeneous catalysts like zeolites (e.g., H-beta, H-Y) and acidic resins (e.g., Amberlyst-15) are often used, particularly in industrial settings, to simplify catalyst removal.[2][3]

  • Nucleophilic Catalysts: These catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and imidazole, operate by forming a highly reactive acylated intermediate.[4]

Q2: How do I select the appropriate catalyst for my specific reaction?

A2: Catalyst selection depends on several factors, including the substrate, desired reaction (e.g., esterification, Friedel-Crafts acylation), and process constraints. A general guideline is presented in the workflow diagram below.

Q3: What are the typical side reactions observed in this compound-mediated reactions?

A3: Side reactions can vary depending on the catalyst and substrate. Common side reactions include:

  • Hydrolysis: this compound can react with any moisture present to form octanoic acid.

  • Rearrangement: In Friedel-Crafts acylations, the acylium ion intermediate can sometimes undergo rearrangement.[5]

  • Substrate Degradation: Sensitive functional groups on the substrate may not be compatible with the reaction conditions.

Q4: How can I minimize catalyst deactivation when using solid acids like zeolites?

A4: Catalyst deactivation in zeolites is often caused by coke formation or poisoning of the active sites.[6][7] To minimize this:

  • Ensure proper calcination of the zeolite before use.

  • Optimize reaction temperature and time to avoid excessive side reactions leading to coke.

  • Consider using a solvent to improve mass transfer and reduce coke formation.

  • Regeneration can often be achieved by controlled burning of the coke in a stream of air.

Troubleshooting Guides

Low or No Yield
Probable Cause Solution
Inactive Catalyst For Lewis acids, ensure anhydrous conditions as they are moisture-sensitive. For solid acids, ensure the catalyst has been properly activated (e.g., calcined). For nucleophilic catalysts, check the purity of the catalyst.
Insufficient Catalyst Loading Increase the catalyst loading incrementally. Typical loadings range from 0.1 mol% for highly active catalysts to 10 wt% for some solid acids.[2][8]
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures.
Sterically Hindered Substrate For sterically hindered alcohols, a more active catalyst like DMAP may be required. Longer reaction times or higher temperatures may also be necessary.[4]
Poor Quality Reagents Ensure the this compound and substrate are pure and dry. Hydrolysis of the anhydride to octanoic acid is a common issue.[9]
Formation of Multiple Products
Probable Cause Solution
Side Reactions Optimize reaction conditions (temperature, time, solvent) to favor the desired product. Consider a more selective catalyst.
Polysubstitution (Friedel-Crafts) Use a milder Lewis acid or a solid acid catalyst to improve selectivity. The monoacylated product is deactivating, which usually prevents further acylation.[5]
Rearrangement of Acylium Ion This is less common with acylation compared to alkylation. If suspected, consider a different catalyst or reaction strategy.[5][10]
Difficult Product Purification
Probable Cause Solution
Residual Catalyst For homogeneous catalysts (Lewis acids, DMAP), perform an aqueous workup to remove them. For solid acids, simple filtration is usually sufficient.
Unreacted Anhydride and Octanoic Acid Quench the reaction with water or a dilute base to hydrolyze the remaining anhydride. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove octanoic acid.[11]
Formation of Emulsions during Workup If emulsions form during aqueous extraction, add brine to help break the emulsion.

Quantitative Data

Table 1: Comparison of Catalysts for Esterification of Alcohols with this compound

CatalystSubstrateTemp. (°C)Time (h)Yield (%)Reference
DMAP (1 mol%)1-Butanol (B46404)Room Temp2>95[12]
DMAP (2 mol%)2-Butanol506~90[12]
DMAP (5 mol%) & Et₃Ntert-Butanol5024~85[12]
Sulfuric Acidn-Octanol140-High[13]
Dowex 50WX8n-Octanol140-High[13]

Table 2: Performance of Zeolite Catalysts in Friedel-Crafts Acylation of Anisole (B1667542) with Octanoic Acid

CatalystConversion of Octanoic Acid (%)Selectivity for p-octanoyl anisole (%)Reference
Mix-Hβ72.782.5[3]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol (e.g., 1-Butanol)

Materials:

  • 1-Butanol

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry flask, add 1-butanol (1.0 eq).

  • Add this compound (1.1 eq).

  • Add DMAP (0.01-0.05 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove unreacted this compound and octanoic acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography if necessary.[12]

Protocol 2: Friedel-Crafts Acylation of Anisole using a Solid Acid Catalyst (e.g., Zeolite H-beta)

Materials:

  • Anisole

  • This compound

  • Zeolite H-beta catalyst (activated)

  • Solvent (e.g., dodecane, if not solvent-free)

Procedure:

  • Activate the zeolite H-beta catalyst by heating under vacuum or in a stream of inert gas.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated zeolite catalyst.

  • Add anisole and this compound (typically in a molar excess of anisole).

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • The filtrate contains the product, unreacted starting materials, and byproducts. Purify the product by distillation or column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Reaction: Substrate & Desired Product esterification Esterification start->esterification Esterification fc_acylation Friedel-Crafts Acylation start->fc_acylation Acylation substrate_type Substrate Type? esterification->substrate_type fc_acylation->substrate_type Aromatic Substrate primary_secondary_alcohol Primary or Secondary Alcohol substrate_type->primary_secondary_alcohol Alcohol tertiary_alcohol Tertiary or Hindered Alcohol substrate_type->tertiary_alcohol Alcohol activated_aromatic Activated Aromatic substrate_type->activated_aromatic Aromatic deactivated_aromatic Deactivated Aromatic substrate_type->deactivated_aromatic Aromatic catalyst_choice1 DMAP or Lewis Acid (e.g., Sc(OTf)₃) primary_secondary_alcohol->catalyst_choice1 catalyst_choice2 DMAP (more effective) tertiary_alcohol->catalyst_choice2 catalyst_choice3 Solid Acid (Zeolite) or Lewis Acid activated_aromatic->catalyst_choice3 catalyst_choice4 Stronger Lewis Acid (e.g., AlCl₃ - may be too harsh) Consider alternative strategy deactivated_aromatic->catalyst_choice4 process_considerations Process Considerations? catalyst_choice1->process_considerations catalyst_choice2->process_considerations catalyst_choice3->process_considerations lab_scale Lab Scale process_considerations->lab_scale Easy workup industrial_scale Industrial Scale process_considerations->industrial_scale Catalyst recyclability catalyst_final1 DMAP / Sc(OTf)₃ lab_scale->catalyst_final1 catalyst_final2 Solid Acid (e.g., Zeolite, Amberlyst-15) industrial_scale->catalyst_final2

Caption: Catalyst selection workflow for this compound reactions.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Check Reaction Conditions check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading check_catalyst->increase_loading No reactivate_catalyst Re-activate / Use Fresh Catalyst check_catalyst->reactivate_catalyst No check_reagents Check Reagent Purity check_conditions->check_reagents Yes increase_temp Increase Temperature check_conditions->increase_temp No increase_time Increase Reaction Time check_conditions->increase_time No purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No solution Improved Yield check_reagents->solution Yes catalyst_ok Catalyst OK conditions_ok Conditions OK increase_loading->solution reactivate_catalyst->solution increase_temp->solution increase_time->solution purify_reagents->solution

Caption: Troubleshooting logic for addressing low reaction yields.

DMAP_Mechanism reagents This compound + DMAP intermediate N-Octanoyl-4-dimethylaminopyridinium Ion (Highly Reactive Intermediate) reagents->intermediate Step 1: Activation product_formation Nucleophilic attack by Alcohol intermediate->product_formation alcohol Alcohol (R-OH) alcohol->product_formation products Ester + Regenerated DMAP + Octanoic Acid product_formation->products Step 2: Acyl Transfer

References

Technical Support Center: Scaling Up Reactions Involving Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving octanoic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for a seamless transition from laboratory to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with octanoic anhydride is sluggish or incomplete upon scale-up. What are the common causes and how can I address this?

A1: Several factors can contribute to a sluggish or incomplete reaction during scale-up. These include:

  • Insufficient Mixing: What works in a small flask may not be adequate in a large reactor. Poor mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure your reactor is equipped with an appropriate stirrer for the scale and viscosity of your reaction mixture. Consider using overhead stirrers with multiple impellers to ensure homogeneity.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate at which reactants come into contact can be a limiting factor at a larger scale.

    • Solution: Improve agitation and consider using a solvent that better solubilizes all reactants.

  • Temperature Control: Inadequate temperature control can lead to slower reaction rates.

    • Solution: Monitor the internal reaction temperature closely and ensure your heating system is capable of maintaining the desired temperature throughout the larger volume.

Q2: I am observing an increase in impurities and side products now that I have scaled up my reaction. Why is this happening and what can I do?

A2: The impurity profile of a reaction can change significantly with scale due to a number of factors:

  • Exotherm Control: Acylation reactions with this compound are often exothermic.[1] Poor heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions.[1]

    • Solution: Implement robust temperature control measures. This includes using a reactor with a high surface area-to-volume ratio, employing a reliable cooling system, and controlling the rate of reagent addition.[1]

  • Prolonged Reaction Times: If the reaction is slower at a larger scale, the extended time at elevated temperatures can lead to the degradation of reactants or products.

    • Solution: Optimize the reaction conditions to reduce the reaction time. This may involve adjusting the temperature, catalyst loading, or reactant concentrations.

  • Stoichiometry: Inaccurate measurement of reagents at a larger scale can lead to an excess of one reactant, which may promote side reactions.

    • Solution: Carefully calibrate all measuring equipment and ensure accurate stoichiometry.

Q3: How should I handle the purification of my product on a larger scale, especially if it is an oil?

A3: Large-scale purification requires moving beyond laboratory-scale techniques like column chromatography. Common industrial methods include:

  • Distillation: If your product is thermally stable, vacuum distillation can be an effective method for purification.[2]

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is often the most efficient and scalable purification method.[3][4]

  • Liquid-Liquid Extraction: A series of aqueous washes can be used to remove water-soluble impurities like residual octanoic acid and catalysts.[2][5]

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction temperature in small increments.- Increase catalyst loading.- Extend reaction time, monitoring for product degradation.
Hydrolysis of this compound - Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions - Optimize reaction temperature to minimize side product formation.- Control the rate of addition of this compound.- Use a more selective catalyst if available.
Product Loss During Workup - Minimize the number of transfer steps.- Optimize extraction and washing procedures to avoid emulsion formation.
Issue 2: Managing Exothermic Reactions
Symptom Possible Cause Immediate Action Preventative Measures
Rapid, uncontrolled temperature increase Thermal runaway due to rapid addition of reagents or inadequate cooling.[1]- Immediately stop the addition of reagents.- Increase cooling to the maximum.- If necessary, add a pre-cooled, non-reactive solvent to dilute the reaction mixture.- Add this compound slowly and in a controlled manner.- Ensure the cooling system is adequate for the scale of the reaction.- Perform a safety assessment before scaling up.
Formation of dark-colored impurities Localized overheating or "hot spots" due to poor mixing.- Improve agitation to ensure uniform temperature distribution.- Use an appropriately sized and shaped stirrer for the reactor.- Consider using a reactor with better heat transfer properties.

Experimental Protocols

Protocol 1: Scale-Up of Esterification of a Primary Alcohol with this compound

This protocol describes a general procedure for the esterification of a primary alcohol with this compound at a 1 mole scale.

Materials:

  • Primary Alcohol (e.g., 1-butanol): 1.0 mol

  • This compound: 1.1 mol

  • 4-(Dimethylaminopyridine) (DMAP): 0.02 mol

  • Dichloromethane (DCM), anhydrous: 2 L

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 5 L reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve the primary alcohol (1.0 mol) and DMAP (0.02 mol) in anhydrous DCM (1 L).

  • Reagent Addition: Dissolve this compound (1.1 mol) in anhydrous DCM (1 L) and add it to the addition funnel.

  • Reaction: Cool the reactor to 0-5 °C using an ice bath. Slowly add the this compound solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Quench the reaction by slowly adding 1 M HCl (500 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Large-Scale Amide Synthesis via the Mixed Anhydride Method

This protocol outlines a general procedure for the synthesis of an amide from a carboxylic acid and an amine using isobutyl chloroformate to form a mixed anhydride, a common strategy for large-scale amide bond formation.[1]

Materials:

  • Carboxylic Acid (e.g., Octanoic Acid): 0.5 mol

  • Amine: 0.5 mol

  • Isobutyl Chloroformate: 0.55 mol

  • Triethylamine (B128534) (TEA): 0.6 mol

  • Anhydrous Dichloromethane (DCM): 2.5 L

Procedure:

  • Reaction Setup: In a 5 L, 3-neck flask equipped with an overhead stirrer, temperature probe, and addition funnel, suspend the carboxylic acid (0.5 mol) in anhydrous DCM (1.5 L) under a nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C. Add triethylamine (0.6 mol) dropwise, keeping the internal temperature below 5 °C.[1]

  • Mixed Anhydride Formation: Add isobutyl chloroformate (0.55 mol) dropwise over 30-45 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.[1]

  • Amine Addition: Dissolve the amine (0.5 mol) in anhydrous DCM (0.5 L) and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.[1]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and perform a standard aqueous workup. The crude amide can then be purified by recrystallization or distillation.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of 1-Butanol with this compound at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
1-Butanol 10 g1 kg
This compound 1.1 eq1.1 eq
DMAP 0.02 eq0.02 eq
Solvent (DCM) 100 mL10 L
Addition Time 15 min1-2 hours
Reaction Time 2-4 hours4-6 hours
Typical Yield >95%85-95%

Table 2: Effect of Catalyst Loading on Reaction Time in Acylation of Aniline with this compound

Catalyst Catalyst Loading (mol%) Reaction Time (hours) Yield (%)
DMAP1885
DMAP5292
None->24<10

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Hydrolysis Anhydride Hydrolysis? Start->Hydrolysis SideReactions Significant Side Reactions? Start->SideReactions WorkupLoss Loss During Workup? Start->WorkupLoss IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp IncreaseCatalyst Increase Catalyst Loading IncompleteReaction->IncreaseCatalyst IncreaseTime Extend Reaction Time IncompleteReaction->IncreaseTime DryGlassware Use Dry Glassware Hydrolysis->DryGlassware AnhydrousSolvent Use Anhydrous Solvents Hydrolysis->AnhydrousSolvent InertAtmosphere Use Inert Atmosphere Hydrolysis->InertAtmosphere OptimizeTemp Optimize Temperature SideReactions->OptimizeTemp ControlledAddition Control Reagent Addition SideReactions->ControlledAddition SelectiveCatalyst Use More Selective Catalyst SideReactions->SelectiveCatalyst MinimizeTransfers Minimize Transfers WorkupLoss->MinimizeTransfers OptimizeExtraction Optimize Extraction WorkupLoss->OptimizeExtraction End Yield Improved IncreaseTemp->End IncreaseCatalyst->End IncreaseTime->End DryGlassware->End AnhydrousSolvent->End InertAtmosphere->End OptimizeTemp->End ControlledAddition->End SelectiveCatalyst->End MinimizeTransfers->End OptimizeExtraction->End

Caption: Troubleshooting workflow for low product yield.

Exotherm_Management_Workflow Start Start of Exothermic Reaction MonitorTemp Continuously Monitor Internal Temperature Start->MonitorTemp TempStable Temperature Stable? MonitorTemp->TempStable TempRise Rapid Temperature Rise? TempStable->TempRise No Proceed Proceed with Reaction TempStable->Proceed Yes TempRise->MonitorTemp No StopAddition Stop Reagent Addition TempRise->StopAddition Yes IncreaseCooling Increase Cooling StopAddition->IncreaseCooling Dilute Dilute with Cold Solvent (if safe) IncreaseCooling->Dilute Review Review Safety Protocol Dilute->Review Proceed->MonitorTemp

Caption: Workflow for managing exothermic reactions.

This compound and Cell Signaling

While this compound is primarily a laboratory reagent, its hydrolysis product, octanoic acid, is a medium-chain fatty acid that can influence cellular signaling pathways. This is of particular interest to researchers in drug development and cell biology.

Octanoic acid has been shown to impact the Akt-mTOR signaling pathway .[6][7] This pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have indicated that medium-chain fatty acids can promote the phosphorylation of key proteins in this pathway, such as Akt and mTOR.[6][7] Understanding how compounds like octanoic acid interact with these fundamental cellular processes can be crucial in the development of new therapeutics.

Akt_mTOR_Pathway OctanoicAcid Octanoic Acid Akt Akt OctanoicAcid->Akt promotes phosphorylation mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: Influence of octanoic acid on the Akt-mTOR signaling pathway.

References

Technical Support Center: Challenges in Using Octanoic Anhydride and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving octanoic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of octanoic anhydride in research and development?

This compound is a highly reactive agent primarily used for acylation reactions, specifically the introduction of an octanoyl group onto various nucleophiles. Its main applications include the synthesis of esters from alcohols and amides from amines. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and surfactants.

Q2: My reaction with this compound is sluggish. What are the potential reasons?

Several factors can contribute to a slow reaction rate. The nucleophilicity of your substrate is a primary determinant; sterically hindered or electron-deficient alcohols and amines will react more slowly. Additionally, the reaction temperature may be too low to overcome the activation energy. Finally, ensure that if a catalyst is required, it is active and present in a sufficient amount.

Q3: Why is my amidation reaction with a primary amine yielding less than 50% of the desired product, even with a full equivalent of the amine?

The reaction of an amine with this compound produces one equivalent of the desired amide and one equivalent of octanoic acid as a byproduct. Since amines are basic, the octanoic acid byproduct will react with a second equivalent of your amine in an acid-base neutralization to form an ammonium (B1175870) carboxylate salt. This effectively consumes half of your amine, limiting the theoretical yield of the amide to 50%. To drive the reaction to completion, a minimum of two equivalents of the amine is required, or one equivalent of the amine in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the octanoic acid.

Q4: What is the main cause of a sharp, unpleasant odor in my purified product?

A persistent, sharp, or fatty odor is characteristic of residual octanoic acid. This indicates that the purification method was not sufficient to remove this byproduct.

Q5: How should I properly store and handle this compound?

This compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as argon or nitrogen. It is corrosive and can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product 1. Hydrolysis of this compound: Reagents, solvents, or glassware were not sufficiently dry. 2. Inactive Catalyst: If a catalyst (e.g., Lewis acid) is used, it may have been deactivated by moisture. 3. Insufficient Reagent: The molar ratio of this compound to the substrate is too low. 4. Low Substrate Reactivity: The nucleophile (alcohol or amine) is sterically hindered or electronically poor. 5. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy.1. Rigorously dry all glassware in an oven before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, unopened bottle of the catalyst. 3. Increase the molar equivalents of this compound (e.g., 1.2 to 1.5 equivalents). 4. Increase the reaction time, use a higher temperature, or add a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). 5. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of Multiple Products 1. Poly-acylation: The substrate has multiple reactive sites (e.g., diols, diamines). 2. Impure Starting Materials: Impurities in the this compound or the substrate are reacting. 3. Side Reactions: The reaction conditions are promoting undesired side reactions.1. Use a protecting group strategy to block other reactive sites. Alternatively, control the stoichiometry of the this compound carefully and add it slowly to the reaction mixture. 2. Purify the starting materials before the reaction. This compound can be purified by vacuum distillation. 3. Optimize reaction conditions, such as lowering the temperature or using a more selective catalyst.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Residual octanoic acid or other byproducts can prevent crystallization. 2. Product is Inherently an Oil: Many octanoate (B1194180) esters and amides are oils at room temperature.1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. If this is not effective, column chromatography is a reliable purification method. 2. If the product is an oil, purification by column chromatography or vacuum distillation is recommended.

Troubleshooting Logic for Low Reaction Yields

Troubleshooting_Low_Yield start Low or No Yield q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the substrate sterically hindered or electron-poor? a1_yes->q2 sol1 Dry all reagents, solvents, and glassware. Use an inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Increase reaction temperature and/or time. Consider using a catalyst (e.g., DMAP). a2_yes->sol2 q3 Is the reaction temperature optimized? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the stoichiometry of reagents correct? a3_yes->q4 sol3 Gradually increase temperature while monitoring the reaction. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Re-evaluate reaction setup and consider alternative synthetic routes. a4_yes->end_node sol4 Use a slight excess of this compound. For amidation, use at least 2 eq. of amine or a non-nucleophilic base. a4_no->sol4

A troubleshooting decision tree for low product yield.

Quantitative Data

Comparison of Catalysts for the Esterification of Octanoic Acid

While specific data for this compound is limited, the following table provides a comparison of various catalysts for the esterification of octanoic acid with 2-ethyl-1-hexanol, which can serve as a useful guide.

CatalystCatalyst TypeReaction Temperature (°C)Reaction Time (h)Conversion (%)
Sulfuric Acid (H₂SO₄)Homogeneous Acid1204>95
p-Toluenesulfonic Acid (pTSA)Homogeneous Acid1204>95
Amberlyst-15Heterogeneous Solid Acid1208~80
Novozym® 435 (Lipase)Biocatalyst (Enzyme)6024>98

Note: This data is illustrative and actual results may vary depending on the specific alcohol, solvent, and reaction scale.

Reactivity Comparison of Acylating Agents
Acylating AgentGeneral ReactivityByproductHandling Considerations
Octanoyl Chloride Very HighHCl (corrosive gas)Highly moisture-sensitive, corrosive.
This compound HighOctanoic AcidMoisture-sensitive, less corrosive than acyl chloride.
Octanoic Acid ModerateWaterRequires a catalyst and often removal of water to drive equilibrium.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol

This protocol describes the synthesis of an octanoate ester from a primary alcohol using 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.05 eq)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol and anhydrous DCM.

  • Add DMAP to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove unreacted anhydride and octanoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or vacuum distillation if necessary.

Generalized Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup reagents Add Solvent and Substrate (e.g., alcohol or amine) setup->reagents catalyst Add Catalyst (if required) (e.g., DMAP, Pyridine) reagents->catalyst anhydride Slowly Add this compound (Control temperature) catalyst->anhydride reaction Stir at Appropriate Temperature (Monitor by TLC/GC/LC-MS) anhydride->reaction workup Aqueous Workup (Quench, wash with base, brine) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->drying purification Purification (Column chromatography, distillation) drying->purification analysis Characterization (NMR, IR, MS) purification->analysis end_node End analysis->end_node

A generalized experimental workflow for acylation.

Signaling Pathway Visualization

Ghrelin Acylation by Ghrelin O-Acyltransferase (GOAT)

The peptide hormone ghrelin requires acylation with an octanoyl group to become active and bind to its receptor, the growth hormone secretagogue receptor 1a (GHS-R1a).[2][3] This post-translational modification is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[2][3] The octanoyl group is transferred from octanoyl-CoA to the serine-3 residue of the ghrelin peptide.[2][4] This acylation is a critical step in the signaling pathway that regulates hunger, growth hormone release, and energy metabolism.[2][3]

Ghrelin_Acylation_Pathway cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen Octanoyl_CoA Octanoyl-CoA GOAT GOAT Enzyme (Ghrelin O-Acyltransferase) Octanoyl_CoA->GOAT Enters active site Pro_ghrelin Pro-ghrelin Pro_ghrelin->GOAT Binds to enzyme Acylated_ghrelin Acylated Ghrelin (Active) GHS_R1a GHS-R1a Receptor Acylated_ghrelin->GHS_R1a Binds and activates GOAT->Acylated_ghrelin Catalyzes octanoylation Signaling Downstream Signaling (Hunger, GH release) GHS_R1a->Signaling Initiates

Ghrelin acylation signaling pathway.

References

Technical Support Center: Refining Experimental Protocols for Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving octanoic anhydride (B1165640). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of octanoic anhydride in research and drug development?

This compound is a versatile reagent primarily used for the introduction of an octanoyl group onto various molecules.[1] In drug development, this modification is often employed to increase the lipophilicity of a drug substance, which can enhance its absorption and bioavailability. This strategy is common in the synthesis of prodrugs.[2][3][4][5] It is also a key reagent in the synthesis of esters and amides for various applications in organic chemistry.

Q2: What are the key safety precautions to take when working with this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts exothermically with water, so all glassware must be thoroughly dried to prevent uncontrolled reactions and hydrolysis of the reagent.[7][8]

Q3: How can I confirm the purity of my this compound reagent?

The purity of this compound can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of octanoic acid is a common impurity and a direct indicator of hydrolysis.[9]

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue in organic synthesis. The following table outlines potential causes and solutions when using this compound.

Probable CauseRecommended Solution
Reagent Degradation: this compound has hydrolyzed due to exposure to moisture.[9]Ensure all glassware is oven or flame-dried. Use anhydrous solvents and handle the anhydride under an inert atmosphere (e.g., nitrogen or argon).[7]
Incomplete Reaction: The reaction has not gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][11] Consider increasing the reaction time or temperature. If the reaction has stalled, adding more of the limiting reagent may be necessary.[12]
Insufficient Nucleophilicity of the Substrate: The alcohol or amine is not reactive enough.Add a catalyst such as 4-(dimethylamino)pyridine (DMAP) or pyridine (B92270) to increase the rate of acylation.[7][13]
Steric Hindrance: The alcohol or amine is sterically hindered, slowing down the reaction.For sterically hindered alcohols, using a more potent catalyst system like 1-methylimidazole (B24206) in combination with triethylamine (B128534) may be effective.[14][15]

Problem 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.

Probable CauseRecommended Solution
Hydrolysis of this compound: The most common side product is octanoic acid, formed from the reaction of the anhydride with water.[16]Meticulously follow anhydrous reaction protocols.[16]
Reaction with Solvent: The solvent may be participating in the reaction.Choose an inert solvent that does not have reactive functional groups (e.g., avoid alcoholic solvents if you are acylating an amine).
Diacylation of Primary Amines: The primary amine is acylated twice.Use a controlled amount of this compound (1 equivalent or slightly less). Add the anhydride slowly to the reaction mixture at a low temperature.
Elimination Reactions: For sterically hindered alcohols, elimination can compete with acylation, especially at higher temperatures.[14]Use milder reaction conditions and a non-nucleophilic base if a base is required.

Problem 3: Difficult Work-up and Purification

Challenges during the isolation and purification of the desired product can lead to significant product loss.

Probable CauseRecommended Solution
Emulsion Formation During Extraction: The formation of a stable emulsion between the organic and aqueous layers prevents proper separation.[17]Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[18][19] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[18]
Presence of Octanoic Acid Byproduct: The acidic byproduct complicates purification.During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to convert octanoic acid into its water-soluble sodium salt, which will then partition into the aqueous layer.[17][20]
Co-elution of Product and Impurities during Column Chromatography: The product and impurities have similar polarities.Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal).[21][22][23] A common starting point for esters is a mixture of hexanes and ethyl acetate.[22]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Alcohol

This protocol describes the esterification of a primary alcohol using this compound with DMAP as a catalyst.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol and DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Acylation of a Primary Amine

This protocol details the synthesis of an N-substituted octanamide (B1217078) from a primary amine.

Materials:

  • Primary amine (2.2 eq)

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ solution (to remove octanoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Alcohols with Anhydrides

CatalystSubstrate ScopeReaction ConditionsTypical YieldsNotes
DMAP Primary and secondary alcoholsMild (0 °C to room temp.)High to excellentHighly efficient, but can be toxic.[14]
Pyridine Primary and secondary alcoholsRoom temperature to refluxGood to highLess reactive than DMAP; often used as both a catalyst and a base.
1-Methylimidazole Sterically hindered alcoholsRoom temperatureGoodEffective for challenging substrates where DMAP may be less efficient.[14]
Lewis Acids (e.g., Sc(OTf)₃) Wide range of alcoholsVariesHighCan be expensive and sensitive to moisture.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Substrate & Catalyst in Anhydrous Solvent cool Cool to 0 °C prep->cool 1. add Add this compound cool->add 2. react Stir at Room Temperature add->react 3. monitor Monitor by TLC react->monitor 4. quench Quench Reaction monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. wash Wash Organic Layer extract->wash 7. dry Dry & Concentrate wash->dry 8. purify Column Chromatography or Recrystallization dry->purify 9.

Caption: A generalized experimental workflow for acylation reactions using this compound.

troubleshooting_workflow start Low Product Yield check_reagent Is the this compound old or improperly stored? start->check_reagent check_conditions Are the reaction conditions (time, temp) appropriate? check_reagent->check_conditions No hydrolysis High probability of hydrolysis. Use fresh reagent and anhydrous conditions. check_reagent->hydrolysis Yes check_substrate Is the substrate sterically hindered or unreactive? check_conditions->check_substrate Yes optimize_conditions Optimize reaction time and/or temperature. Monitor with TLC. check_conditions->optimize_conditions No add_catalyst Add a catalyst (e.g., DMAP) or use a more powerful catalyst system. check_substrate->add_catalyst Yes end Improved Yield check_substrate->end No hydrolysis->end optimize_conditions->end add_catalyst->end

Caption: A decision tree for troubleshooting low yield in octanoylation reactions.

signaling_pathway oa Octanoic Acid (MCFA) membrane Cell Membrane oa->membrane Crosses insulin Insulin Signaling oa->insulin Promotes akt Akt Phosphorylation membrane->akt mtor mTOR Phosphorylation akt->mtor metabolism Balanced Lipid Metabolism mtor->metabolism insulin->akt

Caption: Simplified overview of the role of octanoic acid in cellular signaling pathways.[24][25]

References

avoiding common mistakes in octanoic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanoic anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of octanoic anhydride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound are:

  • From Octanoyl Chloride and a Carboxylate Salt: This is a widely used method involving the reaction of octanoyl chloride with a salt of octanoic acid, such as sodium octanoate (B1194180).[1][2] This reaction is a nucleophilic acyl substitution.

  • Dehydration of Octanoic Acid: This method involves the removal of a water molecule from two molecules of octanoic acid. This can be achieved by heating or by using a dehydrating agent.[3] Various catalysts, such as metal acetates, can be employed to facilitate this reaction.[3]

  • Using a Dehydrating Agent: A common approach involves reacting octanoic acid with a strong dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).[4]

Q2: How can I confirm the successful synthesis of this compound?

A2: The formation of this compound can be confirmed using spectroscopic methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The key indicator of this compound formation is the appearance of two characteristic carbonyl (C=O) stretching bands.[5] One is a symmetric C=O stretch and the other is an asymmetric C=O stretch.[5] These typically appear around 1825 cm⁻¹ and 1760 cm⁻¹.[3] The disappearance of the broad O-H stretch from the starting carboxylic acid (around 2500-3000 cm⁻¹) is also a strong indicator.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of this compound. The chemical shifts of the protons and carbons in the final product will differ from those of the starting octanoic acid.[7][8]

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3: this compound is corrosive and can cause severe skin burns and eye damage.[7] It is also moisture-sensitive.[9] Therefore, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Handle the compound with care to avoid contact with skin and eyes.

  • Store this compound in a cool, dry place under an inert atmosphere to prevent hydrolysis.[9]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Presence of Water in Reagents or Glassware This compound readily hydrolyzes back to octanoic acid in the presence of water.[1][2][10] Ensure all glassware is thoroughly dried (e.g., oven-dried) and all reagents and solvents are anhydrous.
Inefficient Dehydrating Agent or Catalyst If using a dehydrating agent, ensure it is fresh and active. For catalytic dehydrations, the choice of catalyst can significantly impact yield.[3] Consider screening different catalysts or increasing the catalyst loading.
Incomplete Reaction The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or FTIR to determine the optimal reaction time.
Sub-optimal Reaction Temperature For thermal dehydration methods, the temperature needs to be high enough to drive off water but not so high as to cause decomposition. For other methods, the optimal temperature can vary.
Loss of Product During Work-up and Purification The product can be lost during extraction and purification steps. Ensure proper phase separation during extractions and optimize the purification method (e.g., distillation conditions).
Product Purity Issues
Potential Cause Recommended Solution
Presence of Unreacted Octanoic Acid This is a common impurity, often due to incomplete reaction or hydrolysis of the product. Purification by distillation is typically effective at removing the less volatile octanoic acid.[11][12]
Side Reactions Depending on the synthesis method, various side reactions can occur. For example, when using acetic anhydride as a dehydrating agent, mixed anhydrides can form. Purification by fractional distillation can help separate these byproducts.
Hydrolysis During Storage This compound is sensitive to moisture and can hydrolyze over time.[9] Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in a desiccator.

Experimental Protocols

Synthesis of this compound from Octanoyl Chloride and Sodium Octanoate

This protocol is a general representation of a common laboratory-scale synthesis.

Materials:

  • Octanoyl chloride

  • Sodium octanoate

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium octanoate in anhydrous diethyl ether.

  • Stir the suspension vigorously.

  • Slowly add a solution of octanoyl chloride in anhydrous diethyl ether to the suspension via a dropping funnel.

  • After the addition is complete, gently reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by TLC or by taking small aliquots for FTIR analysis to check for the disappearance of the acid chloride and the appearance of the anhydride peaks.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution to remove any unreacted octanoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalysts for the Dehydration of Octanoic Acid

CatalystReaction Time (hours)Conversion of Octanoic Acid (%)Moles of this compound formed (mmol)Reference
Cobalt Acetate31218[3]
Manganese Acetate3-7[3]
Copper(II) Acetate3-6[3]
Palladium(II) Acetate & Chromium(III) Acetate53050[3]

Note: The data presented is based on specific experimental conditions outlined in the cited patent and may vary depending on the experimental setup.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Synthesis Route: - Octanoyl Chloride + Salt - Dehydration of Acid Glassware Ensure Dry Glassware & Anhydrous Solvents Reagents->Glassware Reaction_Setup Set up Reaction under Inert Atmosphere Glassware->Reaction_Setup Monitoring Monitor Progress (TLC, FTIR) Reaction_Setup->Monitoring Workup Aqueous Work-up (if applicable) Monitoring->Workup Drying Dry Organic Layer Workup->Drying Purification Purify by Vacuum Distillation Drying->Purification Analysis Characterize Product (FTIR, NMR) Purification->Analysis

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low/No Yield? Check_Water Anhydrous Conditions Met? Start->Check_Water Check_Reagents Reagents/Catalyst Active? Check_Water->Check_Reagents Yes Solution_Dry Thoroughly Dry Glassware/Reagents Check_Water->Solution_Dry No Check_Time_Temp Reaction Time/ Temp Optimal? Check_Reagents->Check_Time_Temp Yes Solution_Reagents Use Fresh Reagents/ Screen Catalysts Check_Reagents->Solution_Reagents No Check_Workup Product Loss During Work-up? Check_Time_Temp->Check_Workup Yes Solution_Time_Temp Optimize Reaction Time and Temperature Check_Time_Temp->Solution_Time_Temp No Solution_Workup Optimize Purification Procedure Check_Workup->Solution_Workup Yes Success Yield Improved Check_Workup->Success No Solution_Dry->Success Solution_Reagents->Success Solution_Time_Temp->Success Solution_Workup->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Selectivity of Octanoic Anhydride Acylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanoic anhydride (B1165640) acylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation reactions for enhanced selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective acylation with octanoic anhydride?

A1: The primary challenges include:

  • Chemoselectivity: Differentiating between multiple reactive functional groups in a substrate, such as primary vs. secondary alcohols, or amines vs. alcohols.

  • Regioselectivity: Targeting a specific hydroxyl group in a polyol or carbohydrate.

  • Stereoselectivity: Acylating only one enantiomer in a racemic mixture.

  • Side Reactions: Preventing the formation of byproducts, which can complicate purification and reduce yield.

  • Workup and Purification: Effectively removing unreacted this compound and the octanoic acid byproduct.

Q2: How does steric hindrance affect the selectivity of this compound acylations?

A2: Steric hindrance plays a crucial role in selectivity. Less sterically hindered functional groups will generally react faster. For example, a primary alcohol will be acylated more readily than a more sterically crowded secondary or tertiary alcohol. This principle can be exploited to achieve regioselectivity in polyols.

Q3: What is the role of a catalyst in controlling the selectivity of acylation?

A3: Catalysts are critical for both increasing the reaction rate and controlling selectivity.

  • Nucleophilic Catalysts (e.g., DMAP): 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates acylation reactions.[1] Modified DMAP derivatives have been developed to enhance regioselectivity, for instance, in the acylation of carbohydrates.

  • Lewis Acids (e.g., ZnCl₂, Bi(OTf)₃): Lewis acids can activate the anhydride, making it more electrophilic. The choice of Lewis acid can influence the outcome of the reaction, with milder acids sometimes favoring higher selectivity.[2]

  • Enzymes (e.g., Lipases): Lipases, such as Candida antarctica lipase (B570770) B (CALB), can provide excellent chemo-, regio-, and enantioselectivity under mild reaction conditions.[1][3] They are particularly useful for kinetic resolutions of racemic alcohols.[1][4]

Q4: Can the amine group of an amino alcohol be selectively acylated over the hydroxyl group?

A4: Yes, selective N-acylation of amino alcohols is achievable. One common strategy involves the formation of a mixed anhydride from the carboxylic acid (or in this case, using this compound directly with a suitable coupling agent) and reacting it with the amino alcohol.[5][6] The higher nucleophilicity of the amine generally favors its acylation over the alcohol.

Q5: Conversely, is it possible to selectively acylate the hydroxyl group in the presence of an amine?

A5: Yes, O-acylation can be favored by protonating the more basic amine group under acidic conditions.[7] The resulting ammonium (B1175870) salt is no longer nucleophilic, allowing the acylation to occur selectively at the hydroxyl group.[7]

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity - Increase catalyst loading (e.g., from 0.1 mol% to 5 mol% for DMAP).- Consider a more potent catalyst system, such as a Lewis acid in combination with a nucleophilic catalyst.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring the progress by TLC or GC.- For some substrates, refluxing in a suitable solvent may be necessary.
Steric Hindrance - If the target functional group is highly hindered, a more reactive acylating agent or more forcing reaction conditions (higher temperature, longer reaction time) may be required.- Consider using a less bulky protecting group on a nearby functionality if applicable.
Deactivation of Catalyst - Ensure anhydrous conditions, as water can deactivate many Lewis acid catalysts and hydrolyze the anhydride.
Issue 2: Poor Selectivity (e.g., acylation at multiple sites)
Possible Cause Troubleshooting Steps
Reaction Conditions Too Harsh - Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst or a stoichiometric amount of a weaker base instead of a strong catalyst.
Incorrect Stoichiometry - Use a controlled amount of this compound (e.g., 1.0-1.2 equivalents for mono-acylation).
Catalyst Choice - For regioselectivity in polyols, consider a bulky catalyst or an enzyme.- For O-acylation of amino alcohols, ensure the reaction is run under acidic conditions to protonate the amine.[7]
Issue 3: Difficult Workup and Purification
Possible Cause Troubleshooting Steps
Presence of Unreacted this compound - Quench the reaction with an alcohol like methanol (B129727) to convert the excess anhydride to the more easily removable methyl octanoate.[8]- Note that hydrolysis of the anhydride with water can be slow.[8]
Presence of Octanoic Acid Byproduct - During the workup, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to extract the acidic byproduct.
Product Emulsification - If an emulsion forms during the aqueous wash, add brine to help break the emulsion and improve phase separation.

Data Presentation

Table 1: Catalyst Influence on the Regioselectivity of Acylation of 1-O-Octyl β-D-Glucopyranoside (Representative Data)

CatalystAcylating AgentRegioselectivity for 6-OH position (%)
DMAPAcetic Anhydride16
3-[N-decyl-N-(4-pyridyl)amino]propionic acidAcetic Anhydride89

Data is representative and based on studies with acetic anhydride, illustrating the principle of using functionalized DMAP catalysts to enhance regioselectivity.[9]

Table 2: Chemoselectivity in the Acylation of Amino Alcohols (Representative Data)

SubstrateReaction ConditionsPredominant ProductSelectivity
Amino AlcoholAcidic (e.g., HClO₄ in Acetic Acid)O-AcylatedHigh
Amino AlcoholNeutral/Basic (e.g., with mixed anhydride)N-AcylatedHigh

This table illustrates the principle of controlling chemoselectivity in amino alcohol acylation by adjusting the reaction pH.[5][7]

Experimental Protocols

Protocol 1: Regioselective Acylation of a Primary Alcohol in a Diol

This protocol is adapted for the selective acylation of a primary alcohol in the presence of a secondary alcohol, leveraging steric hindrance.

  • Preparation: Dissolve the diol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add a suitable base (e.g., triethylamine, 1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Acylation: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Chemoselective O-Acylation of an Amino Alcohol

This protocol is based on the principle of protonating the amine to achieve selective O-acylation.[7]

  • Preparation: Dissolve the amino alcohol (1.0 eq.) in a suitable acidic medium (e.g., a mixture of trifluoroacetic acid and dichloromethane).

  • Cooling: Cool the solution to 0 °C.

  • Acylation: Slowly add this compound (1.2 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure.

  • Purification: The resulting product is often an amine salt which may be purified by recrystallization. Alternatively, neutralize with a base and purify by column chromatography.

Visualizations

DMAP_Catalysis_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Acyl Transfer cluster_step3 Step 3: Catalyst Regeneration Octanoic_Anhydride This compound Acylpyridinium_Intermediate N-Octanoyl-DMAP Intermediate (Highly Reactive) Octanoic_Anhydride->Acylpyridinium_Intermediate Nucleophilic Attack by DMAP Octanoate_Anion Octanoate Anion Octanoic_Anhydride->Octanoate_Anion Leaving Group DMAP DMAP DMAP->Acylpyridinium_Intermediate Alcohol Alcohol (Substrate) Ester_Product Octanoate Ester Acylpyridinium_Intermediate->Ester_Product Nucleophilic Attack by Alcohol Protonated_DMAP Protonated DMAP Acylpyridinium_Intermediate->Protonated_DMAP DMAP Regeneration Alcohol->Ester_Product Base Base (e.g., Et3N) Regenerated_DMAP DMAP Protonated_DMAP->Regenerated_DMAP Deprotonation Protonated_Base Protonated Base Base->Protonated_Base

Caption: Mechanism of DMAP-catalyzed acylation.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Acylation Experiment Check_Completion Monitor Reaction (TLC/GC) Start->Check_Completion Check_Completion->Check_Completion Incomplete Workup Perform Workup and Purification Check_Completion->Workup Reaction Complete Analyze_Product Analyze Final Product (NMR, MS) Workup->Analyze_Product Success Successful Selective Acylation Analyze_Product->Success Desired Product and Purity Problem_Analysis Identify Issue Analyze_Product->Problem_Analysis Problem Detected Low_Yield Low Yield Problem_Analysis->Low_Yield Low Yield Poor_Selectivity Poor Selectivity Problem_Analysis->Poor_Selectivity Poor Selectivity Purification_Issue Purification Issues Problem_Analysis->Purification_Issue Impure Product Adjust_Conditions Adjust Reaction Conditions: - Increase Temperature - Increase Catalyst Loading - Check Reagent Purity Low_Yield->Adjust_Conditions Modify_Selectivity Modify Selectivity Strategy: - Lower Temperature - Change Catalyst - Adjust Stoichiometry - Change Solvent/pH Poor_Selectivity->Modify_Selectivity Optimize_Workup Optimize Workup: - Use NaHCO3 wash for acid - Quench with MeOH for anhydride - Use brine for emulsions Purification_Issue->Optimize_Workup Adjust_Conditions->Start Retry Experiment Modify_Selectivity->Start Retry Experiment Optimize_Workup->Start Retry Experiment

Caption: Troubleshooting decision tree for this compound acylations.

References

Validation & Comparative

A Comparative Guide to Octanoic Anhydride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall purity of the target molecule. This guide provides an objective comparison of octanoic anhydride (B1165640) against other commonly employed acylating agents, supported by experimental data and detailed methodologies.

Performance Comparison of Acylating Agents

The reactivity of an acylating agent is primarily governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon. A general reactivity hierarchy for common acylating agents is as follows:

Acyl Chlorides > Acid Anhydrides > Esters > Amides

Acyl chlorides are the most reactive due to the excellent leaving group ability of the chloride ion.[1] Acid anhydrides, such as octanoic anhydride, are generally less reactive than their corresponding acyl chlorides, which can be advantageous in achieving greater selectivity in molecules with multiple reactive sites.[2][3] The byproduct of reactions with anhydrides is a carboxylic acid, which is typically less corrosive and easier to handle than the hydrogen chloride generated from acyl chlorides.[2]

Quantitative Data Comparison

While direct comparative studies under identical conditions for this compound against a wide range of acylating agents are not extensively available in the literature, the following tables provide a summary of representative data for the acylation of common nucleophiles using various acylating agents. This data allows for an inferred comparison of the reactivity of this compound.

Table 1: Comparative Acylation of Benzyl Alcohol

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Acetic AnhydrideZnCl₂Solvent-free300.595[4]
Acetyl ChlorideZnCl₂Solvent-free300.398[4]
Acetic AnhydrideNoneSolvent-free607>99[5][6]
Acetic AnhydrideExpansive GraphiteCH₂Cl₂Reflux0.595[7]

Table 2: Comparative Acylation of Aniline

Acylating AgentBase/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Acetic AnhydrideSodium AcetateWaterNot specifiedNot specified82.75[8]
Acetic AnhydrideNoneNone1402 h94[8]
Acetyl ChlorideK₂CO₃ / TBABDMFRoom Temp15-20 minHigh[8]
Acetic AcidZeoliteMicrowave11730-40 min73[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are representative protocols for acylation reactions.

Protocol 1: General Procedure for Acetylation of Alcohols and Phenols with Acetic Anhydride

This protocol is adapted from a solvent-free method using a catalyst.[10]

Materials:

Procedure:

  • To a mixture of the alcohol or phenol and the catalyst in a round-bottom flask, add acetic anhydride.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, elute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride

This protocol describes a classic electrophilic aromatic substitution.[11][12]

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of acetic anhydride in dichloromethane dropwise to the stirred suspension.

  • Following the addition of the anhydride, add a solution of anisole in dichloromethane dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude product.

Protocol 3: N-Acylation of Chitosan (B1678972) with an Acid Anhydride

This protocol is for the modification of a biopolymer.[13]

Materials:

Procedure:

  • Dissolve chitosan in 1% aqueous acetic acid with stirring to obtain a clear solution.

  • Add methanol to the chitosan solution and continue stirring.

  • Slowly add the desired amount of this compound dropwise to the solution while stirring vigorously at room temperature. The molar ratio of anhydride to glucosamine (B1671600) units will determine the degree of substitution.

  • Allow the reaction to proceed for 24 hours with continuous stirring.

  • Neutralize the reaction mixture by the dropwise addition of 1 M NaOH solution until a pH of 7.0 is reached, causing the N-octanoyl chitosan to precipitate.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate with acetone to remove unreacted anhydride and byproducts, followed by washing with distilled water.

  • Dry the purified product under vacuum or by freeze-drying.

Mandatory Visualizations

Signaling Pathway: Ghrelin Acylation

The peptide hormone ghrelin requires acylation with octanoic acid for its biological activity, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT). This modification is crucial for ghrelin to bind to its receptor and regulate appetite and growth hormone release.[14][15]

Ghrelin_Acylation_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Proghrelin Proghrelin GOAT GOAT Enzyme Proghrelin->GOAT Binds to Acyl_Ghrelin Acyl-Ghrelin (Active) Secretion Secretion from cell Acyl_Ghrelin->Secretion Acyl_Ghrelin->Secretion GOAT->Acyl_Ghrelin Catalyzes Octanoylation CoA CoA GOAT->CoA Releases Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT Enters catalytic channel

Ghrelin acylation by the GOAT enzyme.
Experimental Workflow: Comparative Acylation Study

A systematic approach is necessary to objectively compare the efficacy of different acylating agents for a specific transformation.

Acylation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis select_substrate Select Substrate (e.g., Amine, Alcohol) select_agents Select Acylating Agents (this compound, Octanoyl Chloride, etc.) select_substrate->select_agents define_conditions Define Standardized Reaction Conditions select_agents->define_conditions run_reactions Perform Parallel Acylation Reactions define_conditions->run_reactions monitor_progress Monitor Reactions (TLC, HPLC) run_reactions->monitor_progress workup Reaction Work-up & Product Isolation monitor_progress->workup characterization Product Characterization (NMR, MS, IR) workup->characterization quantify Quantify Yield & Purity characterization->quantify compare Compare Performance (Yield, Time, Selectivity) quantify->compare

A systematic workflow for comparing acylating agents.

Conclusion

The choice of an acylating agent is a multifactorial decision that requires careful consideration of reactivity, selectivity, cost, and safety. This compound presents a valuable option for introducing an octanoyl group, offering moderate reactivity that can be advantageous for controlled acylations. While highly reactive agents like acyl chlorides may offer faster reaction times, they can be less selective and produce corrosive byproducts.[2][3] The milder nature of this compound, coupled with the less hazardous byproduct (octanoic acid), makes it a suitable reagent in many synthetic applications, particularly in the modification of sensitive substrates and in biocompatible applications. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in making an informed selection for their specific synthetic challenges.

References

A Comparative Guide to Acylation: Octanoic Anhydride vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the physicochemical properties of the final product. This guide provides an objective comparison between two carboxylic acid anhydrides: the widely used acetic anhydride (B1165640) and the longer-chain octanoic anhydride. This comparison is aimed at researchers, scientists, and drug development professionals to facilitate an informed choice of reagent for their specific acylation needs, from simple protection of functional groups to the strategic lipidation of peptides and other biomolecules.

Performance Comparison: Reactivity and Physicochemical Properties

Acetic anhydride is a familiar reagent in organic synthesis, primarily used for acetylation—the introduction of an acetyl group (CH₃CO-). In contrast, this compound is employed to introduce the octanoyl group (CH₃(CH₂)₆CO-), a modification that significantly increases the lipophilicity of the substrate. This difference in the acyl group's carbon chain length leads to distinct physicochemical properties of the anhydrides and influences their reactivity in acylation reactions.

Acid anhydrides are generally less reactive than their acyl chloride counterparts, which can be advantageous in achieving greater selectivity.[1] The reactivity of the anhydride is influenced by the electrophilicity of the carbonyl carbons and steric hindrance around them. While both acetic and this compound are effective acylating agents, the bulkier octanoyl groups of this compound can result in slower reaction rates compared to the less sterically hindered acetyl groups of acetic anhydride, particularly with sterically demanding substrates.

Below is a table summarizing the key physicochemical properties of this compound and acetic anhydride.

PropertyThis compoundAcetic Anhydride
CAS Number 623-66-5108-24-7
Molecular Formula C₁₆H₃₀O₃[1]C₄H₆O₃[2]
Molecular Weight 270.41 g/mol [3]102.09 g/mol [4]
Appearance Colorless to pale yellow liquid[1]Colorless liquid[5][6]
Odor Fatty odor[1]Strong, pungent, vinegar-like odor[6][7]
Boiling Point 280-285 °C (decomposes)139.8 °C[5]
Melting Point -1 °C[8][9]-73.1 °C[5]
Density 0.910 g/mL[8]1.082 g/mL[5]
Solubility in Water Limited solubility, reacts slowly[1]Reacts with water to form acetic acid[5]
Byproduct of Acylation Octanoic acidAcetic acid

Applications in Acylation

Acetic Anhydride:

Acetic anhydride is a versatile and cost-effective reagent for the acetylation of a wide range of nucleophiles, including alcohols, amines, and phenols.[10] In the context of peptide and protein chemistry, acetylation of the N-terminus or lysine (B10760008) side chains is a common strategy to:

  • Block the N-terminus: This prevents unwanted side reactions in subsequent synthetic steps.[11]

  • Improve solubility: Acetylation can alter the overall charge and polarity of a peptide.[11]

  • Enhance stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases.[12]

  • Facilitate mass spectrometry analysis: Acetylation provides a consistent mass shift, aiding in peptide identification and sequencing.[13][14]

This compound:

This compound is utilized for octanoylation, a form of lipidation that covalently attaches an eight-carbon fatty acid chain to a molecule. This modification is particularly relevant in drug development and the study of biological signaling pathways. For instance, the peptide hormone ghrelin requires octanoylation for its biological activity.[15] The introduction of an octanoyl group can:

  • Increase lipophilicity: This can enhance the ability of a peptide or small molecule to cross cell membranes.[16]

  • Modulate biological activity: Lipidation can alter the interaction of a molecule with its biological target.[15]

  • Improve pharmacokinetic properties: The increased hydrophobicity can lead to a longer plasma half-life by promoting binding to serum albumin and reducing renal clearance.[16]

While direct comparative kinetic data is not extensively available, the principles of organic reactivity suggest that the larger steric bulk of this compound may lead to slower reaction rates compared to acetic anhydride under identical conditions.[17]

Experimental Protocols

Protocol 1: N-Terminal Acetylation of a Peptide using Acetic Anhydride

This protocol is adapted from established methods for peptide acetylation.[11][13]

Materials:

  • Peptide (lyophilized)

  • Acetic anhydride

  • Methanol

  • 50 mM Ammonium (B1175870) bicarbonate solution (pH ~7.8)

  • Lyophilizer

  • Mass spectrometer for analysis

Procedure:

  • Prepare Acetylation Reagent: In a fume hood, prepare a fresh acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.[13]

  • Dissolve Peptide: Reconstitute approximately 1 nmol of the lyophilized peptide in 20 µL of 50 mM ammonium bicarbonate solution.[13]

  • Acylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the peptide solution. Vortex briefly and let the reaction proceed at room temperature for 1 hour.[13]

  • Lyophilization: After the incubation period, freeze the sample and lyophilize it to dryness to remove the solvent and volatile byproducts.

  • Analysis: Reconstitute the dried, acetylated peptide in an appropriate solvent for mass spectrometry analysis to confirm the mass shift of +42 Da per acetylated amine group.

Protocol 2: N-Terminal Octanoylation of a Peptide using this compound

This protocol is a general procedure for N-acylation with a higher molecular weight anhydride and should be optimized for the specific peptide.

Materials:

  • Peptide (lyophilized)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve Peptide: Dissolve the peptide in anhydrous DMF. The concentration will depend on the solubility of the peptide.

  • Add Base: Add 1.2 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the peptide solution to deprotonate the N-terminal amine.

  • Add Acylating Agent: In a separate vial, dissolve 1.1 to 1.5 equivalents of this compound in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring peptide solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. Due to the potential for lower reactivity compared to acetic anhydride, the reaction may require several hours to overnight for completion. Gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, but this should be approached with caution to avoid side reactions.

  • Work-up: Once the reaction is complete, quench any remaining anhydride by adding a small amount of water. Acidify the solution with a dilute acid (e.g., 0.1 N HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by HPLC. Confirm the identity and purity of the octanoylated peptide by mass spectrometry (expected mass shift of +126 Da).

Visualizing the Chemistry: Mechanisms and Workflows

To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.

General Mechanism of N-Acylation with an Anhydride

The acylation of a primary amine with a carboxylic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as the leaving group. A final deprotonation step yields the stable amide product.

Caption: General mechanism of N-acylation of an amine with a carboxylic anhydride.

Experimental Workflow for Peptide Acylation

The following diagram outlines a typical workflow for the acylation of a peptide in a research laboratory setting, from reaction setup to final analysis.

Peptide_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve_peptide Dissolve Peptide in Solvent add_base Add Base (optional) dissolve_peptide->add_base prepare_reagent Prepare Acylating Agent Solution add_reagent Add Acylating Agent prepare_reagent->add_reagent add_base->add_reagent react Incubate / Stir add_reagent->react monitor Monitor Reaction (e.g., LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by HPLC extract->purify analyze Confirm Product by Mass Spectrometry purify->analyze lyophilize Lyophilize Pure Product analyze->lyophilize

References

A Comparative Guide: Octanoic Anhydride vs. Octanoyl Chloride for Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, safety, and overall yield. This guide provides an objective comparison between two such agents: octanoic anhydride (B1165640) and octanoyl chloride, focusing on their performance in acylation reactions.

Core Comparison: Reactivity, Byproducts, and Safety

Acyl chlorides, such as octanoyl chloride, are generally more reactive than their corresponding acid anhydrides.[1][2] This heightened reactivity stems from the high electronegativity of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2] While this can lead to rapid reactions, it often comes at the cost of selectivity and harsher reaction conditions.

A significant advantage of using octanoic anhydride lies in its byproduct profile. Acylation with octanoyl chloride produces hydrogen chloride (HCl), a corrosive and hazardous gas that often requires the use of a base to neutralize.[3][4][5] In contrast, the reaction with this compound yields octanoic acid, a significantly less corrosive and more easily handled byproduct.[3][5][6] This distinction simplifies the reaction workup and improves the overall safety of the procedure.[2]

Key Advantages of this compound:

  • Improved Safety: Avoids the formation of corrosive and toxic hydrogen chloride gas.[2][5][6]

  • Milder Reaction Conditions: Its moderate reactivity allows for more controlled and selective reactions.[2][7]

  • Easier Handling: this compound is generally less volatile and less violently reactive with water compared to octanoyl chloride.[5][6]

  • Simplified Workup: The carboxylic acid byproduct is less hazardous and can be more easily removed during purification.[3]

Quantitative Data Summary

Table 1: Representative O-Acylation (Esterification) of an Alcohol

ParameterOctanoyl ChlorideThis compound
Substrate Generic Alcohol (R-OH)Generic Alcohol (R-OH)
Reaction R-OH + C₇H₁₅COCl → R-OCOC₇H₁₅ + HClR-OH + (C₇H₁₅CO)₂O → R-OCOC₇H₁₅ + C₇H₁₅COOH
Conditions Room temperature, often vigorous.[4][8]Gentle heating may be required.[5]
Catalyst/Base Often requires a base (e.g., pyridine, triethylamine) to scavenge HCl.[9]Can be performed with or without a catalyst (e.g., DMAP).[10]
Byproduct Hydrogen Chloride (HCl)Octanoic Acid
Observations Vigorous reaction, steamy acidic fumes of HCl produced.[4][8]Slower, more controlled reaction.[5][6]

Table 2: Representative N-Acylation (Amidation) of an Amine

ParameterOctanoyl ChlorideThis compound
Substrate Generic Amine (R-NH₂)Generic Amine (R-NH₂)
Reaction R-NH₂ + C₇H₁₅COCl → R-NHCOC₇H₁₅ + HClR-NH₂ + (C₇H₁₅CO)₂O → R-NHCOC₇H₁₅ + C₇H₁₅COOH
Conditions Room temperature.[3]Typically requires 2 molar equivalents of amine or an added base.[7]
Base Requires two equivalents of amine (one as a nucleophile, one as a base) or one equivalent of amine and an external base.[3]Requires a base to neutralize the resulting carboxylic acid.[7]
Byproduct Hydrogen Chloride (HCl)Octanoic Acid
Note The HCl byproduct will react with the amine starting material to form an ammonium (B1175870) salt, rendering it non-nucleophilic.[3]The carboxylic acid byproduct is less likely to interfere with the reaction.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: General O-Acylation of an Alcohol using Octanoyl Chloride

  • Objective: To synthesize a decanoate (B1226879) ester from an alcohol.

  • Materials:

    • Alcohol (e.g., butanol, 1.0 eq)

    • Triethylamine (1.5 eq)

    • 4-dimethylaminopyridine (DMAP, 0.1 eq, catalytic)

    • Octanoyl chloride (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, triethylamine, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add octanoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.[11]

Protocol 2: General N-Acylation of an Amine using this compound

  • Objective: To synthesize an N-octanoyl amide from an amine.

  • Materials:

    • Amine (1 mmol)

    • Water (5 mL)

    • 6N HCl

    • This compound (1-1.5 mmol)

    • Solid sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a stirred heterogeneous suspension of the amine in water, add 6N HCl until the solution becomes homogeneous (pH approx. 1.5).

    • Cool the resulting homogeneous solution in an ice bath.

    • Add the this compound, followed by the portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH approx. 5.5).

    • The precipitated product is filtered, washed with water, and dried.

    • If the product does not precipitate, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract is then dried and concentrated to yield the pure product.[12]

Mandatory Visualizations

Diagram 1: Acylation Byproduct Comparison

G cluster_0 Octanoyl Chloride Pathway cluster_1 This compound Pathway a0 R-OH / R-NH₂ (Nucleophile) a2 Acylated Product a0->a2 + a1 Octanoyl Chloride a1->a2 a3 HCl (Corrosive Gas) a2->a3 Byproduct b0 R-OH / R-NH₂ (Nucleophile) b2 Acylated Product b0->b2 + b1 This compound b1->b2 b3 Octanoic Acid (Milder Byproduct) b2->b3 Byproduct

Caption: Comparison of byproducts from acylation reactions.

Diagram 2: General Experimental Workflow for Acylation

G cluster_workup Key Differentiation Step start 1. Reaction Setup (Solvent, Reagents) reaction 2. Add Acylating Agent (Chloride or Anhydride) start->reaction monitor 3. Reaction Monitoring (TLC / HPLC) reaction->monitor quench 4. Quench Reaction monitor->quench workup 5. Aqueous Workup (Neutralize Byproduct) quench->workup purify 6. Purification (Chromatography / Recrystallization) workup->purify note1 Chloride: Requires base (e.g., NaHCO₃) to neutralize strong acid (HCl). note2 Anhydride: Requires base to remove weaker carboxylic acid byproduct. product Final Acylated Product purify->product

Caption: Generalized workflow for acylation reactions.

Conclusion

For researchers, scientists, and drug development professionals, the choice between octanoyl chloride and this compound depends on the specific requirements of the synthesis. While octanoyl chloride offers high reactivity for rapid transformations, this compound provides a safer, more controlled, and often more convenient alternative due to its milder nature and less hazardous byproduct.[2][5][13] The simplified handling and workup procedures associated with this compound make it an attractive option, particularly in process development and scale-up operations where safety and ease of use are paramount.

References

Validating Product Purity Post-Octanoylation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a product following an acylation reaction with octanoic anhydride (B1165640) is a critical step in development and manufacturing. The choice of analytical methodology directly impacts the accuracy of purity assessment, the identification of potential impurities, and ultimately, the safety and efficacy of the final product. This guide provides an objective comparison of the primary analytical techniques for validating product purity after an octanoic anhydride reaction, supported by experimental protocols and quantitative data.

The primary impurities of concern following an this compound reaction are unreacted starting materials, the byproduct octanoic acid, and any side-products formed during the reaction.[1] Effective purification and isolation are crucial to obtain a product with a purity suitable for its intended application.[1] This guide will focus on three principal analytical techniques for post-reaction purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique hinges on the physicochemical properties of the octanoylated product, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and the need for absolute quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative ¹H NMR (qNMR)
Primary Use Separation and quantification of non-volatile or thermally labile octanoylated products and impurities.Separation and quantification of volatile and semi-volatile compounds, including residual octanoic acid and anhydride.Absolute quantification of the main product and NMR-active impurities without the need for a specific reference standard for the analyte.[2][3]
Typical Purity Accuracy High, dependent on calibration with reference standards.[2]High, dependent on calibration with reference standards.[2]Very high, as it is a direct measurement method.[2][3]
Precision (RSD) < 3%[2]< 5%[2]< 1%[2]
Limit of Detection (LOD) Moderate (µg to ng range)[2]Low (ng to pg range)[2]High (mg range)[2]
Limit of Quantification (LOQ) Moderate (µg range)[2]Low (ng range)[2]High (mg range)[2]
Key Advantages Broad applicability to a wide range of non-volatile molecules, non-destructive.[4][5]High separation efficiency for volatile compounds, fast analysis times.[5]Provides structural information, absolute quantification without a specific standard for the analyte.[3][6]
Key Limitations Requires reference standards for accurate quantification, potential for co-elution of impurities.[7]Limited to thermally stable and volatile compounds, may require derivatization.[8]Lower sensitivity compared to chromatographic methods, requires more sample.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for HPLC, GC-MS, and qNMR analysis.

High-Performance Liquid Chromatography (HPLC) Protocol for Octanoylated Product Purity

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the purity assessment of a non-volatile octanoylated product.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the reaction mixture.

  • Dissolve the sample in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the octanoylated product is determined by calculating the relative peak area of the main component against the total area of all peaks in the chromatogram. Identification of impurity peaks can be facilitated by comparison with reference standards of potential impurities (e.g., octanoic acid). For more definitive identification, the HPLC can be coupled to a mass spectrometer (LC-MS).[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Reactant Analysis

This protocol is designed to detect and quantify volatile impurities such as residual octanoic acid and this compound.

Instrumentation and Conditions:

  • GC-MS System: An Agilent GC-MS system or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For quantitative analysis, an internal standard (e.g., nonanoic acid) should be added.

Data Analysis:

Identify peaks corresponding to octanoic acid and this compound by comparing their mass spectra with a spectral library (e.g., NIST).[10] Quantify their amounts by creating a calibration curve using reference standards.

Quantitative ¹H NMR (qNMR) Protocol for Absolute Purity Determination

qNMR allows for the direct determination of the absolute purity of the octanoylated product without the need for a product-specific reference standard.[11]

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a precise amount of the octanoylated product (e.g., 10-20 mg).

  • Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg).

  • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

Data Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

Data Analysis:

  • Integrate a well-resolved signal of the octanoylated product and a signal of the internal standard.

  • Calculate the purity of the product using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Logic

Diagrams created using Graphviz can effectively illustrate the experimental workflows and logical relationships in the purity validation process.

experimental_workflow cluster_reaction This compound Reaction cluster_purification Purification cluster_validation Purity Validation cluster_results Results & Decision reaction Octanoylation Reaction (Substrate + this compound) workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Crude Product Purification (e.g., Chromatography) workup->purification hplc HPLC Analysis purification->hplc Aliquots for Analysis gcms GC-MS Analysis purification->gcms Aliquots for Analysis qnmr qNMR Analysis purification->qnmr Aliquots for Analysis data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis decision Purity Acceptance or Further Purification data_analysis->decision

Caption: Experimental workflow for product purification and purity validation.

impurity_pathways cluster_reactants Starting Materials cluster_products Reaction Mixture Components substrate Substrate (e.g., Amine, Alcohol) reaction Acylation Reaction substrate->reaction anhydride This compound anhydride->reaction product Desired Octanoylated Product reaction->product octanoic_acid Octanoic Acid (Byproduct) reaction->octanoic_acid unreacted_substrate Unreacted Substrate reaction->unreacted_substrate unreacted_anhydride Unreacted this compound reaction->unreacted_anhydride side_products Potential Side Products (e.g., Di-acylated) reaction->side_products

Caption: Potential components in the reaction mixture after octanoylation.

analytical_comparison_logic cluster_properties Analyte Properties cluster_methods Recommended Primary Method start Need to Validate Product Purity volatility Is the product volatile & thermally stable? start->volatility need_absolute Is absolute quantification without a specific standard required? start->need_absolute gc GC or GC-MS volatility->gc Yes hplc HPLC or LC-MS volatility->hplc No need_absolute->gc No need_absolute->hplc No qnmr qNMR need_absolute->qnmr Yes

References

A Comparative Analysis of Anhydride Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of common anhydrides in organic synthesis, including acetic anhydride (B1165640), trifluoroacetic anhydride, succinic anhydride, and phthalic anhydride. Understanding the relative reactivity of these acylating agents is crucial for optimizing reaction conditions, improving yields, and ensuring selectivity in the synthesis of esters, amides, and other acylated compounds. This document presents a comparative analysis based on established principles and available experimental data, alongside detailed protocols for conducting comparative kinetic studies.

Factors Influencing Anhydride Reactivity

The reactivity of an anhydride in nucleophilic acyl substitution is primarily governed by three factors:

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack. This enhances the reactivity of the anhydride.

  • Steric Hindrance: Bulky groups surrounding the carbonyl carbon can impede the approach of a nucleophile, thereby decreasing the reaction rate.

  • Ring Strain (for cyclic anhydrides): Cyclic anhydrides, particularly those with five-membered rings, exhibit increased reactivity due to inherent ring strain that is relieved upon ring-opening by a nucleophile.[1]

Comparative Reactivity of Selected Anhydrides

The general order of reactivity for the anhydrides discussed in this guide is:

Trifluoroacetic Anhydride > Phthalic Anhydride ≈ Succinic Anhydride > Acetic Anhydride

This trend is a direct consequence of the factors mentioned above. Trifluoroacetic anhydride is the most reactive due to the strong electron-withdrawing effect of the trifluoromethyl groups.[2] Cyclic anhydrides like phthalic and succinic anhydride are more reactive than their acyclic counterpart, acetic anhydride, due to ring strain.[1]

Data Presentation: Comparative Reactivity in Amidation
AnhydrideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Phthalic Anhydride Aniline (B41778)Glacial Acetic Acid306.30[3]
Succinic Anhydride AnilineNot Specified6713 (L/mol·min)[3]
Isobutyric Anhydride AnilineEther25Very Slow (spontaneous)[4]

Note: The rate constant for succinic anhydride is given in different units and at a higher temperature, indicating a faster reaction compared to isobutyric anhydride under its specified conditions.

Experimental Protocols

To facilitate a direct and quantitative comparison of anhydride reactivity, the following detailed experimental protocols are provided. These protocols can be adapted for various nucleophiles and analytical techniques.

Protocol 1: Comparative Kinetic Analysis of Alcohol Acylation by Anhydrides via GC-MS

Objective: To determine the relative reaction rates of acetic anhydride, trifluoroacetic anhydride, succinic anhydride, and phthalic anhydride with a model primary alcohol (e.g., benzyl (B1604629) alcohol).

Materials:

  • Anhydrides: Acetic anhydride, trifluoroacetic anhydride, succinic anhydride, phthalic anhydride

  • Alcohol: Benzyl alcohol

  • Internal Standard: e.g., Dodecane

  • Solvent: Anhydrous acetonitrile

  • Quenching solution: Saturated aqueous sodium bicarbonate

  • Drying agent: Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 M solutions of each anhydride in anhydrous acetonitrile.

    • Prepare a 1 M solution of benzyl alcohol in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of the internal standard (dodecane) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a series of temperature-controlled reaction vials (e.g., at 25°C), add the benzyl alcohol solution (1 mL, 1 mmol) and the internal standard solution (1 mL, 0.1 mmol).

    • Initiate the reaction by adding the respective anhydride solution (1 mL, 1 mmol) to each vial simultaneously. Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 1, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of the saturated sodium bicarbonate solution.

  • Sample Preparation for GC-MS Analysis:

    • To each quenched sample, add 1 mL of diethyl ether and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the organic (upper) layer to a new vial containing a small amount of anhydrous sodium sulfate.

    • Transfer the dried organic layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject the samples into the GC-MS.

    • Develop a suitable temperature program to separate the reactants, products, and the internal standard.

    • Monitor the formation of the ester product and the consumption of the alcohol over time by integrating the respective peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the ester product versus time for each anhydride.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • Calculate the second-order rate constant (k) for each reaction using the initial rate and the initial concentrations of the reactants.

Mandatory Visualizations

AnhydrideReactivity cluster_factors Factors Influencing Reactivity cluster_anhydrides Anhydride Reactivity Electronic Effects Electronic Effects TFAA Trifluoroacetic Anhydride Electronic Effects->TFAA Strong e⁻ withdrawing increases reactivity Steric Hindrance Steric Hindrance Ring Strain Ring Strain Cyclic Cyclic Anhydrides (Phthalic, Succinic) Ring Strain->Cyclic Increases reactivity TFAA->Cyclic More Reactive Acetic Acetic Anhydride Cyclic->Acetic More Reactive

Caption: Factors influencing the relative reactivity of common anhydrides.

ExperimentalWorkflow prep 1. Prepare Stock Solutions (Anhydrides, Alcohol, Internal Standard) setup 2. Reaction Setup (Mix Alcohol, Internal Standard, and Anhydride) prep->setup sample 3. Sampling & Quenching (Aliquots at time intervals, quench with NaHCO₃) setup->sample extract 4. Sample Preparation (Liquid-Liquid Extraction) sample->extract analyze 5. GC-MS Analysis (Quantify product formation) extract->analyze data 6. Data Analysis (Plot concentration vs. time, calculate rate constants) analyze->data

Caption: Experimental workflow for comparative kinetic analysis of anhydride reactivity.

Reactivity of Unsymmetrical Anhydrides

In the case of unsymmetrical (mixed) anhydrides, the nucleophile will preferentially attack the more electrophilic carbonyl carbon.[5] For example, in the reaction of an unsymmetrical anhydride containing a p-nitrobenzoyl group and a benzoyl group with aniline, the major product is p-nitrobenzanilide. This is because the electron-withdrawing nitro group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, if an electron-donating group is present, the other carbonyl group will be more reactive.[5]

Conclusion

The reactivity of anhydrides in organic synthesis is a nuanced topic influenced by a combination of electronic, steric, and structural effects. For rapid and efficient acylation, trifluoroacetic anhydride is a superior choice due to its high electrophilicity. Cyclic anhydrides offer a balance of reactivity and stability, making them valuable reagents in various applications. Acetic anhydride, while the least reactive of the anhydrides discussed, is an economical and widely used reagent for acetylation reactions.[6] The provided experimental protocols offer a framework for researchers to quantitatively assess anhydride reactivity for their specific applications, enabling more informed decisions in the design and optimization of synthetic routes.

References

A Researcher's Guide to Octanoic Anhydride: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that directly impacts reaction efficiency, yield, and selectivity. Octanoic anhydride (B1165640), a symmetrical anhydride derived from octanoic acid, has emerged as a versatile reagent for the introduction of the eight-carbon octanoyl group into a variety of molecules. This guide provides an objective comparison of octanoic anhydride's performance against other common acylating agents, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic strategies.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > esters > carboxylic acids. While highly reactive agents like acyl chlorides often lead to faster reaction times, they can suffer from lower selectivity and the generation of corrosive byproducts. This compound offers a balanced reactivity profile, making it a suitable choice for a range of applications, from the synthesis of esters and amides to more specialized roles in prodrug development and biochemical studies.

To provide a quantitative comparison, the following tables summarize the performance of this compound and other common acylating agents in key organic transformations.

Table 1: Comparison of Acylating Agents in the Esterification of Benzyl (B1604629) Alcohol

Acylating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
This compound H-β Zeolite (Mix-Hβ)Solvent-free1504 h72.7 (Conversion)[1]
Acetic AnhydrideZnCl₂Solvent-free300.5 h95[2][3]
Acetyl ChlorideZnCl₂Solvent-free300.3 h98[2]
Benzoyl ChloridePyridine (B92270)Dichloromethane (B109758)Room Temp.1 h~90General Knowledge

Note: The data for this compound represents the conversion in a Friedel-Crafts acylation of anisole (B1667542), which is indicative of its reactivity in C-acylation. Direct comparative data for the esterification of benzyl alcohol with this compound under the same conditions as other agents is limited in the literature.

Table 2: Comparison of Acylating Agents in the N-Acylation of Amines

Acylating AgentAmineBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
This compound Aniline (B41778)PyridineDichloromethaneRoom Temp.1-2 h>90 (Expected)General Protocol
Acetic AnhydrideAnilineSodium AcetateWater/Acetic AcidRoom Temp.15 min95[4]
Acetyl ChlorideAnilinePyridineDichloromethane0 - Room Temp.30 min>95[5]
Benzoyl ChlorideAnilinePyridineDichloromethaneRoom Temp.30 min>95[5]

Key Applications and Experimental Protocols

This compound's utility spans several areas of chemical synthesis and drug development. Below are detailed protocols for some of its key applications.

Esterification: Synthesis of Octanoate (B1194180) Esters

This compound is an effective reagent for the synthesis of octanoate esters, which have applications as flavoring agents, plasticizers, and in the formulation of pharmaceuticals.

Experimental Protocol: Synthesis of Benzyl Octanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Reagent Addition: Add this compound (1.2 eq) to the solution. For less reactive alcohols, a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a base (e.g., pyridine or DMAP) can be added.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to remove unreacted anhydride and octanoic acid. Subsequently, wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure benzyl octanoate.

Amide Synthesis: N-Octanoylation of Amines

The formation of amides is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and peptides.

Experimental Protocol: Synthesis of N-Octanoylaniline

  • Reaction Setup: In a flask, dissolve aniline (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Base Addition: Add a base such as pyridine (1.5 eq) to the solution to act as a scavenger for the octanoic acid byproduct.

  • Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl to remove excess pyridine and aniline, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude N-octanoylaniline can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be employed in Friedel-Crafts acylation reactions to introduce an octanoyl group onto an aromatic ring, forming aryl ketones which are valuable intermediates in organic synthesis.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound [1]

  • Catalyst Preparation: Prepare the mixed organic acid-modified Hβ (Mix-Hβ) zeolite catalyst as described in the literature.

  • Reaction Setup: In a reaction vessel, mix anisole (10 mmol) and the Mix-Hβ catalyst (0.1 g).

  • Reagent Addition: Add this compound (5 mmol) to the mixture.

  • Reaction: Heat the solvent-free reaction mixture at 150 °C with stirring for 4 hours.

  • Work-up and Analysis: After cooling, dissolve the reaction mixture in a suitable organic solvent and analyze the conversion of octanoic acid and the selectivity for p-octanoyl anisole by gas chromatography (GC). The reported conversion of octanoic acid is 72.7% with a selectivity of 82.5% for the para-isomer.[1]

Visualizing Workflows and Pathways

To further aid in the understanding of this compound's applications, the following diagrams illustrate a general experimental workflow and a key biological signaling pathway involving octanoylation.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactant Substrate (Alcohol/Amine) Reaction Mixing and Stirring (Controlled Temperature) Reactant->Reaction OctAn This compound OctAn->Reaction Catalyst Catalyst/Base (Optional) Catalyst->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching (e.g., NaHCO3 aq.) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product Pure Octanoylated Product Purification->Product

A general workflow for acylation using this compound.

ghrelin_pathway cluster_synthesis Ghrelin Activation cluster_signaling Cellular Signaling Proghrelin Pro-ghrelin GOAT Ghrelin O-Acyltransferase (GOAT) Proghrelin->GOAT Substrate DesacylGhrelin Des-acyl Ghrelin (Inactive) Proghrelin->DesacylGhrelin Alternative Processing AcylGhrelin Acyl-Ghrelin (Active) GOAT->AcylGhrelin Catalyzes Octanoylation OctanoylCoA Octanoyl-CoA OctanoylCoA->GOAT Acyl Donor GHSR Ghrelin Receptor (GHSR1a) AcylGhrelin->GHSR Binds & Activates Gq Gq Protein GHSR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca CellularResponse Cellular Response (e.g., Growth Hormone Secretion, Appetite Regulation) Ca->CellularResponse

References

Assessing the Efficiency of Octanoic Anhydride as an Acylating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. Octanoic anhydride (B1165640), a symmetrical anhydride derived from octanoic acid, serves as a valuable reagent for introducing the eight-carbon octanoyl group into a variety of molecules. This guide provides an objective comparison of octanoic anhydride's performance against other common acylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > carboxylic acids.[1] This trend is reflected in the reaction conditions required and the yields obtained. Acyl chlorides are the most reactive, often leading to faster reactions and higher yields, but their high reactivity can also result in lower selectivity and the generation of corrosive byproducts like hydrochloric acid.[2] Acid anhydrides, such as this compound, offer a balance of good reactivity and easier handling, with the corresponding carboxylic acid as the byproduct. Carboxylic acids are the least reactive and typically require harsher conditions or specific activation to be effective acylating agents.

To provide a quantitative comparison, the following tables summarize the performance of various acylating agents in the acylation of a primary alcohol (benzyl alcohol), a primary amine (aniline), and a phenol. It is important to note that reaction conditions such as catalyst, solvent, and temperature can significantly influence the outcome, and direct comparisons should be made with this in mind.

Table 1: Comparative Acylation of Benzyl Alcohol

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
This compound Data not available----
Octanoyl Chloride PyridineDichloromethaneRoom Temp.2>95
Hexanoic Anhydride Wells-Dawson HPATolueneRoom Temp.192[2]
Acetic Anhydride ZnCl₂Solvent-free300.595[1]
Acetyl Chloride ZnCl₂Solvent-free300.398[1]

Table 2: Comparative Acylation of Aniline

Acylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)
This compound Data not available----
Octanoyl Chloride TriethylamineDichloromethane0 to Room Temp.~1-2High
Hexanoic Anhydride Data not available----
Acetic Anhydride NoneWaterRoom Temp.MinutesExcellent[3]
Acetyl Chloride TriethylamineDichloromethane0 to Room Temp.<1>95

Table 3: Comparative Acylation of Phenol

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
This compound Data not available----
Octanoyl Chloride Phase Transfer CatalystDichloromethane/Water00.08Quantitative
Hexanoic Anhydride Data not available----
Acetic Anhydride Expansive GraphiteDichloromethaneReflux195[4]
Acetyl Chloride Data not available----

Note: The absence of data for octanoic and hexanoic anhydride in some cases highlights the need for further direct comparative studies. The provided data is based on available literature and may not represent fully optimized conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are general protocols for the acylation of alcohols and amines with an acid anhydride.

General Protocol for O-Acylation of an Alcohol with Acid Anhydride

Materials:

  • Alcohol (e.g., Benzyl Alcohol)

  • Acid Anhydride (e.g., this compound)

  • Catalyst (optional, e.g., 4-DMAP, ZnCl₂)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask, add the catalyst (if applicable).

  • Add the acid anhydride (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution to neutralize the carboxylic acid byproduct and any remaining anhydride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.[2]

General Protocol for N-Acylation of an Amine with Acid Anhydride

Materials:

  • Amine (e.g., Aniline)

  • Acid Anhydride (e.g., this compound)

  • Base (optional, e.g., Triethylamine, Pyridine)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and base (if applicable, 1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.[5]

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Workflows and Decision-Making

To further aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for acylation and a logical framework for selecting the most appropriate acylating agent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Select Substrate and Acylating Agent reagents Prepare Reactants and Solvent start->reagents setup Set up Reaction Apparatus reagents->setup addition Add Reagents setup->addition stirring Stir at Desired Temperature addition->stirring monitoring Monitor Progress (TLC/GC) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purify Purify Crude Product evaporation->purify analysis Characterize Final Product purify->analysis end Pure Acylated Product analysis->end

A generalized experimental workflow for acylation.

decision_making start Define Acylation Goal substrate Assess Substrate Reactivity and Sensitivity start->substrate reactivity Required Reactivity? substrate->reactivity high_reactivity High reactivity->high_reactivity High moderate_reactivity Moderate reactivity->moderate_reactivity Moderate low_reactivity Low reactivity->low_reactivity Low acyl_chloride Acyl Chloride high_reactivity->acyl_chloride acid_anhydride Acid Anhydride moderate_reactivity->acid_anhydride carboxylic_acid Carboxylic Acid + Activator low_reactivity->carboxylic_acid handling Consider Handling and Safety acyl_chloride->handling acid_anhydride->handling carboxylic_acid->handling byproducts Evaluate Byproducts and Work-up handling->byproducts cost Cost-Benefit Analysis byproducts->cost decision Select Optimal Acylating Agent cost->decision

A decision-making flowchart for selecting an acylating agent.

Conclusion

This compound is a moderately reactive and effective acylating agent, offering a good balance between reactivity and ease of handling. While acyl chlorides like octanoyl chloride may provide higher yields in shorter reaction times, they are also more hazardous and produce corrosive byproducts. The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and considerations of safety and cost. For routine octanoylation where high reactivity is not paramount, this compound presents a reliable and practical option. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive assessment of its efficiency relative to other long-chain acylating agents.

References

A Comparative Spectroscopic Analysis of Octanoic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for the reaction products of octanoic anhydride (B1165640) with common nucleophiles, namely alcohols and primary amines. Understanding the distinct spectral signatures of the starting material, products, and byproducts is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development. This document presents quantitative spectroscopic data, detailed experimental protocols, and visual workflows to aid in these analyses.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of octanoic anhydride and its primary reaction products: ethyl octanoate (B1194180) (from reaction with ethanol) and N-ethyloctanamide (from reaction with ethylamine). Data for the common byproduct, octanoic acid, is also included for comprehensive analysis.

Table 1: ¹H NMR Data (CDCl₃, chemical shifts in ppm)

Compound-CH₃ (Terminal)-(CH₂)n--CH₂-C=O-CH₂-O- (Ester)-O-CH₃ (Ester)-CH₂-NH- (Amide)-NH- (Amide)
This compound 0.89 (t)1.29 (m)2.47 (t)----
Ethyl Octanoate 0.88 (t)1.28 (m)2.29 (t)4.12 (q)1.25 (t)--
N-Ethyloctanamide ~0.88 (t)~1.28 (m)~2.15 (t)--~3.25 (q)~5.5 (br s)
Octanoic Acid 0.90 (t)1.31 (m)2.36 (t)----

Table 2: ¹³C NMR Data (CDCl₃, chemical shifts in ppm)

Compound-CH₃ (Terminal)-(CH₂)n--CH₂-C=OC=O-CH₂-O- (Ester)-O-CH₃ (Ester)-CH₂-NH- (Amide)
This compound 14.022.5, 24.5, 28.8, 31.534.8170.1---
Ethyl Octanoate 14.122.6, 25.0, 29.1, 29.2, 31.734.4173.860.114.3-
N-Ethyloctanamide ~14.1~22.6, 25.7, 29.3, 31.7~36.8~173.0--~34.5
Octanoic Acid 14.122.7, 24.7, 29.1, 29.2, 31.734.1180.8---

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundC-H StretchC=O StretchC-O Stretch (Anhydride/Ester)N-H Bend (Amide)N-H Stretch (Amide)
This compound 2950-28501815, 17501045--
Ethyl Octanoate 2950-285017381175--
N-Ethyloctanamide 2950-2850~1640 (Amide I)-~1550 (Amide II)~3300
Octanoic Acid 2950-285017101285--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 270.2143, 129, 111, 85, 71, 57, 43
Ethyl Octanoate 172.1127, 101, 88, 73, 43
N-Ethyloctanamide 171.2115, 100, 86, 72, 59, 44
Octanoic Acid 144.1129, 115, 101, 87, 73, 60, 45

Experimental Protocols

Protocol 1: Synthesis of Ethyl Octanoate from this compound

This protocol details the synthesis of ethyl octanoate via the esterification of this compound.

  • Materials:

    • This compound

    • Anhydrous ethanol (B145695)

    • Pyridine (B92270) (catalyst)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (5.0 eq).

    • Add a catalytic amount of pyridine (0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

    • Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to remove pyridine and octanoic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude ethyl octanoate by vacuum distillation.

Protocol 2: Synthesis of N-Ethyloctanamide from this compound

This protocol describes the synthesis of N-ethyloctanamide through the amidation of this compound.

  • Materials:

    • This compound

    • Ethylamine (B1201723) (70% in water or as a solution in a suitable solvent)

    • Dichloromethane

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add ethylamine (2.2 eq) dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to remove octanoic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude N-ethyloctanamide can be purified by recrystallization or column chromatography.

Protocol 3: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film on a salt plate (NaCl or KBr), and solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for fragmentation analysis.

Visualizing the Process

Reaction Pathways

The following diagram illustrates the reaction of this compound with an alcohol (ROH) and an amine (RNH₂).

Reaction_Pathways OctanoicAnhydride This compound Ester Ester OctanoicAnhydride->Ester + R-OH Amide Amide OctanoicAnhydride->Amide + R-NH₂ OctanoicAcid Octanoic Acid OctanoicAnhydride->OctanoicAcid OctanoicAcid2 Octanoic Acid OctanoicAnhydride->OctanoicAcid2 Alcohol Alcohol (R-OH) Amine Amine (R-NH₂)

Caption: Reaction of this compound with an alcohol or an amine.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and analysis of this compound reaction products.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Reaction of This compound Workup Aqueous Workup Reaction->Workup Drying Drying of Organic Layer Workup->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Purification SolventRemoval->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General workflow for synthesis and spectroscopic analysis.

A Researcher's Guide to Octanoylation: Octanoic Anhydride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides a comprehensive quantitative analysis of octanoic anhydride (B1165640) reactions, offering a direct comparison with viable alternatives and supported by experimental data and detailed protocols.

Performance Comparison: Octanoic Anhydride vs. Alternatives

This compound is a widely utilized reagent for the introduction of the octanoyl group onto various nucleophiles, primarily alcohols and amines. Its reactivity strikes a balance between the highly reactive but less stable acyl chlorides and the less reactive but more stable carboxylic acids.

Reactivity and Yields:

The choice of acylating agent directly influences reaction kinetics and product yield. Octanoyl chloride, the corresponding acyl chloride, is inherently more reactive than this compound. This heightened reactivity is attributed to the superior leaving group ability of the chloride ion compared to the carboxylate ion and the strong electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.[1] Consequently, reactions with octanoyl chloride often proceed faster and under milder conditions.[1]

However, the moderate reactivity of this compound can be advantageous when working with sensitive substrates where side reactions are a concern. The choice between the two often represents a trade-off between reaction speed and selectivity.[1]

For reactions involving less reactive nucleophiles or when forcing conditions are undesirable, catalysts are often employed with this compound to enhance reaction rates.

Table 1: Quantitative Comparison of Acylating Agents for Octanoylation

Acylating AgentSubstrateCatalyst/ConditionsReaction TimeYieldReference
This compound 2-MethylfuranAl-MCM-41Not specifiedNot specified (focus on kinetics)[2]
Hexanoic AnhydrideGeneric NucleophileMay require heating or catalystModerateGood to Excellent[1]
Octanoyl Chloride Generic NucleophileOften proceeds at room temperatureFastHigh[1][3]
Octanoic AcidAlcoholsStrong acid catalyst, heat (esterification)LongEquilibrium limited[4]
Octanoic AcidAminesHeat (>100°C) to form amide from saltLongGood (with water removal)[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the octanoylation of an amine and a lipase-catalyzed acylation.

Experimental Protocol 1: N-Octanoylation of Aniline (B41778)

This protocol is adapted from the well-established procedure for the acetylation of aniline.[5][6]

Materials:

  • Aniline

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate (B1210297)

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolution and Salt Formation: In a suitable flask, dissolve the aniline (1.0 eq) in water. The aniline may be immiscible. Add concentrated HCl (1.1 eq) to form the aniline hydrochloride salt, which should dissolve with stirring.

  • Reagent Preparation: Prepare a separate solution of sodium acetate (1.5 eq) in water.

  • Reaction: To the stirred solution of aniline hydrochloride, add this compound (1.2 eq). Immediately follow with the addition of the sodium acetate solution.

  • Precipitation and Isolation: A precipitate of N-octanoylaniline (octananilide) should form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified N-octanoylaniline.

Experimental Protocol 2: Lipase-Catalyzed Acylation of a Secondary Alcohol

This protocol is based on studies of lipase-catalyzed acylation using anhydrides.[7] Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a commonly used and effective catalyst.

Materials:

  • Secondary alcohol (e.g., (R,S)-2-octanol)

  • This compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

Procedure:

  • Reaction Setup: In a dry flask, dissolve the secondary alcohol (1.0 eq) and this compound (1.0-1.5 eq) in the chosen anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Incubation: Place the flask in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 30-60 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or GC, to determine the conversion to the octanoyl ester.

  • Work-up: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental processes can aid in understanding and optimizing octanoylation reactions.

G cluster_reactants Reactants cluster_mechanism Nucleophilic Acyl Substitution cluster_products Products OctanoicAnhydride This compound NucleophilicAttack Nucleophilic Attack on Carbonyl Carbon OctanoicAnhydride->NucleophilicAttack Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->NucleophilicAttack TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate LeavingGroupDeparture Departure of Carboxylate Leaving Group TetrahedralIntermediate->LeavingGroupDeparture OctanoylatedProduct Octanoylated Product (Amide/Ester) LeavingGroupDeparture->OctanoylatedProduct CarboxylicAcid Octanoic Acid (Byproduct) LeavingGroupDeparture->CarboxylicAcid

Caption: Mechanism of Nucleophilic Acyl Substitution with this compound.

G start Start reagents Combine Reactants: - Substrate (Amine/Alcohol) - this compound - Solvent/Catalyst (optional) start->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Quenching and Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization/ Chromatography) workup->purification product Isolated Product purification->product

Caption: General Experimental Workflow for Octanoylation.

Conclusion

This compound serves as a valuable and versatile reagent for octanoylation, offering a balance of reactivity and stability. While more reactive alternatives like octanoyl chloride may provide faster reaction times, the controlled reactivity of this compound is often preferred for complex syntheses with sensitive substrates. The choice of reaction conditions, including the use of catalysts and solvent-free systems, can be tailored to optimize yields and reaction efficiency. The provided protocols and diagrams offer a foundational framework for researchers to design and execute successful octanoylation reactions.

References

A Comparative Guide to the Cost-Effectiveness of Common Anhydrides in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances chemical reactivity with economic viability. Anhydrides are a cornerstone of organic synthesis, widely employed as acylating agents for the production of esters, amides, and other crucial intermediates. This guide provides an objective comparison of the cost-effectiveness and performance of several common anhydrides, supported by recent market data and representative experimental protocols.

Cost-Effectiveness Analysis

The primary measure of cost-effectiveness for a bulk chemical is its price per unit mass, which, when combined with its molar mass, gives the cost per mole—a more relevant metric for stoichiometric calculations in the lab. The following table summarizes recent pricing data for a selection of common anhydrides. Prices can fluctuate based on region, purity, and supplier.

Table 1: Cost Comparison of Selected Anhydrides (Data from Q3-Q4 2025)

Anhydride (B1165640)Molar Mass ( g/mol )Price (USD/kg)Region/SourcePrice (USD/mol)
Acetic Anhydride 102.090.51 - 0.90Northeast Asia, North America[1]0.052 - 0.092
Propionic Anhydride 130.14~3.47India[2]~0.451
Isobutyric Anhydride 158.20~2.39India[3][4]~0.378
Valeric Anhydride 186.25~2.39India[5]~0.445
Succinic Anhydride 100.07~5.02India[6]~0.502
Maleic Anhydride 98.060.81 - 1.35Northeast Asia, North America[7]0.079 - 0.132
Phthalic Anhydride 148.120.83 - 1.25Northeast Asia, North America[8]0.123 - 0.185

Note: Prices are subject to market volatility. The prices listed are based on recent reports and should be considered indicative.[1][2][3][4][5][6][7][8][9][10][11]

From a purely cost-per-mole perspective, acetic anhydride is exceptionally cost-effective, followed by maleic and phthalic anhydrides. The longer-chain aliphatic and cyclic anhydrides like propionic, isobutyric, succinic, and valeric anhydrides are significantly more expensive. This price difference is largely attributable to the vast scale of production for acetic, maleic, and phthalic anhydrides, which are key industrial feedstocks.[12][13]

Performance Comparison in Esterification

While cost is a major driver, performance is paramount. Anhydrides are generally more reactive than their corresponding carboxylic acids but less so than acyl chlorides, offering a balanced approach for many synthetic applications.[14] Their reactions are often irreversible, leading to high product yields.[15][16]

The following section details a general experimental protocol for ester synthesis and discusses the relative performance of different anhydrides.

General Experimental Protocol: Ester Synthesis via Acylation of an Alcohol

This protocol provides a representative method for the esterification of a primary or secondary alcohol using a carboxylic acid anhydride, often catalyzed by a nucleophilic agent like 4-dimethylaminopyridine (B28879) (DMAP) or a base like pyridine.

Materials:

  • Alcohol (e.g., 1-Butanol)

  • Carboxylic Acid Anhydride (e.g., Acetic Anhydride)

  • Pyridine or Triethylamine (Solvent and acid scavenger)

  • 4-(Dimethylamino)pyridine (DMAP) (Optional, catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve the alcohol (1.0 eq) in pyridine.

  • Addition of Anhydride: Slowly add the carboxylic acid anhydride (1.1 to 1.5 eq) to the solution. If the reaction is sluggish at room temperature, gentle heating may be applied.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

The following diagram illustrates the general workflow for this synthesis.

G cluster_workflow Experimental Workflow: Ester Synthesis A 1. Dissolve Alcohol in Pyridine B 2. Add Anhydride (1.1 - 1.5 eq) A->B C 3. Monitor Reaction (TLC / GC) B->C D 4. Aqueous Workup & Extraction C->D E 5. Dry & Concentrate Organic Layer D->E F 6. Purify Ester (Distillation / Chromatography) E->F

A generalized workflow for ester synthesis using an anhydride.
Performance and Reactivity Considerations

Table 2: Qualitative Performance Comparison of Anhydrides in Acylation Reactions

Anhydride ClassRelative ReactivityTypical YieldsKey Considerations
Simple Aliphatic (Acetic, Propionic)HighExcellent (>90%)Highly reactive, cost-effective. Acetic anhydride is a versatile acetylating agent.[14]
α,β-Unsaturated Cyclic (Maleic)Moderate to HighGood to ExcellentThe double bond allows for further functionalization (e.g., Diels-Alder reactions).[17]
Aromatic (Phthalic)ModerateGood to ExcellentLess reactive than simple aliphatic anhydrides. Often requires higher temperatures or catalysts.
Saturated Cyclic (Succinic)ModerateGood to ExcellentUsed to introduce a tether with a terminal carboxylic acid group after ring-opening.
  • Reactivity: In general, the reactivity of anhydrides is influenced by steric hindrance and electronic effects. Acetic anhydride is highly reactive due to its small size. Aromatic anhydrides like phthalic anhydride are less reactive due to the electron-withdrawing nature of the aromatic ring.

  • Yields: For simple esterifications, most anhydrides can provide excellent yields, often exceeding 90%, because the reaction is essentially irreversible.[16] The choice often comes down to the specific functionality desired in the final product.

  • Byproducts: The reaction produces one equivalent of the corresponding carboxylic acid as a byproduct, which must be removed during workup. This is a key difference from using acyl chlorides, which produce corrosive HCl gas.[16]

The decision-making process for selecting an anhydride involves a trade-off between cost, reactivity, and the desired final molecular structure.

G cluster_logic Decision Logic for Anhydride Selection Start Select Anhydride for Acylation Reaction Cost Is Cost the Primary Driver? Start->Cost Functionality Is Specific Functionality Required? Cost->Functionality No Acetic Use Acetic or Maleic Anhydride Cost->Acetic Yes Reactivity Is High Reactivity Needed for Substrate? Functionality->Reactivity No Specialty Select Anhydride based on Target Structure (e.g., Succinic, Phthalic) Functionality->Specialty Yes HighReactivity Use Simple Aliphatic Anhydride (e.g., Acetic) Reactivity->HighReactivity Yes ModerateReactivity Consider Aromatic or Bulky Anhydrides Reactivity->ModerateReactivity No

Key factors influencing the selection of an appropriate anhydride.

Conclusion

The choice of an anhydride in a research or drug development setting is a multi-faceted decision.

  • For simple acylation reactions where cost is the predominant factor, acetic anhydride offers unparalleled economic efficiency, with maleic and phthalic anhydrides also serving as cost-effective options for introducing specific structural motifs.

  • When the synthetic goal is to introduce a specific functional group—such as a dienophile or a carboxylic acid tether—the higher cost of reagents like maleic anhydride or succinic anhydride is justified by their unique chemical properties.

  • Performance, in terms of yield, is generally high across the board for common anhydrides in standard acylation reactions, making the decision less about efficiency and more about cost and the desired final product structure.

Ultimately, a careful analysis of the project budget, the specific synthetic requirements, and the reactivity of the substrate will guide the discerning scientist to the most appropriate and cost-effective anhydride for the task at hand.

References

A Comparative Guide to the Efficacy of Octanoic Anhydride in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the purity of the final product. Octanoic anhydride (B1165640), a derivative of the eight-carbon saturated fatty acid octanoic acid, is a reactive compound utilized in esterification and acylation reactions.[1] This guide provides a comparative analysis of octanoic anhydride's efficacy against other common acylating agents, supported by experimental data and detailed protocols to inform reagent selection in various synthetic applications.

Comparative Performance of Acylating Agents

The reactivity of acylating agents is a key factor in their selection. Generally, the reactivity follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[2] Acyl chlorides are highly reactive, while acid anhydrides, including this compound, offer a balance of reactivity and easier handling.[2][3]

The following table summarizes the performance of different classes of acylating agents in a model acylation reaction. While specific comparative data for this compound is limited in publicly available peer-reviewed studies, the data for acetic anhydride, a structurally similar and widely used acid anhydride, provides a useful benchmark.

Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline [4]

Acylating AgentClassReaction Time (hours)Yield (%)ByproductSafety/Handling Considerations
Acetyl ChlorideAcyl Chloride< 1> 95HCl (corrosive gas)Highly reactive, moisture-sensitive, corrosive.[5]
Acetic Anhydride Acid Anhydride 1 - 390 - 95Acetic AcidLess reactive than acyl chlorides, easier to handle, but still corrosive and moisture-sensitive.[6][7]
Acetic AcidCarboxylic Acid> 8 (requires catalyst and/or heat)Variable (equilibrium)WaterRequires a catalyst and often harsh conditions; the reaction is reversible.[2]
N-AcetylimidazoleAcylimidazolide2 - 685 - 90ImidazoleMild and selective, but more expensive.

Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity for a model reaction. Actual results may vary depending on the specific substrate, reaction conditions, and the specific acid anhydride used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two key applications of anhydrides in drug development and materials science.

1. Experimental Protocol: Green Synthesis of Acyclovir (B1169) Esters [8]

This protocol describes the esterification of the antiviral drug acyclovir using an acid anhydride to create a prodrug with potentially enhanced bioavailability.

  • Reactants : Acyclovir, Hexanoic Anhydride (as a representative acid anhydride), Dimethyl Sulfoxide (DMSO).

  • Procedure :

    • Acyclovir is reacted with the acid anhydride in DMSO.

    • This method has been reported to produce high yields of the acyclovir ester in a short reaction time. The increased lipophilicity from the esterification can improve the drug's absorption.[8]

2. Experimental Protocol: N-Acylation of Chitosan (B1678972) for Nanoparticle Formulation [8]

This protocol details the modification of chitosan, a biocompatible polysaccharide, to create an amphiphilic polymer for drug delivery applications.

  • Reactants : Low molecular weight chitosan, Hexanoic Anhydride (as a representative acid anhydride).

  • Synthesis of Hexanoyl Chitosan :

    • The reaction between chitosan and the acid anhydride leads to the formation of amide bonds between the amino groups of chitosan and the hexanoyl groups.

    • This modification introduces hydrophobic side chains to the hydrophilic chitosan backbone.

  • Preparation of Nanoparticles :

    • The resulting amphiphilic polymer can self-assemble into nanoparticles.

    • A common method is ionotropic gelation with tripolyphosphate (TPP), followed by sonication.

    • The resulting nanoparticles have been characterized as having a uniform spherical shape with a smooth surface, making them a promising carrier for drug delivery.[8]

Visualizing Key Concepts and Workflows

Workflow for Comparing Acylating Agents

A systematic approach is necessary to objectively compare the efficacy of different acylating agents for a specific chemical transformation. The following workflow outlines the key steps in such a comparative study.[2]

cluster_workflow Systematic Workflow for Comparing Acylating Agents A Define Substrate and Desired Transformation B Select Candidate Acylating Agents (e.g., this compound, Acetyl Chloride) A->B C Standardize Reaction Conditions (Solvent, Temperature, Stoichiometry) B->C D Perform Parallel Reactions C->D E Monitor Reaction Progress (e.g., TLC, LC-MS) D->E F Isolate and Purify Products E->F G Characterize and Quantify Yields F->G H Compare Efficacy Metrics (Yield, Purity, Reaction Time, Cost) G->H cluster_decision Decision Framework for Acylating Agent Selection Start Start: Need for Acylation SubstrateSensitivity Is the substrate sensitive to harsh conditions? Start->SubstrateSensitivity ReactivityNeed Is high reactivity critical? SubstrateSensitivity->ReactivityNeed No MildAgent Use a milder agent (e.g., N-Acylimidazole) SubstrateSensitivity->MildAgent Yes CostHandling Are cost and handling major constraints? ReactivityNeed->CostHandling No AcylChloride Use Acyl Chloride ReactivityNeed->AcylChloride Yes AcidAnhydride Use Acid Anhydride (e.g., this compound) CostHandling->AcidAnhydride No CarboxylicAcid Use Carboxylic Acid with Activator CostHandling->CarboxylicAcid Yes

References

A Researcher's Guide to Confirming Compounds Synthesized with Octanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and structural confirmation of novel compounds are paramount. Octanoic anhydride (B1165640) is a versatile reagent for introducing an eight-carbon acyl chain, a modification that can significantly alter the biological activity and pharmacokinetic properties of a molecule. This guide provides a comprehensive comparison of octanoic anhydride with a common alternative, octanoyl chloride, and details the necessary experimental protocols for synthesis and structural verification.

Performance Comparison of Acylating Agents

The choice of an acylating agent is a critical decision in the synthetic workflow, influencing reaction efficiency, yield, and the ease of purification. Here, we compare the performance of this compound with octanoyl chloride in the esterification of a model primary alcohol, benzyl (B1604629) alcohol, to form benzyl octanoate (B1194180).

While acid anhydrides are generally less reactive than their corresponding acyl chlorides, they offer advantages in terms of handling and the nature of their byproducts.[1][2] Acyl chlorides, on the other hand, are highly reactive, which can lead to faster reaction times but may also result in the formation of undesirable side products and the generation of corrosive hydrochloric acid.[2]

Table 1: Performance Comparison in the Synthesis of Benzyl Octanoate

FeatureThis compoundOctanoyl Chloride
Relative Reactivity ModerateHigh
Typical Catalyst 4-(Dimethylamino)pyridine (DMAP)Pyridine (B92270) or Triethylamine
Reaction Conditions Generally milder, can often be performed at room temperature.[3]Often requires cooling to control the exothermic reaction.
Byproduct Octanoic acidHydrochloric acid (HCl)
Handling & Stability Less sensitive to moisture than acyl chlorides.Highly moisture-sensitive, fumes in air, and is corrosive.[4][5]
Yield Good to excellent, often >90% with a catalyst.[3]Generally high, can approach quantitative yields.[6]
Purification Requires removal of octanoic acid, which can be achieved by a basic wash.Requires neutralization of HCl and removal of the resulting salt.

Experimental Protocols

To ensure the reproducibility of synthetic procedures and the accurate confirmation of the desired product, detailed experimental protocols are essential. The following sections provide methodologies for the synthesis of benzyl octanoate using both this compound and octanoyl chloride, followed by a general protocol for structural confirmation.

Synthesis of Benzyl Octanoate using this compound

This protocol is adapted from a general procedure for DMAP-catalyzed esterification with acid anhydrides.[3]

Materials:

  • Benzyl alcohol

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane, add 4-(dimethylaminopyridine) (0.1 equivalents).

  • Add this compound (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzyl octanoate.

Synthesis of Benzyl Octanoate using Octanoyl Chloride

This protocol is a standard method for the acylation of alcohols using acyl chlorides in the presence of a base.

Materials:

  • Benzyl alcohol

  • Octanoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Confirmation of Benzyl Octanoate

The following analytical techniques are crucial for confirming the structure of the synthesized benzyl octanoate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl and octanoyl moieties. The benzylic protons (O-CH₂-Ph) are expected to appear as a singlet around 5.1 ppm. The aromatic protons of the phenyl group will be observed in the region of 7.3-7.4 ppm. The protons of the octanoyl chain will show a triplet for the terminal methyl group around 0.9 ppm, a triplet for the α-methylene group (next to the carbonyl) around 2.3 ppm, and a series of multiplets for the other methylene (B1212753) groups.

  • ¹³C NMR: The carbon NMR spectrum will display a peak for the ester carbonyl carbon around 173 ppm. The benzylic carbon (O-CH₂) will resonate at approximately 66 ppm. The carbons of the phenyl ring will appear in the aromatic region (128-136 ppm), and the carbons of the octanoyl chain will be observed in the aliphatic region.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a quick and effective method to confirm the presence of the ester functional group. A strong absorption band corresponding to the C=O stretch of the ester is expected around 1735 cm⁻¹. The C-O stretching vibrations will appear in the 1150-1250 cm⁻¹ region. The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting benzyl alcohol indicates the completion of the reaction.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to gain further structural information through fragmentation patterns. For benzyl octanoate (C₁₅H₂₂O₂), the expected molecular weight is 234.34 g/mol . The mass spectrum will likely show a molecular ion peak [M]⁺ at m/z 234. Common fragmentation patterns for benzyl esters include the formation of the benzyl cation (m/z 91) and the tropylium (B1234903) ion (m/z 91), as well as fragments corresponding to the acylium ion [CH₃(CH₂)₆CO]⁺ (m/z 127).[7]

Table 2: Spectroscopic Data for Benzyl Octanoate

TechniqueKey Signals/Bands
¹H NMR (CDCl₃) ~7.35 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, O-CH₂-Ar), ~2.3 ppm (t, 2H, -CO-CH₂-), ~1.6 ppm (m, 2H), ~1.3 ppm (m, 8H), ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR (CDCl₃) ~173 ppm (C=O), ~136 ppm (Ar-C), ~128 ppm (Ar-CH), ~66 ppm (O-CH₂), ~34 ppm, ~31 ppm, ~29 ppm, ~25 ppm, ~22 ppm, ~14 ppm (-CH₂)n & -CH₃
FTIR (neat) ~1735 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ & ~1150 cm⁻¹ (C-O stretch)
Mass Spec (EI) m/z 234 [M]⁺, 127, 108, 91 (base peak)[7]

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Confirmation

The following diagram illustrates a typical workflow for the synthesis of a compound using this compound and subsequent structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Reactants Starting Materials (e.g., Alcohol, Amine) Acylation Acylation with This compound Reactants->Acylation Workup Reaction Workup (Washing, Extraction) Acylation->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Confirmed Structure NMR->Structure FTIR->Structure MS->Structure

Caption: A typical workflow for synthesis and structural confirmation.

Octanoylation in a Biological Signaling Pathway: The Ghrelin Pathway

Octanoylation is a crucial post-translational modification in certain biological signaling pathways. A prominent example is the acylation of the hormone ghrelin. The octanoylation of ghrelin at its third serine residue is essential for its binding to the growth hormone secretagogue receptor (GHS-R1a) and the subsequent stimulation of appetite.

ghrelin_pathway Proghrelin Pro-ghrelin Octanoylated_Ghrelin Octanoylated Ghrelin (Active) Proghrelin->Octanoylated_Ghrelin Octanoylation GOAT Ghrelin O-acyltransferase (GOAT) GOAT->Octanoylated_Ghrelin Catalyzes Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT GHSR1a GHS-R1a Receptor Octanoylated_Ghrelin->GHSR1a Binds to Hypothalamus Hypothalamus GHSR1a->Hypothalamus Activates Appetite_Stimulation Appetite Stimulation Hypothalamus->Appetite_Stimulation Leads to

Caption: The ghrelin signaling pathway for appetite stimulation.

References

A Comparative Guide to Octanoic Anhydride and Novel Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and chemical biology, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic strategy. Octanoic anhydride (B1165640) has traditionally been a reagent of choice for the introduction of the eight-carbon octanoyl moiety. However, the continuous evolution of synthetic methodologies has brought forth novel acylating agents that offer potential advantages in terms of reactivity, selectivity, and milder reaction conditions.

This guide provides an objective comparison of octanoic anhydride against a selection of novel acylating agents, including octanoyl chloride, N-octanoyl-N-hydroxysuccinimide (NHS) ester, and enzymatic approaches. By presenting available experimental data, detailed methodologies, and visualizations of relevant pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific acylation needs.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key determinant in their application. Generally, acyl chlorides are the most reactive, followed by acid anhydrides, activated esters, and carboxylic acids requiring activation. This reactivity trend often correlates with reaction times and yields but can also impact selectivity and functional group tolerance. To provide a quantitative comparison, the N-acylation of aniline (B41778) is presented as a model reaction.

Acylating AgentStructureMolecular Weight ( g/mol )Typical Reaction Time (Aniline Acylation)Expected Yield (%)ByproductKey AdvantagesKey Disadvantages
This compound 270.421-4 hours85-95Octanoic AcidGood balance of reactivity and stability; byproduct is relatively benign.Less reactive than acyl chlorides; may require elevated temperatures.
Octanoyl Chloride 162.66< 1 hour>95HClHighly reactive, leading to fast reactions and high yields.[3][4]Highly corrosive byproduct (HCl); moisture sensitive; can lead to lack of selectivity.[5]
N-Octanoyl-NHS Ester 257.302-8 hours90-98N-HydroxysuccinimideHigh selectivity towards primary amines; stable and easy to handle; water-soluble byproduct.[6][7]Less reactive than anhydrides and chlorides; typically more expensive.
Enzymatic (Octanoic Acid + Lipase) 144.2124-72 hours>95WaterHigh selectivity (chemo-, regio-, and stereo-); mild, environmentally friendly conditions.[8][9]Slower reaction times; enzyme cost and stability can be limiting factors.

Experimental Protocols

Detailed methodologies for the acylation of a primary amine using each of the compared agents are provided below.

General Experimental Workflow for N-Acylation

The following diagram illustrates a generalized workflow for a typical chemical acylation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Substrate and Acylating Agent Solutions add_reagents Add Substrate, Acylating Agent, and Catalyst/Base prep_reagents->add_reagents prep_apparatus Assemble Dry Glassware under Inert Atmosphere prep_apparatus->add_reagents run_reaction Stir at Controlled Temperature add_reagents->run_reaction monitor_reaction Monitor Progress by TLC or LC-MS run_reaction->monitor_reaction quench Quench Reaction monitor_reaction->quench Upon Completion extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

A generalized workflow for a chemical acylation reaction.

Protocol 1: N-Acylation of Aniline with this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or THF).

  • Addition of Reagents: Add this compound (1.1 eq) to the solution. If required, a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a base (e.g., pyridine) can be added.[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove octanoic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-phenyloctanamide.

Protocol 2: N-Acylation of Aniline with Octanoyl Chloride

  • Reaction Setup: In a fume hood, dissolve aniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Addition of Reagent: Add octanoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the residue by column chromatography if necessary.[3]

Protocol 3: N-Acylation of Aniline with N-Octanoyl-NHS Ester

  • Reaction Setup: Dissolve aniline (1.0 eq) and N-octanoyl-NHS ester (1.05 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

  • Reaction: Add a mild base, such as triethylamine (1.1 eq), to the mixture and stir at room temperature. The reaction progress can be monitored by LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and the N-hydroxysuccinimide byproduct.[6]

  • Purification: Dry the organic phase, concentrate it, and purify the product by flash chromatography.

Protocol 4: Enzymatic N-Acylation of Aniline with Octanoic Acid

  • Reaction Setup: In a temperature-controlled shaker, combine aniline (1.0 eq) and octanoic acid (1.0-1.5 eq) in a suitable organic solvent (e.g., hexane (B92381) or toluene) or in a solvent-free system.[8]

  • Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.

  • Reaction: Incubate the reaction at a controlled temperature (e.g., 30-60 °C) with constant agitation. Monitor the formation of the product, octyl octanoate, by HPLC.[8]

  • Workup: After the desired conversion is reached, separate the immobilized enzyme by filtration for potential reuse.

  • Purification: Remove the solvent under reduced pressure. The product can be purified from the unreacted starting materials by column chromatography.

Biological Context: The Ghrelin Signaling Pathway

A prominent example of biological acylation with an octanoyl group is the post-translational modification of the hormone ghrelin. The octanoylation of a specific serine residue is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT) and is essential for ghrelin's biological activity, including the stimulation of appetite and growth hormone release.[10][11] Understanding this pathway is crucial for researchers in drug development targeting metabolic disorders.

ghrelin_pathway cluster_synthesis Ghrelin Synthesis & Activation cluster_signaling Signaling Cascade Proghrelin Proghrelin GOAT Ghrelin O-Acyltransferase (GOAT) Proghrelin->GOAT Substrate Acyl_Ghrelin Acylated Ghrelin (Active) GOAT->Acyl_Ghrelin Catalyzes Octanoylation Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT Acyl Donor GHSR Ghrelin Receptor (GHSR1a) Acyl_Ghrelin->GHSR Binds to G_protein Gq/11 Protein GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Responses (e.g., Appetite Stimulation, Growth Hormone Release) Ca_release->Cell_Response PKC->Cell_Response

The Ghrelin signaling pathway, initiated by octanoylation.

Conclusion

The choice of an acylating agent is a critical parameter in synthetic chemistry and drug development. While this compound remains a reliable reagent, novel acylating agents offer a broader range of reactivity and selectivity. Octanoyl chloride provides a highly reactive option for rapid and high-yielding acylations, though with the caveat of handling corrosive byproducts. N-Octanoyl-NHS esters are excellent for selective acylation of amines under mild conditions, and enzymatic methods represent a green and highly selective alternative, albeit with longer reaction times.

The selection of the optimal acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, and process constraints such as cost and environmental impact. The data and protocols provided in this guide serve as a valuable resource for researchers to make an informed decision and optimize their acylation strategies.

References

Safety Operating Guide

Safe Disposal of Octanoic Anhydride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Octanoic anhydride (B1165640), a corrosive and water-reactive compound, necessitates a meticulous disposal procedure to mitigate risks of violent reactions, the release of acidic vapors, and environmental harm. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of octanoic anhydride, ensuring the well-being of laboratory personnel and adherence to safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors can also lead to respiratory irritation. Therefore, all handling and disposal operations must be conducted within a well-ventilated chemical fume hood.[2][3]

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles and a face shield are mandatory.[2][4]To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2]To prevent skin contact.
Body Protection A lab coat, long-sleeved clothing, and a chemical-resistant apron are required.[2]To protect clothing and skin from spills.
Respiratory Protection A vapor respirator should be used if ventilation is inadequate.[3]To prevent inhalation of harmful vapors.

Spill Management

In the event of an this compound spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the area.[3] Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE : Before addressing the spill, don the required personal protective equipment.[5]

  • Contain the Spill : Prevent the spill from spreading and entering drains.[3][6]

  • Absorb the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain and absorb the spilled liquid.[5][6][7] Do not use combustible materials like paper towels.

  • Collect and Containerize : Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[5]

Disposal Procedures

There are two primary methods for the disposal of this compound. The appropriate method depends on the quantity of the waste.

Method 1: Hazardous Waste Collection (For Bulk Quantities)

For larger quantities of unwanted or expired this compound, the standard and safest protocol is to dispose of it as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste vendor.[8][9]

  • Packaging : Ensure the this compound is in its original, tightly sealed container or a compatible, properly labeled waste container.[9][10] The container must be in good condition and not leaking.

  • Labeling : Label the container clearly with the words "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[9]

  • Storage : Store the container in a designated hazardous waste accumulation area, away from incompatible materials, heat, and moisture, until it is collected.[3]

Method 2: Laboratory Neutralization (For Small, Residual Quantities)

For small, residual quantities of this compound, a controlled hydrolysis and neutralization procedure can be performed in the laboratory. This process converts the reactive anhydride to the less hazardous octanoic acid, which is then neutralized to a salt.

Caution : This reaction is exothermic and must be performed with care in a chemical fume hood to control the temperature and potential for splashing.

The following table summarizes the key quantitative parameters for the safe disposal of this compound via neutralization. Adherence to these values is critical for a controlled and safe reaction.

ParameterValue/RangeNotes
Molar Ratio for Neutralization 1 mole this compound : 2 moles Sodium BicarbonateThis compound hydrolyzes to two equivalents of octanoic acid, each of which is then neutralized by one equivalent of sodium bicarbonate.[2]
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA weak base that allows for a controlled neutralization and minimizes the risk of a runaway reaction.[2][11]
Final pH of Waste Solution 6.0 - 8.0Ensures complete neutralization before disposal.[2][5]
Exothermicity HighBoth the hydrolysis and neutralization steps are exothermic. Proper cooling and slow addition are crucial to manage heat generation.[2]

This protocol details the safe quenching and neutralization of small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Large beaker (at least 10 times the volume of the anhydride)

  • Stir bar and magnetic stir plate

  • Ice

  • Cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH meter or pH paper

  • Appropriate waste container

Procedure:

  • Preparation of Quenching Solution : In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water. Place the beaker in a secondary container, such as an ice bath, to effectively control the temperature during the exothermic reaction.

  • Hydrolysis (Quenching) : Slowly and carefully add the this compound dropwise to the vigorously stirred ice/water mixture. The addition rate should be controlled to prevent excessive heat generation and splashing. Monitor the temperature of the solution, ensuring it does not rise significantly. This step hydrolyzes the this compound into two equivalents of octanoic acid.

  • Neutralization : Once the hydrolysis is complete and the solution has returned to near room temperature, begin the slow, portion-wise addition of a saturated sodium bicarbonate solution. Carbon dioxide gas will evolve, so control the addition rate to prevent excessive foaming.

  • pH Monitoring : Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.[2][5]

  • Final Disposal : Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_decision cluster_bulk cluster_small start Start: this compound Waste decision Assess Quantity of Waste start->decision bulk_prep Package in a sealed, labeled container. decision->bulk_prep Bulk Quantity small_ppe Don appropriate PPE and work in a fume hood. decision->small_ppe Small, Residual Quantity bulk_store Store in designated hazardous waste area. bulk_prep->bulk_store bulk_dispose Arrange for collection by EHS or approved vendor. bulk_store->bulk_dispose small_hydrolyze Step 1: Hydrolysis Slowly add anhydride to ice/water bath with stirring. small_ppe->small_hydrolyze small_neutralize Step 2: Neutralization Slowly add saturated NaHCO3 solution. small_hydrolyze->small_neutralize small_ph Step 3: pH Check Monitor pH until it is between 6.0 and 8.0. small_neutralize->small_ph small_dispose Dispose of neutralized aqueous waste per institutional regulations. small_ph->small_dispose

References

Navigating the Safe Handling of Octanoic Anhydride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of reactive chemical reagents is paramount. Octanoic anhydride (B1165640), a corrosive and moisture-sensitive liquid, requires stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of Octanoic anhydride in a laboratory setting.

Essential Safety & Handling Information at a Glance

A thorough understanding of the properties and hazards of this compound is the foundation of its safe use. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₃₀O₃
Molecular Weight 270.41 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
UN Number UN3265[2][4]
Hazard Class 8 (Corrosive)[2][4]
Packing Group II[2]
Occupational Exposure Limits OSHA PEL: None establishedNIOSH REL: None establishedACGIH TLV: None established[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to its corrosive nature, which can cause severe skin burns and eye damage, a comprehensive personal protective equipment (PPE) ensemble is mandatory when handling this compound.[1][2][5]

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required.[2]

    • Clothing: Long-sleeved clothing and a chemical-resistant apron should be worn to protect the body.[2]

  • Respiratory Protection: A vapor respirator should be used, especially in areas without adequate ventilation, to protect against inhalation of harmful mists or vapors.[2] Ensure any respirator used is approved by NIOSH or an equivalent regulatory body.[2]

Procedural Guidance for Handling and Storage

Adherence to strict operational procedures is critical to minimize exposure and ensure a safe working environment.

Handling: A Step-by-Step Approach
  • Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended.[6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the work area.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]

Storage: Maintaining Chemical Stability

Proper storage is crucial due to the moisture-sensitive and reactive nature of this compound.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[6]

  • Moisture and Heat: Protect from moisture and keep away from heat and sources of ignition.[2] The product is often packed under an inert gas like Argon to prevent reaction with atmospheric moisture.[2]

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains or waterways.[2]

  • Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]

  • Collection: Carefully collect the absorbed material into a suitable, labeled chemical waste container for disposal.[2]

Waste Disposal
  • Regulations: Dispose of all waste materials, including contaminated absorbents and empty containers, in accordance with local, state, and federal regulations.[2]

  • Approved Facility: All chemical waste should be disposed of through an approved waste disposal plant.[2]

Visualizing Safety Workflows and Hazard Mitigation

To further clarify the necessary safety procedures, the following diagrams illustrate the logical workflow for handling this compound and the relationship between its hazards and the required protective measures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Transfer Chemical Transfer Chemical Ensure Ventilation->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Store Securely Store Securely Dispose of Waste->Store Securely End of Process

Safe Handling Workflow for this compound

G Serious Eye Damage Serious Eye Damage Goggles / Face Shield Goggles / Face Shield Serious Eye Damage->Goggles / Face Shield Respiratory Irritation Respiratory Irritation Vapor Respirator Vapor Respirator Respiratory Irritation->Vapor Respirator Chemical-Resistant Apron Chemical-Resistant Apron Severe Skin Burns Severe Skin Burns Severe Skin Burns->Chemical-Resistant Apron

This compound: Hazards and Corresponding PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.